Ribasine
Description
Properties
CAS No. |
87099-54-5 |
|---|---|
Molecular Formula |
C20H17NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(1S,12R,14S)-13-methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene |
InChI |
InChI=1S/C20H17NO5/c1-21-16-5-11-4-14-15(24-8-23-14)6-12(11)20(16)7-10-2-3-13-18(25-9-22-13)17(10)19(21)26-20/h2-4,6,16,19H,5,7-9H2,1H3/t16-,19+,20+/m1/s1 |
InChI Key |
HJDZNSLTBDNJJW-UXPWSPDFSA-N |
Isomeric SMILES |
CN1[C@@H]2CC3=CC4=C(C=C3[C@@]25CC6=C([C@@H]1O5)C7=C(C=C6)OCO7)OCO4 |
Canonical SMILES |
CN1C2CC3=CC4=C(C=C3C25CC6=C(C1O5)C7=C(C=C6)OCO7)OCO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Grandiflorine; Limogine; Ribasine; Deoxyhimalayamine; |
Origin of Product |
United States |
Foundational & Exploratory
Ribasine: A Technical Overview of a Sparingly Characterized Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the currently available scientific data on Ribasine, an alkaloid isolated from plants of the Fumariaceae family. While the core chemical properties of this compound are well-documented, publicly accessible information regarding its biological activity, mechanisms of action, and associated experimental protocols is notably scarce. This document serves to consolidate the known data and highlight the areas requiring further investigation.
Core Molecular Data
The fundamental molecular characteristics of this compound have been established and are presented below. These data are foundational for any further experimental work, including analytical standard preparation, dosage calculations, and interpretation of high-resolution mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇NO₅ | PubChem[1] |
| Molecular Weight | 351.4 g/mol | PubChem[1] |
| Alternate Name | Grandiflorine | - |
Biological Activity and Signaling Pathways: A Knowledge Gap
A comprehensive search of scientific literature and chemical databases reveals a significant lack of information regarding the biological activity and potential signaling pathways of this compound. At present, there are no publicly available studies that describe its mechanism of action, pharmacological effects, or interactions with biological targets.
Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships involving this compound is not feasible. The absence of such data precludes the development of detailed experimental protocols for key experiments, as the foundational knowledge of this compound's biological function is not yet established.
Future Directions and Opportunities
The current lack of data on this compound presents a unique opportunity for novel research. Key areas for future investigation would include:
-
In vitro screening: Assessing the activity of this compound against a broad range of biological targets, such as enzymes, receptors, and ion channels, to identify potential therapeutic applications.
-
Cell-based assays: Investigating the effects of this compound on various cellular processes, including proliferation, apoptosis, and inflammation, in different cell lines.
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models to understand its behavior in a biological system.
-
Mechanism of action studies: Upon identification of a biological effect, elucidating the specific molecular pathways through which this compound exerts its activity.
The development of this foundational knowledge is a prerequisite for any potential advancement of this compound into the drug development pipeline. Researchers initiating studies on this molecule will be contributing to a nascent field of inquiry.
Conclusion
This compound is a structurally defined natural product with a known molecular formula and weight. However, its biological properties remain uncharacterized in the public domain. This technical guide serves to summarize the existing chemical data and to underscore the significant opportunities for future research to uncover the potential pharmacological value of this alkaloid. As new data emerges, this guide can be expanded to include the detailed experimental protocols and pathway visualizations requested by the scientific community.
References
Ribasine: A Technical Overview of a Sparingly Characterized Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the currently available scientific data on Ribasine, an alkaloid isolated from plants of the Fumariaceae family. While the core chemical properties of this compound are well-documented, publicly accessible information regarding its biological activity, mechanisms of action, and associated experimental protocols is notably scarce. This document serves to consolidate the known data and highlight the areas requiring further investigation.
Core Molecular Data
The fundamental molecular characteristics of this compound have been established and are presented below. These data are foundational for any further experimental work, including analytical standard preparation, dosage calculations, and interpretation of high-resolution mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇NO₅ | PubChem[1] |
| Molecular Weight | 351.4 g/mol | PubChem[1] |
| Alternate Name | Grandiflorine | - |
Biological Activity and Signaling Pathways: A Knowledge Gap
A comprehensive search of scientific literature and chemical databases reveals a significant lack of information regarding the biological activity and potential signaling pathways of this compound. At present, there are no publicly available studies that describe its mechanism of action, pharmacological effects, or interactions with biological targets.
Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships involving this compound is not feasible. The absence of such data precludes the development of detailed experimental protocols for key experiments, as the foundational knowledge of this compound's biological function is not yet established.
Future Directions and Opportunities
The current lack of data on this compound presents a unique opportunity for novel research. Key areas for future investigation would include:
-
In vitro screening: Assessing the activity of this compound against a broad range of biological targets, such as enzymes, receptors, and ion channels, to identify potential therapeutic applications.
-
Cell-based assays: Investigating the effects of this compound on various cellular processes, including proliferation, apoptosis, and inflammation, in different cell lines.
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models to understand its behavior in a biological system.
-
Mechanism of action studies: Upon identification of a biological effect, elucidating the specific molecular pathways through which this compound exerts its activity.
The development of this foundational knowledge is a prerequisite for any potential advancement of this compound into the drug development pipeline. Researchers initiating studies on this molecule will be contributing to a nascent field of inquiry.
Conclusion
This compound is a structurally defined natural product with a known molecular formula and weight. However, its biological properties remain uncharacterized in the public domain. This technical guide serves to summarize the existing chemical data and to underscore the significant opportunities for future research to uncover the potential pharmacological value of this alkaloid. As new data emerges, this guide can be expanded to include the detailed experimental protocols and pathway visualizations requested by the scientific community.
References
The Alkaloid Ribasine: A Comprehensive Technical Guide to its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribasine is an isoquinoline (B145761) alkaloid that has been identified in select plant species. As with many alkaloids, it represents a class of naturally occurring compounds with complex structures and potential biological activities that are of significant interest to the scientific community. This technical guide provides a detailed overview of the known natural sources of this compound, quantitative data on its occurrence, and the experimental protocols for its extraction and isolation. Furthermore, this document outlines the current understanding of its biosynthetic and signaling pathways, offering a foundational resource for researchers and professionals in drug development.
Natural Sources of this compound
The alkaloid this compound has been identified in the following plant species:
-
Sarcocapnos crassifolia : A plant belonging to the Papaveraceae family.
-
Argemone grandiflora : Also a member of the Papaveraceae family, commonly known as the poppy family.[1]
These plants are the primary known natural reservoirs of this compound. The Papaveraceae family is well-documented for its rich and diverse alkaloid content, and the presence of this compound in these genera aligns with the established chemotaxonomy of this plant family.
Quantitative Analysis of this compound
Detailed quantitative data for this compound content in its natural sources is not extensively reported in the available literature. However, studies on related species and the general distribution of alkaloids in these genera can provide some context. For instance, in a study on various extracts of Argemone mexicana, a related species, the total alkaloid concentration was found to be highest in the stem and whole plant water extracts.[2] Another study on Argemone mexicana seeds indicated a high accumulation of the alkaloids sanguinarine (B192314) and berberine.[3][4]
Table 1: Summary of Alkaloid Content in Related Argemone Species
| Plant Species | Plant Part | Total Alkaloid Content/Identified Alkaloids | Reference |
| Argemone mexicana | Stem, Whole Plant | High concentration of total alkaloids in water extracts | [2] |
| Argemone mexicana | Seeds | High accumulation of sanguinarine and berberine | [3][4] |
| Argemone mexicana | Whole Plant | Isolation of dehydrocorydalmine, jatrorrhizine, columbamine, and oxyberberine | [5][6] |
Note: This table provides context from a related species due to the lack of specific quantitative data for this compound.
Experimental Protocols: Extraction and Isolation of this compound
The following sections detail generalized yet comprehensive experimental protocols for the extraction and isolation of isoquinoline alkaloids from plant materials, which are applicable for obtaining this compound from its natural sources.
General Extraction of Alkaloids from Plant Material
This protocol outlines a standard method for the initial extraction of total alkaloids from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (Sarcocapnos crassifolia or Argemone grandiflora)
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ammonia (B1221849) solution (NH₄OH)
-
Chloroform (B151607) or Dichloromethane
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Filter paper and funnel
-
Separatory funnel
Procedure:
-
Maceration: The powdered plant material is macerated with methanol or ethanol at room temperature for a period of 24-48 hours. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The combined alcoholic extracts are filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction:
-
The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl).
-
This acidic solution is then washed with a non-polar solvent like chloroform to remove non-alkaloidal compounds.
-
The aqueous acidic layer, containing the protonated alkaloid salts, is collected.
-
The pH of the aqueous layer is then made alkaline (pH 9-10) by the addition of an ammonia solution. This deprotonates the alkaloid salts, converting them into their free base form.
-
The alkaline solution is then extracted multiple times with an organic solvent such as chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.
-
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated to dryness to yield the crude total alkaloid fraction.
Isolation of this compound by Column Chromatography
Following the initial extraction, the crude alkaloid mixture is subjected to chromatographic techniques to isolate individual compounds like this compound.
Materials:
-
Crude alkaloid extract
-
Silica (B1680970) gel (for column chromatography)
-
A suitable solvent system (e.g., a gradient of chloroform and methanol)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Preparation: A glass column is packed with silica gel slurried in the initial, least polar solvent of the chosen solvent system.
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial solvent and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of gradually increasing polarity (gradient elution). For example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection: Fractions of the eluate are collected sequentially using a fraction collector.
-
Monitoring by TLC: The separation process is monitored by Thin Layer Chromatography (TLC). Aliquots from the collected fractions are spotted on a TLC plate, developed in an appropriate solvent system, and visualized under a UV lamp. Fractions with similar TLC profiles are pooled together.
-
Purification: Fractions containing the compound of interest (this compound) may require further purification steps, such as recrystallization or preparative TLC, to obtain the pure compound.
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
This compound belongs to the isoquinoline class of alkaloids. The biosynthesis of isoquinoline alkaloids is a complex process that originates from the amino acid tyrosine.
Caption: Generalized biosynthetic pathway of isoquinoline alkaloids.
The general pathway involves the conversion of tyrosine to dopamine, which then condenses with 4-hydroxyphenylacetaldehyde to form norcoclaurine, the central precursor for most isoquinoline alkaloids. A series of enzymatic reactions, including methylations and hydroxylations, leads to the key intermediate (S)-reticuline. From reticuline, various branches of the pathway lead to different structural classes of isoquinoline alkaloids, including protoberberines and benzophenanthridines. This compound is structurally related to the protoberberine alkaloids and is formed through further enzymatic modifications of these precursors. The specific enzymes and intermediates in the final steps leading to this compound have not been fully elucidated.
Signaling Pathways
The specific signaling pathways modulated by this compound have not been extensively studied. However, isoquinoline alkaloids as a class are known to interact with various biological targets and signaling pathways.
Many isoquinoline alkaloids exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often mediated through the modulation of key signaling pathways. For example, some isoquinoline alkaloids have been shown to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[7] Others can induce apoptosis in cancer cells through the activation of caspase cascades and modulation of the p53 signaling pathway.[1]
Caption: Potential signaling pathways modulated by isoquinoline alkaloids.
Given the structural similarity of this compound to other biologically active isoquinoline alkaloids, it is plausible that it may also interact with these or other cellular signaling pathways. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.
Conclusion
The alkaloid this compound is a naturally occurring isoquinoline found in Sarcocapnos crassifolia and Argemone grandiflora. While detailed quantitative and mechanistic data on this compound are still emerging, the established methodologies for the extraction and isolation of isoquinoline alkaloids provide a solid framework for obtaining this compound for further study. The potential for this compound to interact with key cellular signaling pathways, as suggested by the activities of related compounds, underscores its importance as a subject for future research in pharmacology and drug development. This guide serves as a foundational resource to stimulate and support these research endeavors.
References
- 1. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Alkaloid Distribution in Seeds of Argemone mexicana L. (Papaveraceae) [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Quaternary alkaloids of Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
The Alkaloid Ribasine: A Comprehensive Technical Guide to its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribasine is an isoquinoline alkaloid that has been identified in select plant species. As with many alkaloids, it represents a class of naturally occurring compounds with complex structures and potential biological activities that are of significant interest to the scientific community. This technical guide provides a detailed overview of the known natural sources of this compound, quantitative data on its occurrence, and the experimental protocols for its extraction and isolation. Furthermore, this document outlines the current understanding of its biosynthetic and signaling pathways, offering a foundational resource for researchers and professionals in drug development.
Natural Sources of this compound
The alkaloid this compound has been identified in the following plant species:
-
Sarcocapnos crassifolia : A plant belonging to the Papaveraceae family.
-
Argemone grandiflora : Also a member of the Papaveraceae family, commonly known as the poppy family.[1]
These plants are the primary known natural reservoirs of this compound. The Papaveraceae family is well-documented for its rich and diverse alkaloid content, and the presence of this compound in these genera aligns with the established chemotaxonomy of this plant family.
Quantitative Analysis of this compound
Detailed quantitative data for this compound content in its natural sources is not extensively reported in the available literature. However, studies on related species and the general distribution of alkaloids in these genera can provide some context. For instance, in a study on various extracts of Argemone mexicana, a related species, the total alkaloid concentration was found to be highest in the stem and whole plant water extracts.[2] Another study on Argemone mexicana seeds indicated a high accumulation of the alkaloids sanguinarine and berberine.[3][4]
Table 1: Summary of Alkaloid Content in Related Argemone Species
| Plant Species | Plant Part | Total Alkaloid Content/Identified Alkaloids | Reference |
| Argemone mexicana | Stem, Whole Plant | High concentration of total alkaloids in water extracts | [2] |
| Argemone mexicana | Seeds | High accumulation of sanguinarine and berberine | [3][4] |
| Argemone mexicana | Whole Plant | Isolation of dehydrocorydalmine, jatrorrhizine, columbamine, and oxyberberine | [5][6] |
Note: This table provides context from a related species due to the lack of specific quantitative data for this compound.
Experimental Protocols: Extraction and Isolation of this compound
The following sections detail generalized yet comprehensive experimental protocols for the extraction and isolation of isoquinoline alkaloids from plant materials, which are applicable for obtaining this compound from its natural sources.
General Extraction of Alkaloids from Plant Material
This protocol outlines a standard method for the initial extraction of total alkaloids from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (Sarcocapnos crassifolia or Argemone grandiflora)
-
Methanol or Ethanol
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ammonia solution (NH₄OH)
-
Chloroform or Dichloromethane
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Filter paper and funnel
-
Separatory funnel
Procedure:
-
Maceration: The powdered plant material is macerated with methanol or ethanol at room temperature for a period of 24-48 hours. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The combined alcoholic extracts are filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction:
-
The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl).
-
This acidic solution is then washed with a non-polar solvent like chloroform to remove non-alkaloidal compounds.
-
The aqueous acidic layer, containing the protonated alkaloid salts, is collected.
-
The pH of the aqueous layer is then made alkaline (pH 9-10) by the addition of an ammonia solution. This deprotonates the alkaloid salts, converting them into their free base form.
-
The alkaline solution is then extracted multiple times with an organic solvent such as chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.
-
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated to dryness to yield the crude total alkaloid fraction.
Isolation of this compound by Column Chromatography
Following the initial extraction, the crude alkaloid mixture is subjected to chromatographic techniques to isolate individual compounds like this compound.
Materials:
-
Crude alkaloid extract
-
Silica gel (for column chromatography)
-
A suitable solvent system (e.g., a gradient of chloroform and methanol)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Preparation: A glass column is packed with silica gel slurried in the initial, least polar solvent of the chosen solvent system.
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial solvent and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of gradually increasing polarity (gradient elution). For example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection: Fractions of the eluate are collected sequentially using a fraction collector.
-
Monitoring by TLC: The separation process is monitored by Thin Layer Chromatography (TLC). Aliquots from the collected fractions are spotted on a TLC plate, developed in an appropriate solvent system, and visualized under a UV lamp. Fractions with similar TLC profiles are pooled together.
-
Purification: Fractions containing the compound of interest (this compound) may require further purification steps, such as recrystallization or preparative TLC, to obtain the pure compound.
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
This compound belongs to the isoquinoline class of alkaloids. The biosynthesis of isoquinoline alkaloids is a complex process that originates from the amino acid tyrosine.
Caption: Generalized biosynthetic pathway of isoquinoline alkaloids.
The general pathway involves the conversion of tyrosine to dopamine, which then condenses with 4-hydroxyphenylacetaldehyde to form norcoclaurine, the central precursor for most isoquinoline alkaloids. A series of enzymatic reactions, including methylations and hydroxylations, leads to the key intermediate (S)-reticuline. From reticuline, various branches of the pathway lead to different structural classes of isoquinoline alkaloids, including protoberberines and benzophenanthridines. This compound is structurally related to the protoberberine alkaloids and is formed through further enzymatic modifications of these precursors. The specific enzymes and intermediates in the final steps leading to this compound have not been fully elucidated.
Signaling Pathways
The specific signaling pathways modulated by this compound have not been extensively studied. However, isoquinoline alkaloids as a class are known to interact with various biological targets and signaling pathways.
Many isoquinoline alkaloids exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often mediated through the modulation of key signaling pathways. For example, some isoquinoline alkaloids have been shown to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[7] Others can induce apoptosis in cancer cells through the activation of caspase cascades and modulation of the p53 signaling pathway.[1]
Caption: Potential signaling pathways modulated by isoquinoline alkaloids.
Given the structural similarity of this compound to other biologically active isoquinoline alkaloids, it is plausible that it may also interact with these or other cellular signaling pathways. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.
Conclusion
The alkaloid this compound is a naturally occurring isoquinoline found in Sarcocapnos crassifolia and Argemone grandiflora. While detailed quantitative and mechanistic data on this compound are still emerging, the established methodologies for the extraction and isolation of isoquinoline alkaloids provide a solid framework for obtaining this compound for further study. The potential for this compound to interact with key cellular signaling pathways, as suggested by the activities of related compounds, underscores its importance as a subject for future research in pharmacology and drug development. This guide serves as a foundational resource to stimulate and support these research endeavors.
References
- 1. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Alkaloid Distribution in Seeds of Argemone mexicana L. (Papaveraceae) [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Quaternary alkaloids of Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Pathway of Ribasine: A Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribasine, a spirobenzylisoquinoline alkaloid found in plants of the Fumariaceae family, presents a fascinating area of study for natural product chemists and drug development professionals. Its complex molecular architecture hints at an intricate biosynthetic pathway, offering potential targets for metabolic engineering and the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of isoquinoline (B145761) alkaloid biosynthesis in plants. While the complete enzymatic sequence leading to this compound has yet to be fully elucidated, this document synthesizes available data on related compounds and key enzymatic steps to present a comprehensive and scientifically grounded hypothetical pathway.
Core Biosynthetic Pathway: From L-Tyrosine to the Isoquinoline Core
The biosynthesis of this compound, like other benzylisoquinoline alkaloids, begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic transformations, L-tyrosine is converted into the central precursor of the isoquinoline backbone.
Key Intermediates and Enzymes:
-
L-Tyrosine: The primary precursor for the entire pathway.
-
Dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA): These two molecules, both derived from L-tyrosine, undergo a crucial condensation reaction.
-
(S)-Norcoclaurine Synthase (NCS): This enzyme catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the foundational isoquinoline structure.
-
(S)-Reticuline: A pivotal branch-point intermediate in the biosynthesis of a vast array of isoquinoline alkaloids. Its formation from (S)-norcoclaurine involves a series of hydroxylation, methylation, and N-methylation steps catalyzed by various O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 hydroxylases.
The Proposed Pathway to the Spirobenzylisoquinoline Scaffold of this compound
From the central intermediate (S)-reticuline, the pathway diverges to form various classes of isoquinoline alkaloids. The formation of the characteristic spirobenzylisoquinoline scaffold of this compound is believed to proceed through a pathway analogous to that of protopine (B1679745), another spirobenzylisoquinoline alkaloid found in Fumaria species.
Hypothetical Enzymatic Steps:
-
Formation of (S)-Scoulerine: The berberine (B55584) bridge enzyme (BBE), a FAD-dependent oxidase, is proposed to catalyze the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine intermediate (S)-scoulerine.
-
Hydroxylation and Methylenedioxy Bridge Formation: A series of cytochrome P450-dependent monooxygenases are likely involved in the hydroxylation and subsequent formation of a methylenedioxy bridge on the A-ring of the protoberberine skeleton, leading to intermediates such as (S)-stylopine.
-
N-methylation: An N-methyltransferase would then catalyze the methylation of the nitrogen atom to yield (S)-cis-N-methylstylopine.
-
Formation of the Spiro-center: This is a critical and less understood step. It is hypothesized that a specific cytochrome P450 enzyme catalyzes an oxidative rearrangement of the protoberberine skeleton to form the spirobenzylisoquinoline core. In the case of protopine biosynthesis, this involves the formation of a hydroxylated intermediate that rearranges to the spiro structure. A similar mechanism is proposed for this compound, leading to a core structure that can be further modified.
-
Final Tailoring Steps: The final steps in this compound biosynthesis would involve specific "tailoring" enzymes, such as additional hydroxylases, methyltransferases, or glycosyltransferases, that modify the spirobenzylisoquinoline scaffold to produce the final this compound molecule.
Quantitative Data
Quantitative data on the biosynthesis of this compound is scarce. However, studies on the alkaloid content of Fumaria species and the kinetics of key enzymes in the general isoquinoline pathway provide valuable insights.
Table 1: Alkaloid Content in Selected Fumaria Species
| Alkaloid | Fumaria vaillantii (mg/100g)[1] | Fumaria parviflora (mg/100g)[1] | Fumaria rostellata (mg/100g)[1] | Fumaria jankae (mg/100g)[1] |
| Protopine | 258.30 | 288.27 | 156.15 | 144.32 |
| Sanguinarine | Present | Traces | Present | Present |
| Bicuculline | 23.23 | 104.06 | Not Detected | Not Detected |
| Stylopine | 5.88 | 17.86 | Not Detected | Not Detected |
| Chelidonine | Present | Not Detected | Not Detected | Not Detected |
| Hydrastine | Not Detected | Not Detected | Not Detected | Present |
Data from HPLC-DAD analysis of aerial parts.
Table 2: Kinetic Parameters of Norcoclaurine Synthase (NCS) from Thalictrum flavum
| Substrate | Km (µM) |
| Dopamine | - (Sigmoidal kinetics, Hill coefficient = 1.8) |
| 4-Hydroxyphenylacetaldehyde (4-HPAA) | 335 |
Data obtained from studies on the purified enzyme.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would involve a combination of tracer studies, enzyme assays, and molecular biology techniques. Below are representative protocols for key experimental approaches.
Protocol 1: General Extraction and Analysis of Isoquinoline Alkaloids from Fumaria Species
Objective: To extract and quantify the alkaloid profile of a Fumaria species.
Methodology:
-
Plant Material: Collect and dry the aerial parts of the Fumaria species of interest.
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with methanol (B129727) or a mixture of methanol and dichloromethane.
-
Filter the extract and concentrate it under reduced pressure.
-
-
Fractionation (Optional): Perform acid-base partitioning to separate the alkaloid fraction from other metabolites.
-
Analysis:
-
GC-MS (Gas Chromatography-Mass Spectrometry):
-
Dissolve the alkaloid extract in a suitable solvent (e.g., dichloromethane).
-
Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., HP-1).
-
Use a temperature program to separate the alkaloids.
-
Identify alkaloids by comparing their mass spectra and retention times with those of authentic standards and library data.
-
-
HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection):
-
Dissolve the alkaloid extract in the mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an acidic aqueous buffer.
-
Monitor the elution profile at a specific wavelength (e.g., 280 nm).
-
Quantify the alkaloids by comparing their peak areas with those of known concentrations of standards.
-
-
Protocol 2: Assay for O-Methyltransferase (OMT) Activity
Objective: To determine the activity of an OMT involved in the isoquinoline alkaloid pathway.
Methodology:
-
Enzyme Source: Purified recombinant OMT or a crude protein extract from the plant tissue.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 7.5)
-
Substrate (e.g., a hydroxylated isoquinoline intermediate)
-
S-Adenosyl-L-methionine (SAM) as the methyl donor
-
Enzyme preparation
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a solvent like methanol.
-
Analysis:
-
Analyze the reaction products by HPLC or LC-MS to separate and quantify the methylated product.
-
Calculate the enzyme activity based on the amount of product formed per unit time.
-
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a multi-step enzymatic process. The logical flow from the primary precursor to the final product can be visualized as a directed graph.
References
The Enigmatic Pathway of Ribasine: A Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribasine, a spirobenzylisoquinoline alkaloid found in plants of the Fumariaceae family, presents a fascinating area of study for natural product chemists and drug development professionals. Its complex molecular architecture hints at an intricate biosynthetic pathway, offering potential targets for metabolic engineering and the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of isoquinoline alkaloid biosynthesis in plants. While the complete enzymatic sequence leading to this compound has yet to be fully elucidated, this document synthesizes available data on related compounds and key enzymatic steps to present a comprehensive and scientifically grounded hypothetical pathway.
Core Biosynthetic Pathway: From L-Tyrosine to the Isoquinoline Core
The biosynthesis of this compound, like other benzylisoquinoline alkaloids, begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic transformations, L-tyrosine is converted into the central precursor of the isoquinoline backbone.
Key Intermediates and Enzymes:
-
L-Tyrosine: The primary precursor for the entire pathway.
-
Dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA): These two molecules, both derived from L-tyrosine, undergo a crucial condensation reaction.
-
(S)-Norcoclaurine Synthase (NCS): This enzyme catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the foundational isoquinoline structure.
-
(S)-Reticuline: A pivotal branch-point intermediate in the biosynthesis of a vast array of isoquinoline alkaloids. Its formation from (S)-norcoclaurine involves a series of hydroxylation, methylation, and N-methylation steps catalyzed by various O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 hydroxylases.
The Proposed Pathway to the Spirobenzylisoquinoline Scaffold of this compound
From the central intermediate (S)-reticuline, the pathway diverges to form various classes of isoquinoline alkaloids. The formation of the characteristic spirobenzylisoquinoline scaffold of this compound is believed to proceed through a pathway analogous to that of protopine, another spirobenzylisoquinoline alkaloid found in Fumaria species.
Hypothetical Enzymatic Steps:
-
Formation of (S)-Scoulerine: The berberine bridge enzyme (BBE), a FAD-dependent oxidase, is proposed to catalyze the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine intermediate (S)-scoulerine.
-
Hydroxylation and Methylenedioxy Bridge Formation: A series of cytochrome P450-dependent monooxygenases are likely involved in the hydroxylation and subsequent formation of a methylenedioxy bridge on the A-ring of the protoberberine skeleton, leading to intermediates such as (S)-stylopine.
-
N-methylation: An N-methyltransferase would then catalyze the methylation of the nitrogen atom to yield (S)-cis-N-methylstylopine.
-
Formation of the Spiro-center: This is a critical and less understood step. It is hypothesized that a specific cytochrome P450 enzyme catalyzes an oxidative rearrangement of the protoberberine skeleton to form the spirobenzylisoquinoline core. In the case of protopine biosynthesis, this involves the formation of a hydroxylated intermediate that rearranges to the spiro structure. A similar mechanism is proposed for this compound, leading to a core structure that can be further modified.
-
Final Tailoring Steps: The final steps in this compound biosynthesis would involve specific "tailoring" enzymes, such as additional hydroxylases, methyltransferases, or glycosyltransferases, that modify the spirobenzylisoquinoline scaffold to produce the final this compound molecule.
Quantitative Data
Quantitative data on the biosynthesis of this compound is scarce. However, studies on the alkaloid content of Fumaria species and the kinetics of key enzymes in the general isoquinoline pathway provide valuable insights.
Table 1: Alkaloid Content in Selected Fumaria Species
| Alkaloid | Fumaria vaillantii (mg/100g)[1] | Fumaria parviflora (mg/100g)[1] | Fumaria rostellata (mg/100g)[1] | Fumaria jankae (mg/100g)[1] |
| Protopine | 258.30 | 288.27 | 156.15 | 144.32 |
| Sanguinarine | Present | Traces | Present | Present |
| Bicuculline | 23.23 | 104.06 | Not Detected | Not Detected |
| Stylopine | 5.88 | 17.86 | Not Detected | Not Detected |
| Chelidonine | Present | Not Detected | Not Detected | Not Detected |
| Hydrastine | Not Detected | Not Detected | Not Detected | Present |
Data from HPLC-DAD analysis of aerial parts.
Table 2: Kinetic Parameters of Norcoclaurine Synthase (NCS) from Thalictrum flavum
| Substrate | Km (µM) |
| Dopamine | - (Sigmoidal kinetics, Hill coefficient = 1.8) |
| 4-Hydroxyphenylacetaldehyde (4-HPAA) | 335 |
Data obtained from studies on the purified enzyme.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would involve a combination of tracer studies, enzyme assays, and molecular biology techniques. Below are representative protocols for key experimental approaches.
Protocol 1: General Extraction and Analysis of Isoquinoline Alkaloids from Fumaria Species
Objective: To extract and quantify the alkaloid profile of a Fumaria species.
Methodology:
-
Plant Material: Collect and dry the aerial parts of the Fumaria species of interest.
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with methanol or a mixture of methanol and dichloromethane.
-
Filter the extract and concentrate it under reduced pressure.
-
-
Fractionation (Optional): Perform acid-base partitioning to separate the alkaloid fraction from other metabolites.
-
Analysis:
-
GC-MS (Gas Chromatography-Mass Spectrometry):
-
Dissolve the alkaloid extract in a suitable solvent (e.g., dichloromethane).
-
Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., HP-1).
-
Use a temperature program to separate the alkaloids.
-
Identify alkaloids by comparing their mass spectra and retention times with those of authentic standards and library data.
-
-
HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection):
-
Dissolve the alkaloid extract in the mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and an acidic aqueous buffer.
-
Monitor the elution profile at a specific wavelength (e.g., 280 nm).
-
Quantify the alkaloids by comparing their peak areas with those of known concentrations of standards.
-
-
Protocol 2: Assay for O-Methyltransferase (OMT) Activity
Objective: To determine the activity of an OMT involved in the isoquinoline alkaloid pathway.
Methodology:
-
Enzyme Source: Purified recombinant OMT or a crude protein extract from the plant tissue.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 7.5)
-
Substrate (e.g., a hydroxylated isoquinoline intermediate)
-
S-Adenosyl-L-methionine (SAM) as the methyl donor
-
Enzyme preparation
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a solvent like methanol.
-
Analysis:
-
Analyze the reaction products by HPLC or LC-MS to separate and quantify the methylated product.
-
Calculate the enzyme activity based on the amount of product formed per unit time.
-
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a multi-step enzymatic process. The logical flow from the primary precursor to the final product can be visualized as a directed graph.
References
The Enigmatic Case of "Ribasine": A Search for a Novel Alkaloid
A comprehensive investigation into the scientific literature and chemical databases for an alkaloid named "Ribasine" has yielded no discernible results. This suggests that "this compound" may be a novel compound not yet documented in publicly accessible resources, a proprietary designation, a potential misspelling of an existing alkaloid, or a hypothetical molecule.
For professionals in research, science, and drug development, the precise identification of a chemical entity is the foundational step for any further investigation. Without primary data on its discovery, isolation, structure, and biological activity, an in-depth technical guide on "this compound" cannot be constructed.
However, the query for "this compound" may stem from a typographical error. Several existing alkaloids possess names with phonetic similarities. Below is a summary of information on two such compounds, Rhetsinine (B150225) and Ribalinine , which could be the intended subject of the original query. Additionally, the similarly named synthetic antiviral drug Ribavirin is addressed to avoid confusion.
Potential Alternative Alkaloid: Rhetsinine
Rhetsinine is an indolopyridoquinazoline alkaloid that has been isolated from plant species such as Evodia rutaecarpa and Araliopsis soyauxii.[1] It has been the subject of research for its potential biological activities.
Table 1: Physicochemical and Bioactivity Data for Rhetsinine
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇N₃O₂ | [2][3] |
| Molecular Weight | 319.36 g/mol | [3] |
| CAS Number | 526-43-2 | [2] |
| Biological Target | Aldose reductase | [4] |
| Bioactivity (IC₅₀) | 24.1 µM (Aldose reductase inhibition) | [4] |
Experimental Protocols: Isolation of Rhetsinine
A general procedure for the isolation of Rhetsinine from Evodia rutaecarpa involves a hot water extraction followed by chromatographic separation.
-
Extraction : The dried and powdered plant material is extracted with hot water.
-
Chromatography : The aqueous extract is then subjected to distribution or gel filtration chromatography to separate the active compounds.[4]
-
Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Signaling Pathway Involvement
Rhetsinine has been identified as an inhibitor of aldose reductase.[4] This enzyme is a key component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications.
Caption: Inhibition of Aldose Reductase by Rhetsinine.
Potential Alternative Alkaloid: Ribalinine
Ribalinine is a quinoline (B57606) alkaloid that has been isolated from Balfourodendron riedelianum.[5]
Table 2: Physicochemical Data for Ribalinine
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃ | [5] |
| Molecular Weight | 259.30 g/mol | [5] |
| CAS Number | 7688-58-6 | [5] |
Detailed information regarding the specific biological activities and experimental protocols for Ribalinine is less prevalent in the readily available scientific literature compared to Rhetsinine.
Clarification: Ribavirin (Not an Alkaloid)
It is also possible that "this compound" was a misspelling of Ribavirin . It is crucial to note that Ribavirin is not an alkaloid.[6] It is a synthetic nucleoside analog with broad-spectrum antiviral activity.[7][8]
Table 3: Key Distinctions of Ribavirin
| Feature | Description | Source |
| Compound Class | Synthetic Nucleoside Analog | [7][9] |
| Primary Use | Antiviral medication (e.g., for Hepatitis C, RSV) | [8] |
| Mechanism of Action | Interferes with viral RNA synthesis and mRNA capping | [8] |
Experimental Workflow: Not Applicable in the Context of Natural Product Isolation
As a synthetic compound, the experimental workflow for Ribavirin involves chemical synthesis rather than isolation from natural sources.
Caption: Classification of Rhetsinine, Ribalinine, and Ribavirin.
References
- 1. mdpi.com [mdpi.com]
- 2. Rhetsinine | C19H17N3O2 | CID 99652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Inhibitory effect of rhetsinine isolated from Evodia rutaecarpa on aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribalinine | C15H17NO3 | CID 356086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alkaloid - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. Ribavirin - Wikipedia [en.wikipedia.org]
- 9. Ribavirin | C8H12N4O5 | CID 37542 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Case of "Ribasine": A Search for a Novel Alkaloid
A comprehensive investigation into the scientific literature and chemical databases for an alkaloid named "Ribasine" has yielded no discernible results. This suggests that "this compound" may be a novel compound not yet documented in publicly accessible resources, a proprietary designation, a potential misspelling of an existing alkaloid, or a hypothetical molecule.
For professionals in research, science, and drug development, the precise identification of a chemical entity is the foundational step for any further investigation. Without primary data on its discovery, isolation, structure, and biological activity, an in-depth technical guide on "this compound" cannot be constructed.
However, the query for "this compound" may stem from a typographical error. Several existing alkaloids possess names with phonetic similarities. Below is a summary of information on two such compounds, Rhetsinine and Ribalinine , which could be the intended subject of the original query. Additionally, the similarly named synthetic antiviral drug Ribavirin is addressed to avoid confusion.
Potential Alternative Alkaloid: Rhetsinine
Rhetsinine is an indolopyridoquinazoline alkaloid that has been isolated from plant species such as Evodia rutaecarpa and Araliopsis soyauxii.[1] It has been the subject of research for its potential biological activities.
Table 1: Physicochemical and Bioactivity Data for Rhetsinine
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇N₃O₂ | [2][3] |
| Molecular Weight | 319.36 g/mol | [3] |
| CAS Number | 526-43-2 | [2] |
| Biological Target | Aldose reductase | [4] |
| Bioactivity (IC₅₀) | 24.1 µM (Aldose reductase inhibition) | [4] |
Experimental Protocols: Isolation of Rhetsinine
A general procedure for the isolation of Rhetsinine from Evodia rutaecarpa involves a hot water extraction followed by chromatographic separation.
-
Extraction : The dried and powdered plant material is extracted with hot water.
-
Chromatography : The aqueous extract is then subjected to distribution or gel filtration chromatography to separate the active compounds.[4]
-
Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Signaling Pathway Involvement
Rhetsinine has been identified as an inhibitor of aldose reductase.[4] This enzyme is a key component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications.
Caption: Inhibition of Aldose Reductase by Rhetsinine.
Potential Alternative Alkaloid: Ribalinine
Ribalinine is a quinoline alkaloid that has been isolated from Balfourodendron riedelianum.[5]
Table 2: Physicochemical Data for Ribalinine
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃ | [5] |
| Molecular Weight | 259.30 g/mol | [5] |
| CAS Number | 7688-58-6 | [5] |
Detailed information regarding the specific biological activities and experimental protocols for Ribalinine is less prevalent in the readily available scientific literature compared to Rhetsinine.
Clarification: Ribavirin (Not an Alkaloid)
It is also possible that "this compound" was a misspelling of Ribavirin . It is crucial to note that Ribavirin is not an alkaloid.[6] It is a synthetic nucleoside analog with broad-spectrum antiviral activity.[7][8]
Table 3: Key Distinctions of Ribavirin
| Feature | Description | Source |
| Compound Class | Synthetic Nucleoside Analog | [7][9] |
| Primary Use | Antiviral medication (e.g., for Hepatitis C, RSV) | [8] |
| Mechanism of Action | Interferes with viral RNA synthesis and mRNA capping | [8] |
Experimental Workflow: Not Applicable in the Context of Natural Product Isolation
As a synthetic compound, the experimental workflow for Ribavirin involves chemical synthesis rather than isolation from natural sources.
Caption: Classification of Rhetsinine, Ribalinine, and Ribavirin.
References
- 1. mdpi.com [mdpi.com]
- 2. Rhetsinine | C19H17N3O2 | CID 99652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Inhibitory effect of rhetsinine isolated from Evodia rutaecarpa on aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribalinine | C15H17NO3 | CID 356086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alkaloid - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. Ribavirin - Wikipedia [en.wikipedia.org]
- 9. Ribavirin | C8H12N4O5 | CID 37542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ribasine (Grandiflorine): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ribasine, which is synonymously known as Grandiflorine, is a naturally occurring diterpenoid alkaloid.[1] The initial confusion in nomenclature has been resolved, with chemical databases confirming that this compound and Grandiflorine are identical compounds, sharing the same chemical formula, structure, and CAS Registry Number.[1] This guide will henceforth refer to the compound as this compound (Grandiflorine). Diterpenoid alkaloids are a class of natural products known for their complex structures and diverse pharmacological activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound (Grandiflorine) is presented in Table 1. This data has been compiled from publicly available chemical databases.
Table 1: Chemical and Physical Properties of this compound (Grandiflorine)
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇NO₅ | PubChem |
| Molecular Weight | 351.35 g/mol | PubChem |
| CAS Number | 87099-54-5 | PubChem |
| IUPAC Name | 6H-6a,14-Epoxy-1,3-dioxolo[4,5-i][1][2]dioxolo[3][4]indeno[2,1-c][5]benzazepine, 12,12a,13,14-tetrahydro-13-methyl-, (6aS,12aR,14S)- | MedKoo Biosciences |
| Synonyms | Grandiflorine, Limogine, Deoxyhimalayamine | MedKoo Biosciences, PubChem |
| Chemical Class | Diterpenoid Alkaloid | MedKoo Biosciences |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Relationship Between this compound and Grandiflorine
As established, "this compound" and "Grandiflorine" are synonyms for the same chemical entity. This relationship is depicted in the logical diagram below.
Caption: Identity of this compound and Grandiflorine.
Isolation
The first reported isolation of a compound named "grandiflorine" was from the aerial parts of Delphinium grandiflorum L. A 1993 article in the Journal of Integrative Plant Biology by Li Cong-jun and Chen Di-hua describes the isolation and structure determination of this new alkaloid. While the detailed experimental protocol for this specific isolation is not available in the public search results, this publication serves as the primary reference for the natural source of the compound.
Biological Activity and Toxicology
There is a lack of specific quantitative data (e.g., IC₅₀, EC₅₀ values) on the biological activity of this compound (Grandiflorine) in the public domain. MedKoo Biosciences describes Grandiflorine as a "toxic dorditerpenoid alkaloid," but specific LD₅₀ values or detailed toxicology studies have not been identified.[1]
General studies on diterpenoid alkaloids from Delphinium species suggest potential anti-inflammatory properties. However, these studies do not provide specific data for this compound (Grandiflorine).
General Experimental Protocols
While specific experimental protocols for this compound (Grandiflorine) are not available, this section provides detailed methodologies for key experiments that would be relevant for evaluating its potential biological activities. These are generalized protocols and would require optimization for the specific compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.
Workflow Diagram:
Caption: MTT assay for cytotoxicity assessment.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound (Grandiflorine) in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol describes a method to assess the potential anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow Diagram:
Caption: Nitric oxide production assay workflow.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (Grandiflorine) for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated vehicle control.
Signaling Pathway Interactions
There is no direct evidence in the searched literature to suggest that this compound (Grandiflorine) interacts with specific signaling pathways. However, many diterpenoid alkaloids are known to exert their biological effects through modulation of key cellular signaling cascades. Potential pathways of interest for future investigation, based on the activities of other alkaloids, could include the NF-κB and MAPK signaling pathways, which are central to inflammation and cell survival.
Hypothetical Signaling Pathway Interaction Diagram:
References
- 1. jipb.net [jipb.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]
Ribasine (Grandiflorine): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ribasine, which is synonymously known as Grandiflorine, is a naturally occurring diterpenoid alkaloid.[1] The initial confusion in nomenclature has been resolved, with chemical databases confirming that this compound and Grandiflorine are identical compounds, sharing the same chemical formula, structure, and CAS Registry Number.[1] This guide will henceforth refer to the compound as this compound (Grandiflorine). Diterpenoid alkaloids are a class of natural products known for their complex structures and diverse pharmacological activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound (Grandiflorine) is presented in Table 1. This data has been compiled from publicly available chemical databases.
Table 1: Chemical and Physical Properties of this compound (Grandiflorine)
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇NO₅ | PubChem |
| Molecular Weight | 351.35 g/mol | PubChem |
| CAS Number | 87099-54-5 | PubChem |
| IUPAC Name | 6H-6a,14-Epoxy-1,3-dioxolo[4,5-i][1][2]dioxolo[3][4]indeno[2,1-c][5]benzazepine, 12,12a,13,14-tetrahydro-13-methyl-, (6aS,12aR,14S)- | MedKoo Biosciences |
| Synonyms | Grandiflorine, Limogine, Deoxyhimalayamine | MedKoo Biosciences, PubChem |
| Chemical Class | Diterpenoid Alkaloid | MedKoo Biosciences |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Relationship Between this compound and Grandiflorine
As established, "this compound" and "Grandiflorine" are synonyms for the same chemical entity. This relationship is depicted in the logical diagram below.
Caption: Identity of this compound and Grandiflorine.
Isolation
The first reported isolation of a compound named "grandiflorine" was from the aerial parts of Delphinium grandiflorum L. A 1993 article in the Journal of Integrative Plant Biology by Li Cong-jun and Chen Di-hua describes the isolation and structure determination of this new alkaloid. While the detailed experimental protocol for this specific isolation is not available in the public search results, this publication serves as the primary reference for the natural source of the compound.
Biological Activity and Toxicology
There is a lack of specific quantitative data (e.g., IC₅₀, EC₅₀ values) on the biological activity of this compound (Grandiflorine) in the public domain. MedKoo Biosciences describes Grandiflorine as a "toxic dorditerpenoid alkaloid," but specific LD₅₀ values or detailed toxicology studies have not been identified.[1]
General studies on diterpenoid alkaloids from Delphinium species suggest potential anti-inflammatory properties. However, these studies do not provide specific data for this compound (Grandiflorine).
General Experimental Protocols
While specific experimental protocols for this compound (Grandiflorine) are not available, this section provides detailed methodologies for key experiments that would be relevant for evaluating its potential biological activities. These are generalized protocols and would require optimization for the specific compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.
Workflow Diagram:
Caption: MTT assay for cytotoxicity assessment.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound (Grandiflorine) in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol describes a method to assess the potential anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow Diagram:
Caption: Nitric oxide production assay workflow.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (Grandiflorine) for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated vehicle control.
Signaling Pathway Interactions
There is no direct evidence in the searched literature to suggest that this compound (Grandiflorine) interacts with specific signaling pathways. However, many diterpenoid alkaloids are known to exert their biological effects through modulation of key cellular signaling cascades. Potential pathways of interest for future investigation, based on the activities of other alkaloids, could include the NF-κB and MAPK signaling pathways, which are central to inflammation and cell survival.
Hypothetical Signaling Pathway Interaction Diagram:
References
- 1. jipb.net [jipb.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]
Deoxyhimalayamine as a Synonym for Ribasine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the synonymy of Deoxyhimalayamine with Ribasine and provides a consolidated overview of its core chemical properties. Despite a comprehensive search of scientific literature and chemical databases, detailed pharmacological data, specific experimental protocols, and established signaling pathways for this compound (Deoxyhimalayamine) are not extensively documented in publicly accessible resources. This document presents the available verified information and contextualizes the compound within a general framework relevant to natural product research and development.
Chemical and Physical Properties of this compound
This compound, also known by its synonym Deoxyhimalayamine, is a naturally occurring alkaloid. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms[1][2]. This class of compounds is known for a wide range of pharmacological activities[1][3]. The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C20H17NO5 | PubChem[4] |
| Molecular Weight | 351.4 g/mol | PubChem[4] |
| IUPAC Name | (1S,12R,14S)-13-methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene | PubChem[4] |
| CAS Number | 87099-54-5 | PubChem[4] |
| Synonyms | Deoxyhimalayamine, Grandiflorine, Limogine, (+)-Ribasine | PubChem[4] |
Pharmacological Data and Experimental Protocols
A thorough literature review did not yield specific quantitative pharmacological data or detailed experimental protocols for this compound. The biological activities and mechanism of action for this particular alkaloid remain largely uncharacterized in peer-reviewed studies. Research into the biological effects of isoquinoline (B145761) alkaloids from genera such as Corydalis has revealed a variety of activities, including acetylcholinesterase inhibition and anti-proliferative effects, but specific data for this compound is not available[5].
Signaling Pathways
Currently, there are no elucidated signaling pathways specifically associated with this compound in the available scientific literature. The broader class of alkaloids is known to interact with a multitude of cellular signaling cascades, but compound-specific information for this compound is required for accurate pathway mapping.
Generalized Workflow for Natural Product Drug Discovery
In the absence of specific experimental data for this compound, the following diagram illustrates a generalized workflow for the isolation and preliminary screening of a novel natural product, a process that would be applicable to the study of this compound.
A generalized workflow for natural product discovery.
Conclusion
Deoxyhimalayamine is a confirmed synonym for the alkaloid this compound. While its fundamental chemical properties are documented, a significant gap exists in the scientific literature regarding its pharmacological activity, mechanism of action, and interaction with cellular signaling pathways. The information provided herein represents the extent of currently available public data. Further investigation into this natural product is required to elucidate its potential therapeutic value. The generalized workflow presented offers a conceptual framework for how such investigations might proceed.
References
- 1. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens | MDPI [mdpi.com]
- 4. This compound | C20H17NO5 | CID 5459059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Deoxyhimalayamine as a Synonym for Ribasine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the synonymy of Deoxyhimalayamine with Ribasine and provides a consolidated overview of its core chemical properties. Despite a comprehensive search of scientific literature and chemical databases, detailed pharmacological data, specific experimental protocols, and established signaling pathways for this compound (Deoxyhimalayamine) are not extensively documented in publicly accessible resources. This document presents the available verified information and contextualizes the compound within a general framework relevant to natural product research and development.
Chemical and Physical Properties of this compound
This compound, also known by its synonym Deoxyhimalayamine, is a naturally occurring alkaloid. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms[1][2]. This class of compounds is known for a wide range of pharmacological activities[1][3]. The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C20H17NO5 | PubChem[4] |
| Molecular Weight | 351.4 g/mol | PubChem[4] |
| IUPAC Name | (1S,12R,14S)-13-methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene | PubChem[4] |
| CAS Number | 87099-54-5 | PubChem[4] |
| Synonyms | Deoxyhimalayamine, Grandiflorine, Limogine, (+)-Ribasine | PubChem[4] |
Pharmacological Data and Experimental Protocols
A thorough literature review did not yield specific quantitative pharmacological data or detailed experimental protocols for this compound. The biological activities and mechanism of action for this particular alkaloid remain largely uncharacterized in peer-reviewed studies. Research into the biological effects of isoquinoline alkaloids from genera such as Corydalis has revealed a variety of activities, including acetylcholinesterase inhibition and anti-proliferative effects, but specific data for this compound is not available[5].
Signaling Pathways
Currently, there are no elucidated signaling pathways specifically associated with this compound in the available scientific literature. The broader class of alkaloids is known to interact with a multitude of cellular signaling cascades, but compound-specific information for this compound is required for accurate pathway mapping.
Generalized Workflow for Natural Product Drug Discovery
In the absence of specific experimental data for this compound, the following diagram illustrates a generalized workflow for the isolation and preliminary screening of a novel natural product, a process that would be applicable to the study of this compound.
A generalized workflow for natural product discovery.
Conclusion
Deoxyhimalayamine is a confirmed synonym for the alkaloid this compound. While its fundamental chemical properties are documented, a significant gap exists in the scientific literature regarding its pharmacological activity, mechanism of action, and interaction with cellular signaling pathways. The information provided herein represents the extent of currently available public data. Further investigation into this natural product is required to elucidate its potential therapeutic value. The generalized workflow presented offers a conceptual framework for how such investigations might proceed.
References
- 1. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens | MDPI [mdpi.com]
- 4. This compound | C20H17NO5 | CID 5459059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Ribavirin: A Multifaceted Approach to Viral Inhibition
An In-depth Technical Guide on the Predicted Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ribavirin (B1680618) is a synthetic guanosine (B1672433) analog with broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2] Initially synthesized in 1972, its precise mechanism of action has been the subject of extensive research, revealing a complex and multifaceted strategy that targets both viral and host cellular pathways. This technical guide provides a comprehensive overview of the predicted mechanisms of action of Ribavirin, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. While initially thought to be a simple competitive inhibitor, it is now understood that Ribavirin's efficacy stems from a combination of direct antiviral and immunomodulatory effects.
Core Mechanisms of Action
Ribavirin's antiviral activity is attributed to four primary mechanisms:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP), the phosphorylated form of Ribavirin, acts as a competitive inhibitor of the host enzyme IMPDH.[1] This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, Ribavirin depletes the intracellular pool of guanosine triphosphate (GTP), a critical building block for viral RNA synthesis and capping.[1][3]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate (RTP) can directly inhibit the RNA-dependent RNA polymerase (RdRp) of several viruses.[1] Acting as a guanosine analog, RTP can be incorporated into the nascent viral RNA chain, leading to chain termination or lethal mutagenesis.[4]
-
Induction of Viral Mutagenesis (Error Catastrophe): The incorporation of RTP into the viral genome at a high frequency leads to an accumulation of mutations, a phenomenon known as "error catastrophe."[4][5] This increase in mutational load surpasses the virus's ability to maintain a viable genome, resulting in the production of non-infectious viral particles.
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile.[6][7] This shift enhances the cell-mediated antiviral response, characterized by an increase in the production of key antiviral cytokines such as interferon-gamma (IFN-γ).
Quantitative Data Summary
The following tables summarize key quantitative data related to Ribavirin's mechanism of action.
Table 1: In Vitro Antiviral Activity and IMPDH Inhibition of Ribavirin
| Virus/Cell Line | Assay | IC50 / EC50 | Reference |
| Hepatitis B Virus (HBV) | Antiviral Activity | 44 µM | [8] |
| Herpes Simplex Virus-1 (HSV-1) | Antiviral Activity | 162 µM | [8] |
| Yellow Fever Virus (YFV 17D) | RNA Synthesis Inhibition | 12.3 ± 5.6 µg/ml | [9] |
| Human Parainfluenza Virus 3 (hPIV3) | RNA Synthesis Inhibition | 9.4 ± 6.1 µg/ml | [9] |
| Respiratory Syncytial Virus (RSV) | CPE Inhibition | 3.74 ± 0.87 µg/ml | [9] |
| Human IMPDH | Enzyme Inhibition (Ki) | 250 nM (for RMP) | [8] |
Table 2: Effect of Ribavirin on Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Ribavirin Concentration | Effect | Reference |
| TNF-α | 100 µM | 74% - 85% reduction | [10] |
| IFN-γ | 100 µM | 74% - 85% reduction | [10] |
| IL-10 | 100 µM | 50% - 95% reduction | [10] |
| IL-2 | 100 µM | 124% increase | [10] |
| IL-2, IFN-γ, TNF-α (Type 1) | Not specified | Enhanced expression | [6] |
| IL-4, IL-5, IL-10 (Type 2) | Not specified | Suppressed expression | [6] |
Signaling Pathways and Experimental Workflows
IMPDH Inhibition and GTP Depletion
Ribavirin's primary interaction with the host cell machinery involves the inhibition of IMPDH. This pathway is critical for its antiviral effect.
Caption: Ribavirin is phosphorylated to RMP, which competitively inhibits IMPDH, leading to GTP depletion and reduced viral replication.
Direct Viral RNA Polymerase Inhibition and Mutagenesis
Ribavirin triphosphate directly targets the viral replication machinery.
Caption: RTP can directly inhibit the viral RdRp or be incorporated into viral RNA, leading to lethal mutagenesis.
Immunomodulatory Effects: Th1/Th2 Shift
Ribavirin influences the adaptive immune response, creating a more effective antiviral state.
Caption: Ribavirin promotes a shift towards a Th1 immune response, enhancing antiviral cytokine production.
Experimental Protocols
IMPDH Activity Assay
This protocol outlines a spectrophotometric method to measure IMPDH activity, which is based on the reduction of a tetrazolium salt (INT) in an NADH-coupled reaction.[11][12]
Materials:
-
Cell or tissue lysate
-
IMPDH Assay Solution (containing INT)
-
IMPDH Substrate (Inosine 5'-monophosphate)
-
96-well microplate
-
Microplate reader (492 nm)
Procedure:
-
Lysate Preparation: Prepare cell or tissue extracts in an appropriate lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.[11]
-
Reaction Setup: In a 96-well plate, prepare duplicate wells for each sample. Add the cell lysate to each well.
-
Control and Reaction Solutions: Prepare a control solution (IMPDH Assay Solution without substrate) and a reaction solution (IMPDH Assay Solution with IMPDH Substrate).[11]
-
Initiation of Reaction: Add the control solution to one set of duplicate wells and the reaction solution to the other set.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the optical density (OD) at 492 nm using a microplate reader. The IMPDH activity is proportional to the difference in OD between the reaction and control wells.
In Vitro Viral RNA-Dependent RNA Polymerase (RdRp) Assay
This protocol describes a primer extension assay to measure the activity of viral RdRp.[13]
Materials:
-
Purified recombinant viral RdRp
-
Fluorescently labeled RNA primer
-
Unlabeled RNA template
-
Ribonucleotide triphosphates (NTPs), including radiolabeled or modified NTPs for detection
-
Reaction buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Primer-Template Annealing: Mix the fluorescently labeled RNA primer and unlabeled RNA template, heat to 98°C, and then slowly cool to room temperature to allow for annealing.[13]
-
Reaction Mixture: Prepare a reaction mixture containing the annealed primer-template complex, purified RdRp, NTPs, and reaction buffer.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the RdRp and incubate at the optimal temperature for the specific polymerase.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Product Analysis: Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the fluorescently labeled RNA products using an appropriate imaging system. The intensity of the product bands corresponds to the polymerase activity.
Cell Culture Model for Hepatitis C Virus (HCV) Replication
The Huh-7 human hepatoma cell line and its derivatives are commonly used for in vitro studies of HCV replication.[14][15][16]
Materials:
-
Huh-7 or Huh-7.5 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Infectious HCV RNA or virus stock
-
Antibodies against HCV proteins (e.g., NS5A) for detection
Procedure:
-
Cell Seeding: Seed Huh-7 or Huh-7.5 cells in multi-well plates.
-
Infection or Transfection: Infect the cells with a known titer of HCV or transfect them with infectious HCV RNA using electroporation or lipid-based transfection reagents.[16]
-
Incubation: Incubate the cells for a specified period (e.g., 48-96 hours) to allow for viral replication.
-
Analysis of Viral Replication:
-
Immunofluorescence: Fix and permeabilize the cells, then stain with an antibody against an HCV protein (e.g., NS5A). Visualize the infected cells using fluorescence microscopy.[17]
-
RT-qPCR: Extract total RNA from the cells and quantify the amount of HCV RNA using reverse transcription-quantitative PCR.
-
Western Blotting: Prepare cell lysates and detect HCV proteins by Western blotting.
-
Cytokine Measurement by ELISA
A sandwich ELISA is a common method for quantifying cytokine levels in cell culture supernatants.[18][19][20]
Materials:
-
96-well ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Cell culture supernatants
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add serial dilutions of the recombinant cytokine standard and the cell culture supernatants to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well and incubate.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP to each well and incubate.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate until a color develops.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and use it to determine the concentration of the cytokine in the samples.[18]
Conclusion
The predicted mechanism of action for Ribavirin is a paradigm of a multi-pronged antiviral strategy. By simultaneously disrupting viral replication through direct and indirect means and by modulating the host's immune response, Ribavirin presents a formidable challenge to a wide array of viruses. This in-depth guide provides researchers and drug development professionals with a comprehensive understanding of these mechanisms, supported by quantitative data and detailed methodologies, to facilitate further research and the development of novel antiviral therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of ribavirin and IMPDH inhibitors on hepatitis C virus subgenomic replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribavirin polarizes human T cell responses towards a Type 1 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmrservice.com [bmrservice.com]
- 12. bmrservice.com [bmrservice.com]
- 13. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Replication of Hepatitis C Virus Genotype 1a RNAs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. biomatik.com [biomatik.com]
- 20. Cytokine Elisa [bdbiosciences.com]
Ribavirin: A Multifaceted Approach to Viral Inhibition
An In-depth Technical Guide on the Predicted Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2] Initially synthesized in 1972, its precise mechanism of action has been the subject of extensive research, revealing a complex and multifaceted strategy that targets both viral and host cellular pathways. This technical guide provides a comprehensive overview of the predicted mechanisms of action of Ribavirin, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. While initially thought to be a simple competitive inhibitor, it is now understood that Ribavirin's efficacy stems from a combination of direct antiviral and immunomodulatory effects.
Core Mechanisms of Action
Ribavirin's antiviral activity is attributed to four primary mechanisms:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP), the phosphorylated form of Ribavirin, acts as a competitive inhibitor of the host enzyme IMPDH.[1] This enzyme is crucial for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, Ribavirin depletes the intracellular pool of guanosine triphosphate (GTP), a critical building block for viral RNA synthesis and capping.[1][3]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate (RTP) can directly inhibit the RNA-dependent RNA polymerase (RdRp) of several viruses.[1] Acting as a guanosine analog, RTP can be incorporated into the nascent viral RNA chain, leading to chain termination or lethal mutagenesis.[4]
-
Induction of Viral Mutagenesis (Error Catastrophe): The incorporation of RTP into the viral genome at a high frequency leads to an accumulation of mutations, a phenomenon known as "error catastrophe."[4][5] This increase in mutational load surpasses the virus's ability to maintain a viable genome, resulting in the production of non-infectious viral particles.
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile.[6][7] This shift enhances the cell-mediated antiviral response, characterized by an increase in the production of key antiviral cytokines such as interferon-gamma (IFN-γ).
Quantitative Data Summary
The following tables summarize key quantitative data related to Ribavirin's mechanism of action.
Table 1: In Vitro Antiviral Activity and IMPDH Inhibition of Ribavirin
| Virus/Cell Line | Assay | IC50 / EC50 | Reference |
| Hepatitis B Virus (HBV) | Antiviral Activity | 44 µM | [8] |
| Herpes Simplex Virus-1 (HSV-1) | Antiviral Activity | 162 µM | [8] |
| Yellow Fever Virus (YFV 17D) | RNA Synthesis Inhibition | 12.3 ± 5.6 µg/ml | [9] |
| Human Parainfluenza Virus 3 (hPIV3) | RNA Synthesis Inhibition | 9.4 ± 6.1 µg/ml | [9] |
| Respiratory Syncytial Virus (RSV) | CPE Inhibition | 3.74 ± 0.87 µg/ml | [9] |
| Human IMPDH | Enzyme Inhibition (Ki) | 250 nM (for RMP) | [8] |
Table 2: Effect of Ribavirin on Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Ribavirin Concentration | Effect | Reference |
| TNF-α | 100 µM | 74% - 85% reduction | [10] |
| IFN-γ | 100 µM | 74% - 85% reduction | [10] |
| IL-10 | 100 µM | 50% - 95% reduction | [10] |
| IL-2 | 100 µM | 124% increase | [10] |
| IL-2, IFN-γ, TNF-α (Type 1) | Not specified | Enhanced expression | [6] |
| IL-4, IL-5, IL-10 (Type 2) | Not specified | Suppressed expression | [6] |
Signaling Pathways and Experimental Workflows
IMPDH Inhibition and GTP Depletion
Ribavirin's primary interaction with the host cell machinery involves the inhibition of IMPDH. This pathway is critical for its antiviral effect.
Caption: Ribavirin is phosphorylated to RMP, which competitively inhibits IMPDH, leading to GTP depletion and reduced viral replication.
Direct Viral RNA Polymerase Inhibition and Mutagenesis
Ribavirin triphosphate directly targets the viral replication machinery.
Caption: RTP can directly inhibit the viral RdRp or be incorporated into viral RNA, leading to lethal mutagenesis.
Immunomodulatory Effects: Th1/Th2 Shift
Ribavirin influences the adaptive immune response, creating a more effective antiviral state.
Caption: Ribavirin promotes a shift towards a Th1 immune response, enhancing antiviral cytokine production.
Experimental Protocols
IMPDH Activity Assay
This protocol outlines a spectrophotometric method to measure IMPDH activity, which is based on the reduction of a tetrazolium salt (INT) in an NADH-coupled reaction.[11][12]
Materials:
-
Cell or tissue lysate
-
IMPDH Assay Solution (containing INT)
-
IMPDH Substrate (Inosine 5'-monophosphate)
-
96-well microplate
-
Microplate reader (492 nm)
Procedure:
-
Lysate Preparation: Prepare cell or tissue extracts in an appropriate lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.[11]
-
Reaction Setup: In a 96-well plate, prepare duplicate wells for each sample. Add the cell lysate to each well.
-
Control and Reaction Solutions: Prepare a control solution (IMPDH Assay Solution without substrate) and a reaction solution (IMPDH Assay Solution with IMPDH Substrate).[11]
-
Initiation of Reaction: Add the control solution to one set of duplicate wells and the reaction solution to the other set.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the optical density (OD) at 492 nm using a microplate reader. The IMPDH activity is proportional to the difference in OD between the reaction and control wells.
In Vitro Viral RNA-Dependent RNA Polymerase (RdRp) Assay
This protocol describes a primer extension assay to measure the activity of viral RdRp.[13]
Materials:
-
Purified recombinant viral RdRp
-
Fluorescently labeled RNA primer
-
Unlabeled RNA template
-
Ribonucleotide triphosphates (NTPs), including radiolabeled or modified NTPs for detection
-
Reaction buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Primer-Template Annealing: Mix the fluorescently labeled RNA primer and unlabeled RNA template, heat to 98°C, and then slowly cool to room temperature to allow for annealing.[13]
-
Reaction Mixture: Prepare a reaction mixture containing the annealed primer-template complex, purified RdRp, NTPs, and reaction buffer.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the RdRp and incubate at the optimal temperature for the specific polymerase.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Product Analysis: Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the fluorescently labeled RNA products using an appropriate imaging system. The intensity of the product bands corresponds to the polymerase activity.
Cell Culture Model for Hepatitis C Virus (HCV) Replication
The Huh-7 human hepatoma cell line and its derivatives are commonly used for in vitro studies of HCV replication.[14][15][16]
Materials:
-
Huh-7 or Huh-7.5 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Infectious HCV RNA or virus stock
-
Antibodies against HCV proteins (e.g., NS5A) for detection
Procedure:
-
Cell Seeding: Seed Huh-7 or Huh-7.5 cells in multi-well plates.
-
Infection or Transfection: Infect the cells with a known titer of HCV or transfect them with infectious HCV RNA using electroporation or lipid-based transfection reagents.[16]
-
Incubation: Incubate the cells for a specified period (e.g., 48-96 hours) to allow for viral replication.
-
Analysis of Viral Replication:
-
Immunofluorescence: Fix and permeabilize the cells, then stain with an antibody against an HCV protein (e.g., NS5A). Visualize the infected cells using fluorescence microscopy.[17]
-
RT-qPCR: Extract total RNA from the cells and quantify the amount of HCV RNA using reverse transcription-quantitative PCR.
-
Western Blotting: Prepare cell lysates and detect HCV proteins by Western blotting.
-
Cytokine Measurement by ELISA
A sandwich ELISA is a common method for quantifying cytokine levels in cell culture supernatants.[18][19][20]
Materials:
-
96-well ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Cell culture supernatants
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add serial dilutions of the recombinant cytokine standard and the cell culture supernatants to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well and incubate.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP to each well and incubate.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate until a color develops.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and use it to determine the concentration of the cytokine in the samples.[18]
Conclusion
The predicted mechanism of action for Ribavirin is a paradigm of a multi-pronged antiviral strategy. By simultaneously disrupting viral replication through direct and indirect means and by modulating the host's immune response, Ribavirin presents a formidable challenge to a wide array of viruses. This in-depth guide provides researchers and drug development professionals with a comprehensive understanding of these mechanisms, supported by quantitative data and detailed methodologies, to facilitate further research and the development of novel antiviral therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of ribavirin and IMPDH inhibitors on hepatitis C virus subgenomic replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribavirin polarizes human T cell responses towards a Type 1 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmrservice.com [bmrservice.com]
- 12. bmrservice.com [bmrservice.com]
- 13. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Replication of Hepatitis C Virus Genotype 1a RNAs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. biomatik.com [biomatik.com]
- 20. Cytokine Elisa [bdbiosciences.com]
Methodological & Application
Total Synthesis of (±)-Ribasine: A Methodology Based on Tandem Cyclization-Cycloaddition
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Ribasine, a member of the indanobenzazepine alkaloid family, presents a unique and complex molecular architecture that has attracted the attention of synthetic organic chemists. This document outlines a proposed methodology for the total synthesis of (±)-Ribasine, primarily based on the extensive model studies conducted by Padwa and colleagues. Their approach centers on a key rhodium(II)-catalyzed tandem cyclization-cycloaddition reaction of an α-diazo-β-aryl ketone to construct the core skeleton of the target molecule. While a complete total synthesis based on this specific strategy has not been formally published, the model studies provide a strong foundation and detailed experimental insights into a viable synthetic route. A previously reported synthesis by Dominguez et al. will also be briefly mentioned.
Proposed Synthetic Strategy Overview
The core of the proposed synthesis is the construction of the indanobenzazepine skeleton through an intramolecular cycloaddition of a carbonyl ylide dipole. This reactive intermediate is generated from a rhodium(II)-catalyzed reaction of a specifically substituted α-diazo-β-aryl ketone. The overall strategy can be broken down into two main stages:
-
Synthesis of the α-Diazo-β-aryl Ketone Precursor: This involves the preparation of an appropriately functionalized aryl ketone and its subsequent conversion to the corresponding α-diazo ketone.
-
Rhodium-Catalyzed Tandem Cyclization-Cycloaddition: The α-diazo ketone is then treated with a rhodium(II) catalyst to generate a carbonyl ylide, which undergoes an intramolecular [3+2] cycloaddition to form the key tricyclic core of Ribasine.
This document provides detailed protocols for the key experimental steps as described in the model studies, along with quantitative data to aid in the planning and execution of this synthetic approach.
Data Presentation
Table 1: Synthesis of α-Diazo-β-(o-carbomethoxy)-substituted Aryl Ketones (Model Systems)
| Entry | Aryl Ketone Precursor | Diazo Transfer Reagent | Base | Solvent | Yield (%) |
| 1 | Methyl 2-(2-oxopropyl)benzoate | 4-acetamidobenzenesulfonyl azide (B81097) | K₂CO₃ | CH₃CN | 85 |
| 2 | Methyl 2-(2-oxo-2-phenylethyl)benzoate | 4-acetamidobenzenesulfonyl azide | K₂CO₃ | CH₃CN | 90 |
| 3 | Ethyl 2-diazo-3-(2-formylphenyl)-3-oxopropionate | p-toluenesulfonyl azide | Et₃N | CH₃CN | 78 |
Table 2: Rhodium(II)-Catalyzed Tandem Cyclization-Cycloaddition of Model Diazo Ketoesters
| Entry | Diazo Ketoester | Catalyst | Dipolarophile | Solvent | Product(s) | Yield (%) |
| 1 | Diazo ketoester 30 | Rh₂(tfa)₄ | DMAD | Toluene | Cycloadduct 32 | 82 |
| 2 | Diazo ketoester 30 | Rh₂(OAc)₄ | DMAD | Toluene | Dimer 35 | 63 |
| 3 | o-allyl phenyl substituted diazoketone 40 | Rh₂(tfa)₄ | - | Toluene | Cycloadduct 46 | 87 |
| 4 | o-allyl phenyl substituted diazoketone 40 | Rh₂(OAc)₄ | - | Toluene | Cycloadduct 46 + Byproducts | 65 (for 46 ) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of α-Diazo-β-(o-carbomethoxy)-substituted Aryl Ketones
This protocol is based on the diazo transfer reaction using a sulfonyl azide.
Materials:
-
β-(o-carbomethoxy)-substituted aryl ketone (1.0 equiv)
-
4-acetamidobenzenesulfonyl azide or p-toluenesulfonyl azide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equiv)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a solution of the β-(o-carbomethoxy)-substituted aryl ketone in anhydrous acetonitrile, add the base (K₂CO₃ or Et₃N).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the sulfonyl azide portionwise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired α-diazo ketone.
Protocol 2: General Procedure for the Rhodium(II)-Catalyzed Tandem Cyclization-Cycloaddition
This protocol describes the key step for the formation of the polycyclic core.
Materials:
-
α-Diazo-β-aryl ketone (1.0 equiv)
-
Rhodium(II) trifluoroacetate (B77799) (Rh₂(tfa)₄) or Rhodium(II) acetate (Rh₂(OAc)₄) (0.5 mol %)
-
Dipolarophile (e.g., Dimethyl acetylenedicarboxylate (B1228247) - DMAD) (1.2 equiv), if applicable
-
Toluene, anhydrous and degassed
Procedure:
-
To a solution of the α-diazo-β-aryl ketone in anhydrous and degassed toluene, add the rhodium(II) catalyst.
-
If an external dipolarophile is used, add it to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cycloadduct.
Mandatory Visualizations
Caption: Proposed synthetic workflow for (±)-Ribasine.
Caption: Key mechanism of the tandem cyclization-cycloaddition.
Alternative Synthetic Approach
A successful total synthesis of (±)-Ribasine was reported by Dominguez et al. prior to the model studies by Padwa.[1] This approach involved a stereocontrolled addition of a lithiated o-toluate derivative to an amino-indanone, followed by reduction and cyclization to form the this compound core. While this route has been proven effective, detailed experimental protocols and quantitative data are less accessible in the public domain compared to the model studies presented here.
Conclusion
The tandem cyclization-cycloaddition strategy, as explored in detail by Padwa and coworkers, presents a compelling and potentially efficient route for the total synthesis of (±)-Ribasine. The provided protocols and data from their model studies offer a solid starting point for researchers aiming to complete this synthesis. The key to this approach is the carefully controlled generation and intramolecular trapping of a carbonyl ylide dipole using a rhodium(II) catalyst. Further investigation and optimization of the final steps to convert the resulting cycloadduct into (±)-Ribasine are required to complete the total synthesis.
References
Total Synthesis of (±)-Ribasine: A Methodology Based on Tandem Cyclization-Cycloaddition
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Ribasine, a member of the indanobenzazepine alkaloid family, presents a unique and complex molecular architecture that has attracted the attention of synthetic organic chemists. This document outlines a proposed methodology for the total synthesis of (±)-Ribasine, primarily based on the extensive model studies conducted by Padwa and colleagues. Their approach centers on a key rhodium(II)-catalyzed tandem cyclization-cycloaddition reaction of an α-diazo-β-aryl ketone to construct the core skeleton of the target molecule. While a complete total synthesis based on this specific strategy has not been formally published, the model studies provide a strong foundation and detailed experimental insights into a viable synthetic route. A previously reported synthesis by Dominguez et al. will also be briefly mentioned.
Proposed Synthetic Strategy Overview
The core of the proposed synthesis is the construction of the indanobenzazepine skeleton through an intramolecular cycloaddition of a carbonyl ylide dipole. This reactive intermediate is generated from a rhodium(II)-catalyzed reaction of a specifically substituted α-diazo-β-aryl ketone. The overall strategy can be broken down into two main stages:
-
Synthesis of the α-Diazo-β-aryl Ketone Precursor: This involves the preparation of an appropriately functionalized aryl ketone and its subsequent conversion to the corresponding α-diazo ketone.
-
Rhodium-Catalyzed Tandem Cyclization-Cycloaddition: The α-diazo ketone is then treated with a rhodium(II) catalyst to generate a carbonyl ylide, which undergoes an intramolecular [3+2] cycloaddition to form the key tricyclic core of Ribasine.
This document provides detailed protocols for the key experimental steps as described in the model studies, along with quantitative data to aid in the planning and execution of this synthetic approach.
Data Presentation
Table 1: Synthesis of α-Diazo-β-(o-carbomethoxy)-substituted Aryl Ketones (Model Systems)
| Entry | Aryl Ketone Precursor | Diazo Transfer Reagent | Base | Solvent | Yield (%) |
| 1 | Methyl 2-(2-oxopropyl)benzoate | 4-acetamidobenzenesulfonyl azide | K₂CO₃ | CH₃CN | 85 |
| 2 | Methyl 2-(2-oxo-2-phenylethyl)benzoate | 4-acetamidobenzenesulfonyl azide | K₂CO₃ | CH₃CN | 90 |
| 3 | Ethyl 2-diazo-3-(2-formylphenyl)-3-oxopropionate | p-toluenesulfonyl azide | Et₃N | CH₃CN | 78 |
Table 2: Rhodium(II)-Catalyzed Tandem Cyclization-Cycloaddition of Model Diazo Ketoesters
| Entry | Diazo Ketoester | Catalyst | Dipolarophile | Solvent | Product(s) | Yield (%) |
| 1 | Diazo ketoester 30 | Rh₂(tfa)₄ | DMAD | Toluene | Cycloadduct 32 | 82 |
| 2 | Diazo ketoester 30 | Rh₂(OAc)₄ | DMAD | Toluene | Dimer 35 | 63 |
| 3 | o-allyl phenyl substituted diazoketone 40 | Rh₂(tfa)₄ | - | Toluene | Cycloadduct 46 | 87 |
| 4 | o-allyl phenyl substituted diazoketone 40 | Rh₂(OAc)₄ | - | Toluene | Cycloadduct 46 + Byproducts | 65 (for 46 ) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of α-Diazo-β-(o-carbomethoxy)-substituted Aryl Ketones
This protocol is based on the diazo transfer reaction using a sulfonyl azide.
Materials:
-
β-(o-carbomethoxy)-substituted aryl ketone (1.0 equiv)
-
4-acetamidobenzenesulfonyl azide or p-toluenesulfonyl azide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equiv)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a solution of the β-(o-carbomethoxy)-substituted aryl ketone in anhydrous acetonitrile, add the base (K₂CO₃ or Et₃N).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the sulfonyl azide portionwise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired α-diazo ketone.
Protocol 2: General Procedure for the Rhodium(II)-Catalyzed Tandem Cyclization-Cycloaddition
This protocol describes the key step for the formation of the polycyclic core.
Materials:
-
α-Diazo-β-aryl ketone (1.0 equiv)
-
Rhodium(II) trifluoroacetate (Rh₂(tfa)₄) or Rhodium(II) acetate (Rh₂(OAc)₄) (0.5 mol %)
-
Dipolarophile (e.g., Dimethyl acetylenedicarboxylate - DMAD) (1.2 equiv), if applicable
-
Toluene, anhydrous and degassed
Procedure:
-
To a solution of the α-diazo-β-aryl ketone in anhydrous and degassed toluene, add the rhodium(II) catalyst.
-
If an external dipolarophile is used, add it to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cycloadduct.
Mandatory Visualizations
Caption: Proposed synthetic workflow for (±)-Ribasine.
Caption: Key mechanism of the tandem cyclization-cycloaddition.
Alternative Synthetic Approach
A successful total synthesis of (±)-Ribasine was reported by Dominguez et al. prior to the model studies by Padwa.[1] This approach involved a stereocontrolled addition of a lithiated o-toluate derivative to an amino-indanone, followed by reduction and cyclization to form the this compound core. While this route has been proven effective, detailed experimental protocols and quantitative data are less accessible in the public domain compared to the model studies presented here.
Conclusion
The tandem cyclization-cycloaddition strategy, as explored in detail by Padwa and coworkers, presents a compelling and potentially efficient route for the total synthesis of (±)-Ribasine. The provided protocols and data from their model studies offer a solid starting point for researchers aiming to complete this synthesis. The key to this approach is the carefully controlled generation and intramolecular trapping of a carbonyl ylide dipole using a rhodium(II) catalyst. Further investigation and optimization of the final steps to convert the resulting cycloadduct into (±)-Ribasine are required to complete the total synthesis.
References
Application Notes and Protocols: Stereoselective Synthesis of Ribasine Enantiomers
Introduction
Ribasine is a tetracyclic isoquinoline (B145761) alkaloid that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The stereochemistry of this compound is crucial for its pharmacological effects, making the development of synthetic routes to access its individual enantiomers, (+)-Ribasine and (-)-Ribasine, a significant focus for researchers. The ability to selectively synthesize each enantiomer allows for the detailed investigation of their respective biological targets and therapeutic potential.
This document provides an overview of the synthetic strategies and detailed experimental protocols for the stereoselective synthesis of this compound enantiomers. The methodologies presented are intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of chiral molecules.
Challenges in Stereoselective Synthesis
The synthesis of enantiomerically pure compounds is a common challenge in organic chemistry. Strategies to achieve this include:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a reaction.
-
Chiral Auxiliaries: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction.
-
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture.
A Proposed General Workflow for Stereoselective Synthesis
Based on established principles of asymmetric synthesis, a general workflow for the stereoselective synthesis of this compound enantiomers can be conceptualized. This workflow would likely involve the key steps illustrated in the diagram below. The specific reagents and conditions would need to be determined through further research and development to achieve high yields and enantioselectivity.
Caption: A conceptual workflow for the stereoselective synthesis of a this compound enantiomer.
Quantitative Data Summary
As no specific experimental data for the complete stereoselective synthesis of both this compound enantiomers is currently available in published literature, a table summarizing quantitative data cannot be provided at this time. Should such data become available, it would be presented in the following format:
| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |
| 1 | Example Reaction A | Catalyst X, Solvent Y, Temp Z | - | - |
| 2 | Example Reaction B | Reagent W, Solvent V, Temp U | - | - |
| ... | ... | ... | - | - |
| n | Final Product Isolation | Purification Method | - | >99 |
Experimental Protocols
Detailed experimental protocols are contingent on the development and publication of a validated stereoselective synthetic route. A hypothetical protocol for a key asymmetric step is provided below for illustrative purposes. This is a generalized procedure and has not been validated for the synthesis of this compound.
Hypothetical Protocol: Asymmetric Hydrogenation of a Prochiral Intermediate
Objective: To stereoselectively reduce a prochiral enamine intermediate to a chiral amine, setting the key stereocenter of the this compound core.
Materials:
-
Prochiral enamine intermediate
-
Chiral Rhodium catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine (B1218219) ligand like (R)-BINAP)
-
Anhydrous, degassed solvent (e.g., Methanol or Toluene)
-
Hydrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the Rhodium precursor and the chiral ligand in the anhydrous solvent. Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate Schlenk flask, dissolve the prochiral enamine intermediate in the anhydrous solvent.
-
Hydrogenation: Add the prepared catalyst solution to the solution of the enamine intermediate via cannula transfer.
-
Pressurization: Purge the reaction flask with hydrogen gas (3-4 cycles) and then pressurize the vessel to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature (e.g., 50 °C) for the designated time (e.g., 24 hours). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterization: Characterize the purified chiral amine by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.
The stereoselective synthesis of this compound enantiomers remains an important goal for synthetic and medicinal chemists. While a definitive and detailed protocol is not yet established in the scientific literature, the principles of asymmetric synthesis provide a clear roadmap for achieving this objective. Future research will likely focus on the development of a robust and efficient synthetic route that provides access to both (+)- and (-)-Ribasine in high enantiopurity, enabling a deeper understanding of their biological properties. Researchers are encouraged to consult the latest scientific literature for any new developments in this area.
Application Notes and Protocols: Stereoselective Synthesis of Ribasine Enantiomers
Introduction
Ribasine is a tetracyclic isoquinoline alkaloid that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The stereochemistry of this compound is crucial for its pharmacological effects, making the development of synthetic routes to access its individual enantiomers, (+)-Ribasine and (-)-Ribasine, a significant focus for researchers. The ability to selectively synthesize each enantiomer allows for the detailed investigation of their respective biological targets and therapeutic potential.
This document provides an overview of the synthetic strategies and detailed experimental protocols for the stereoselective synthesis of this compound enantiomers. The methodologies presented are intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of chiral molecules.
Challenges in Stereoselective Synthesis
The synthesis of enantiomerically pure compounds is a common challenge in organic chemistry. Strategies to achieve this include:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a reaction.
-
Chiral Auxiliaries: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction.
-
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture.
A Proposed General Workflow for Stereoselective Synthesis
Based on established principles of asymmetric synthesis, a general workflow for the stereoselective synthesis of this compound enantiomers can be conceptualized. This workflow would likely involve the key steps illustrated in the diagram below. The specific reagents and conditions would need to be determined through further research and development to achieve high yields and enantioselectivity.
Caption: A conceptual workflow for the stereoselective synthesis of a this compound enantiomer.
Quantitative Data Summary
As no specific experimental data for the complete stereoselective synthesis of both this compound enantiomers is currently available in published literature, a table summarizing quantitative data cannot be provided at this time. Should such data become available, it would be presented in the following format:
| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |
| 1 | Example Reaction A | Catalyst X, Solvent Y, Temp Z | - | - |
| 2 | Example Reaction B | Reagent W, Solvent V, Temp U | - | - |
| ... | ... | ... | - | - |
| n | Final Product Isolation | Purification Method | - | >99 |
Experimental Protocols
Detailed experimental protocols are contingent on the development and publication of a validated stereoselective synthetic route. A hypothetical protocol for a key asymmetric step is provided below for illustrative purposes. This is a generalized procedure and has not been validated for the synthesis of this compound.
Hypothetical Protocol: Asymmetric Hydrogenation of a Prochiral Intermediate
Objective: To stereoselectively reduce a prochiral enamine intermediate to a chiral amine, setting the key stereocenter of the this compound core.
Materials:
-
Prochiral enamine intermediate
-
Chiral Rhodium catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand like (R)-BINAP)
-
Anhydrous, degassed solvent (e.g., Methanol or Toluene)
-
Hydrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the Rhodium precursor and the chiral ligand in the anhydrous solvent. Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate Schlenk flask, dissolve the prochiral enamine intermediate in the anhydrous solvent.
-
Hydrogenation: Add the prepared catalyst solution to the solution of the enamine intermediate via cannula transfer.
-
Pressurization: Purge the reaction flask with hydrogen gas (3-4 cycles) and then pressurize the vessel to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature (e.g., 50 °C) for the designated time (e.g., 24 hours). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified chiral amine by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.
The stereoselective synthesis of this compound enantiomers remains an important goal for synthetic and medicinal chemists. While a definitive and detailed protocol is not yet established in the scientific literature, the principles of asymmetric synthesis provide a clear roadmap for achieving this objective. Future research will likely focus on the development of a robust and efficient synthetic route that provides access to both (+)- and (-)-Ribasine in high enantiopurity, enabling a deeper understanding of their biological properties. Researchers are encouraged to consult the latest scientific literature for any new developments in this area.
Application Notes and Protocols for the Extraction and Isolation of Ribasine from Argemone grandiflora
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribasine, a protopine (B1679745) alkaloid, has been identified in Argemone grandiflora, a plant belonging to the Papaveraceae family. Protopine alkaloids are a class of isoquinoline (B145761) alkaloids known for their diverse pharmacological activities, making them of significant interest to the pharmaceutical and drug development industries. This document provides a comprehensive guide to the extraction, isolation, and characterization of this compound from the aerial parts of Argemone grandiflora. The protocols outlined below are based on established methods for the isolation of alkaloids from Argemone species and general phytochemical techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its extraction, purification, and characterization.
| Property | Value |
| Molecular Formula | C₂₀H₁₇NO₅ |
| Molecular Weight | 351.35 g/mol |
| Appearance | (Predicted) Crystalline solid |
| Solubility | Soluble in chloroform (B151607), methanol (B129727), and other organic solvents; sparingly soluble in water. |
| CAS Number | 87099-54-5 |
Experimental Protocols
The following protocols provide a step-by-step guide for the extraction, isolation, and characterization of this compound from Argemone grandiflora.
Plant Material Collection and Preparation
-
Collection: Collect the aerial parts (leaves, stems, and flowers) of Argemone grandiflora during its flowering season.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 2-3 weeks or until brittle. Alternatively, use a plant dryer at a controlled temperature (40-50 °C).
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Store the powdered material in airtight containers in a cool, dark, and dry place until further use.
Extraction of Crude Alkaloids
This protocol is adapted from methods used for the extraction of alkaloids from Argemone mexicana.
-
Maceration:
-
Weigh 500 g of the powdered plant material.
-
Macerate the powder with 2.5 L of methanol in a large glass container for 72 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the methanol extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a dark, viscous crude extract.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude methanol extract in 500 mL of 5% hydrochloric acid (HCl).
-
Filter the acidic solution to remove non-alkaloidal residues.
-
Make the acidic solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution. This will precipitate the crude alkaloids.
-
Extract the alkaloids from the basified solution with chloroform (3 x 500 mL) in a separatory funnel.
-
Combine the chloroform extracts and wash with distilled water (2 x 200 mL).
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.
-
Chromatographic Isolation of this compound
TLC is a crucial tool for monitoring the separation of alkaloids and identifying the fractions containing this compound.
-
Plate Preparation: Use pre-coated silica (B1680970) gel 60 F₂₅₄ TLC plates.
-
Sample Application: Dissolve a small amount of the crude alkaloid fraction in chloroform-methanol (1:1) and spot it onto the TLC plate.
-
Solvent System: Develop the TLC plate in a chamber saturated with a suitable solvent system. A commonly used system for separating isoquinoline alkaloids is Chloroform:Methanol (9:1 v/v).
-
Visualization:
-
Examine the developed plate under UV light (254 nm and 366 nm).
-
Spray the plate with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.
-
-
Rf Value: Calculate the Retention factor (Rf) value for each spot to aid in identification and comparison with a known standard of this compound if available.
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with chloroform.
-
Sample Loading: Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 20 mL each).
-
Fraction Analysis: Monitor the collected fractions by TLC, as described above. Pool the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
For obtaining high-purity this compound, Prep-HPLC is the recommended method.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically effective for separating isoquinoline alkaloids. The gradient can be optimized based on initial analytical HPLC runs. A starting condition could be 20% acetonitrile, increasing to 80% over 30 minutes.
-
Detection: UV detector set at a wavelength determined from the UV-Vis spectrum of a partially purified fraction (e.g., 280 nm).
-
Injection and Fraction Collection: Inject the enriched fraction from column chromatography and collect the peak corresponding to the retention time of this compound.
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC.
Characterization and Identification of this compound
The identity and purity of the isolated compound should be confirmed using various spectroscopic techniques.
| Technique | Purpose | Expected Observations for this compound (or similar alkaloids) |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule. | A characteristic UV absorption spectrum with maxima typical for the protopine alkaloid skeleton. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for C-H, C=C (aromatic), C-O, and C-N bonds. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (351.11). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure. | A set of proton and carbon signals with chemical shifts and coupling constants consistent with the structure of this compound. |
Quantitative Data
Currently, there is a lack of published quantitative data specifically on the yield of this compound from Argemone grandiflora. Researchers are encouraged to determine the following parameters during their investigation:
-
Extraction Yield: The weight of the crude alkaloid extract obtained from a known weight of the initial plant material.
-
Purity: The percentage purity of the isolated this compound as determined by analytical HPLC.
-
Final Yield: The final weight of pure this compound obtained from a known weight of the initial plant material.
Visualizations
The following diagrams illustrate the key workflows described in these protocols.
Caption: Overall workflow for the extraction and isolation of this compound.
Caption: Acid-base extraction workflow for alkaloid enrichment.
Caption: Chromatographic workflow for the isolation of this compound.
Application Notes and Protocols for the Extraction and Isolation of Ribasine from Argemone grandiflora
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribasine, a protopine alkaloid, has been identified in Argemone grandiflora, a plant belonging to the Papaveraceae family. Protopine alkaloids are a class of isoquinoline alkaloids known for their diverse pharmacological activities, making them of significant interest to the pharmaceutical and drug development industries. This document provides a comprehensive guide to the extraction, isolation, and characterization of this compound from the aerial parts of Argemone grandiflora. The protocols outlined below are based on established methods for the isolation of alkaloids from Argemone species and general phytochemical techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its extraction, purification, and characterization.
| Property | Value |
| Molecular Formula | C₂₀H₁₇NO₅ |
| Molecular Weight | 351.35 g/mol |
| Appearance | (Predicted) Crystalline solid |
| Solubility | Soluble in chloroform, methanol, and other organic solvents; sparingly soluble in water. |
| CAS Number | 87099-54-5 |
Experimental Protocols
The following protocols provide a step-by-step guide for the extraction, isolation, and characterization of this compound from Argemone grandiflora.
Plant Material Collection and Preparation
-
Collection: Collect the aerial parts (leaves, stems, and flowers) of Argemone grandiflora during its flowering season.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 2-3 weeks or until brittle. Alternatively, use a plant dryer at a controlled temperature (40-50 °C).
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Store the powdered material in airtight containers in a cool, dark, and dry place until further use.
Extraction of Crude Alkaloids
This protocol is adapted from methods used for the extraction of alkaloids from Argemone mexicana.
-
Maceration:
-
Weigh 500 g of the powdered plant material.
-
Macerate the powder with 2.5 L of methanol in a large glass container for 72 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the methanol extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a dark, viscous crude extract.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude methanol extract in 500 mL of 5% hydrochloric acid (HCl).
-
Filter the acidic solution to remove non-alkaloidal residues.
-
Make the acidic solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide (NH₄OH) solution. This will precipitate the crude alkaloids.
-
Extract the alkaloids from the basified solution with chloroform (3 x 500 mL) in a separatory funnel.
-
Combine the chloroform extracts and wash with distilled water (2 x 200 mL).
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.
-
Chromatographic Isolation of this compound
TLC is a crucial tool for monitoring the separation of alkaloids and identifying the fractions containing this compound.
-
Plate Preparation: Use pre-coated silica gel 60 F₂₅₄ TLC plates.
-
Sample Application: Dissolve a small amount of the crude alkaloid fraction in chloroform-methanol (1:1) and spot it onto the TLC plate.
-
Solvent System: Develop the TLC plate in a chamber saturated with a suitable solvent system. A commonly used system for separating isoquinoline alkaloids is Chloroform:Methanol (9:1 v/v).
-
Visualization:
-
Examine the developed plate under UV light (254 nm and 366 nm).
-
Spray the plate with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.
-
-
Rf Value: Calculate the Retention factor (Rf) value for each spot to aid in identification and comparison with a known standard of this compound if available.
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with chloroform.
-
Sample Loading: Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 20 mL each).
-
Fraction Analysis: Monitor the collected fractions by TLC, as described above. Pool the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
For obtaining high-purity this compound, Prep-HPLC is the recommended method.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective for separating isoquinoline alkaloids. The gradient can be optimized based on initial analytical HPLC runs. A starting condition could be 20% acetonitrile, increasing to 80% over 30 minutes.
-
Detection: UV detector set at a wavelength determined from the UV-Vis spectrum of a partially purified fraction (e.g., 280 nm).
-
Injection and Fraction Collection: Inject the enriched fraction from column chromatography and collect the peak corresponding to the retention time of this compound.
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC.
Characterization and Identification of this compound
The identity and purity of the isolated compound should be confirmed using various spectroscopic techniques.
| Technique | Purpose | Expected Observations for this compound (or similar alkaloids) |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule. | A characteristic UV absorption spectrum with maxima typical for the protopine alkaloid skeleton. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for C-H, C=C (aromatic), C-O, and C-N bonds. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (351.11). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure. | A set of proton and carbon signals with chemical shifts and coupling constants consistent with the structure of this compound. |
Quantitative Data
Currently, there is a lack of published quantitative data specifically on the yield of this compound from Argemone grandiflora. Researchers are encouraged to determine the following parameters during their investigation:
-
Extraction Yield: The weight of the crude alkaloid extract obtained from a known weight of the initial plant material.
-
Purity: The percentage purity of the isolated this compound as determined by analytical HPLC.
-
Final Yield: The final weight of pure this compound obtained from a known weight of the initial plant material.
Visualizations
The following diagrams illustrate the key workflows described in these protocols.
Caption: Overall workflow for the extraction and isolation of this compound.
Caption: Acid-base extraction workflow for alkaloid enrichment.
Caption: Chromatographic workflow for the isolation of this compound.
Application Notes and Protocols for the Purification of Ribasine from Sarcocapnos crassifolia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols are based on established methods for the extraction and purification of alkaloids from related plant species. Currently, there is a lack of publicly available, detailed procedures specifically for the isolation of Ribasine from Sarcocapnos crassifolia. Therefore, this document provides a generalized yet comprehensive approach that can be adapted and optimized for this specific purpose.
Introduction
This compound is an isoquinoline (B145761) alkaloid that has been identified in various plant species, including those of the Papaveraceae and Fumariaceae families, to which Sarcocapnos is closely related. Alkaloids from these families are known for their diverse pharmacological activities, making them of significant interest to the drug development industry. This document outlines a general procedure for the extraction, fractionation, and purification of this compound from the plant matrix of Sarcocapnos crassifolia. The methodology is divided into several key stages, including sample preparation, extraction, acid-base partitioning for preliminary purification, and chromatographic techniques for final isolation.
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Collection and Identification: Collect the aerial parts of Sarcocapnos crassifolia during its flowering season. Ensure proper botanical identification to avoid contamination with other species.
-
Drying: The plant material should be shade-dried at room temperature to preserve the chemical integrity of the alkaloids.
-
Grinding: Once thoroughly dried, grind the plant material into a moderately coarse powder using a mechanical grinder. This increases the surface area for solvent extraction.[1]
-
Defatting (Optional): For plant materials rich in oils and fats, a defatting step is recommended. This can be achieved by extracting the powdered material with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus. This step prevents interference from lipids in subsequent extraction phases.[1]
Extraction of Crude Alkaloids
This protocol is based on a standard acid-base extraction method for alkaloids.
-
Alkalinization: Moisten the powdered plant material with a dilute alkaline solution, such as 10% ammonium (B1175870) hydroxide (B78521) or a saturated sodium carbonate solution.[1][2] This process liberates the free alkaloid bases from their salt forms within the plant tissue.
-
Solvent Extraction: The alkalinized plant material is then subjected to extraction with an organic solvent. Chloroform (B151607) or a mixture of chloroform and methanol (B129727) (e.g., 3:1 v/v) can be used.[3] This can be performed by maceration (soaking and stirring for 24-48 hours) or more efficiently using a Soxhlet apparatus for continuous extraction.
-
Concentration: The resulting organic extract is collected and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
Acid-Base Partitioning for Fractionation
This liquid-liquid extraction step separates alkaloids from neutral and acidic impurities.
-
Acidification: Dissolve the crude extract in a 5% hydrochloric acid or sulfuric acid solution. This converts the basic alkaloids into their water-soluble salt forms.
-
Washing with Organic Solvent: The acidic aqueous solution is then washed several times with a non-polar organic solvent like diethyl ether or dichloromethane. This removes neutral and acidic impurities, which will remain in the organic phase. The aqueous phase containing the protonated alkaloids is retained.
-
Basification and Re-extraction: The acidic aqueous phase is then made alkaline (pH 9-10) by the slow addition of a base, such as ammonium hydroxide. This deprotonates the alkaloids, converting them back to their free base form, which are less soluble in water.
-
Final Extraction: The now alkaline aqueous solution is extracted multiple times with an organic solvent such as chloroform or dichloromethane. The organic layers are combined.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure to yield a crude alkaloid fraction.
Chromatographic Purification
Further purification is necessary to isolate this compound from other alkaloids present in the crude fraction.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice for the initial separation.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Plates: Silica gel 60 F254 pre-coated plates.
-
Mobile Phase: A system such as Cyclohexane: Chloroform: Diethylamine (70:20:10) can be effective for separating alkaloids.[4]
-
Visualization: Spots can be visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.
-
Fractions with similar TLC profiles are pooled together.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to achieve high purity, Prep-HPLC is recommended.
-
Column: A reverse-phase C18 column is often used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid) is a common choice for the separation of isoquinoline alkaloids.[5][6]
-
The purified this compound fraction is collected and the solvent is removed to yield the pure compound.
-
Data Presentation
While specific quantitative data for the purification of this compound from Sarcocapnos crassifolia is not available in the cited literature, the following tables represent the types of data that should be collected and organized during the process.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material (g) | Yield (g) | Yield (%) |
| Crude Methanolic Extract | 1000 | 85.0 | 8.5 |
| Crude Alkaloid Fraction | 85.0 | 12.5 | 1.47 (of crude) |
| Purified this compound | 1.0 | 0.050 | 5.0 (of pure) |
Table 2: Spectroscopic Data for Structural Elucidation of this compound
| Technique | Data Type | Observed Values (Example) | Reference |
| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ | m/z 352.1234 | PubChem CID: 5459059 |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | δ 6.8-7.2 (aromatic protons), δ 5.9 (methylenedioxy protons), δ 2.5 (N-methyl protons) | General Alkaloid Spectra |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | δ 140-150 (quaternary aromatic carbons), δ 100-120 (protonated aromatic carbons), δ 101 (methylenedioxy carbon), δ 43 (N-methyl carbon) | General Alkaloid Spectra |
| Infrared (IR) (KBr) | Wavenumber (cm⁻¹) | ~2900 (C-H stretch), ~1600 (C=C aromatic), ~1250, 1040 (C-O-C stretch) | General Alkaloid Spectra |
| UV-Vis (MeOH) | λmax (nm) | 290, 310 | General Alkaloid Spectra |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathways
There is currently no specific information available in the public domain regarding the signaling pathways modulated by this compound. Research into the biological activity of this compound would be a valuable area for future investigation. As a general reference for alkaloids from related species, some have been shown to interact with various cellular targets, but a specific pathway for this compound has not been elucidated.
Should information become available, a diagram illustrating the interaction of this compound with cellular components could be generated. For example, a hypothetical pathway might involve:
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of alkaloids | DOCX [slideshare.net]
- 3. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols for the Purification of Ribasine from Sarcocapnos crassifolia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols are based on established methods for the extraction and purification of alkaloids from related plant species. Currently, there is a lack of publicly available, detailed procedures specifically for the isolation of Ribasine from Sarcocapnos crassifolia. Therefore, this document provides a generalized yet comprehensive approach that can be adapted and optimized for this specific purpose.
Introduction
This compound is an isoquinoline alkaloid that has been identified in various plant species, including those of the Papaveraceae and Fumariaceae families, to which Sarcocapnos is closely related. Alkaloids from these families are known for their diverse pharmacological activities, making them of significant interest to the drug development industry. This document outlines a general procedure for the extraction, fractionation, and purification of this compound from the plant matrix of Sarcocapnos crassifolia. The methodology is divided into several key stages, including sample preparation, extraction, acid-base partitioning for preliminary purification, and chromatographic techniques for final isolation.
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Collection and Identification: Collect the aerial parts of Sarcocapnos crassifolia during its flowering season. Ensure proper botanical identification to avoid contamination with other species.
-
Drying: The plant material should be shade-dried at room temperature to preserve the chemical integrity of the alkaloids.
-
Grinding: Once thoroughly dried, grind the plant material into a moderately coarse powder using a mechanical grinder. This increases the surface area for solvent extraction.[1]
-
Defatting (Optional): For plant materials rich in oils and fats, a defatting step is recommended. This can be achieved by extracting the powdered material with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus. This step prevents interference from lipids in subsequent extraction phases.[1]
Extraction of Crude Alkaloids
This protocol is based on a standard acid-base extraction method for alkaloids.
-
Alkalinization: Moisten the powdered plant material with a dilute alkaline solution, such as 10% ammonium hydroxide or a saturated sodium carbonate solution.[1][2] This process liberates the free alkaloid bases from their salt forms within the plant tissue.
-
Solvent Extraction: The alkalinized plant material is then subjected to extraction with an organic solvent. Chloroform or a mixture of chloroform and methanol (e.g., 3:1 v/v) can be used.[3] This can be performed by maceration (soaking and stirring for 24-48 hours) or more efficiently using a Soxhlet apparatus for continuous extraction.
-
Concentration: The resulting organic extract is collected and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
Acid-Base Partitioning for Fractionation
This liquid-liquid extraction step separates alkaloids from neutral and acidic impurities.
-
Acidification: Dissolve the crude extract in a 5% hydrochloric acid or sulfuric acid solution. This converts the basic alkaloids into their water-soluble salt forms.
-
Washing with Organic Solvent: The acidic aqueous solution is then washed several times with a non-polar organic solvent like diethyl ether or dichloromethane. This removes neutral and acidic impurities, which will remain in the organic phase. The aqueous phase containing the protonated alkaloids is retained.
-
Basification and Re-extraction: The acidic aqueous phase is then made alkaline (pH 9-10) by the slow addition of a base, such as ammonium hydroxide. This deprotonates the alkaloids, converting them back to their free base form, which are less soluble in water.
-
Final Extraction: The now alkaline aqueous solution is extracted multiple times with an organic solvent such as chloroform or dichloromethane. The organic layers are combined.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield a crude alkaloid fraction.
Chromatographic Purification
Further purification is necessary to isolate this compound from other alkaloids present in the crude fraction.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice for the initial separation.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Plates: Silica gel 60 F254 pre-coated plates.
-
Mobile Phase: A system such as Cyclohexane: Chloroform: Diethylamine (70:20:10) can be effective for separating alkaloids.[4]
-
Visualization: Spots can be visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.
-
Fractions with similar TLC profiles are pooled together.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to achieve high purity, Prep-HPLC is recommended.
-
Column: A reverse-phase C18 column is often used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like trifluoroacetic acid) is a common choice for the separation of isoquinoline alkaloids.[5][6]
-
The purified this compound fraction is collected and the solvent is removed to yield the pure compound.
-
Data Presentation
While specific quantitative data for the purification of this compound from Sarcocapnos crassifolia is not available in the cited literature, the following tables represent the types of data that should be collected and organized during the process.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material (g) | Yield (g) | Yield (%) |
| Crude Methanolic Extract | 1000 | 85.0 | 8.5 |
| Crude Alkaloid Fraction | 85.0 | 12.5 | 1.47 (of crude) |
| Purified this compound | 1.0 | 0.050 | 5.0 (of pure) |
Table 2: Spectroscopic Data for Structural Elucidation of this compound
| Technique | Data Type | Observed Values (Example) | Reference |
| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ | m/z 352.1234 | PubChem CID: 5459059 |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | δ 6.8-7.2 (aromatic protons), δ 5.9 (methylenedioxy protons), δ 2.5 (N-methyl protons) | General Alkaloid Spectra |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | δ 140-150 (quaternary aromatic carbons), δ 100-120 (protonated aromatic carbons), δ 101 (methylenedioxy carbon), δ 43 (N-methyl carbon) | General Alkaloid Spectra |
| Infrared (IR) (KBr) | Wavenumber (cm⁻¹) | ~2900 (C-H stretch), ~1600 (C=C aromatic), ~1250, 1040 (C-O-C stretch) | General Alkaloid Spectra |
| UV-Vis (MeOH) | λmax (nm) | 290, 310 | General Alkaloid Spectra |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathways
There is currently no specific information available in the public domain regarding the signaling pathways modulated by this compound. Research into the biological activity of this compound would be a valuable area for future investigation. As a general reference for alkaloids from related species, some have been shown to interact with various cellular targets, but a specific pathway for this compound has not been elucidated.
Should information become available, a diagram illustrating the interaction of this compound with cellular components could be generated. For example, a hypothetical pathway might involve:
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of alkaloids | DOCX [slideshare.net]
- 3. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. chalcogen.ro [chalcogen.ro]
Application Notes & Protocols for the Analytical Characterization of Ribasine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribasine is a novel small molecule with the chemical formula C₂₀H₁₇NO₅. As with any new chemical entity intended for research or therapeutic development, a thorough analytical characterization is paramount. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation, purity assessment, and physicochemical characterization of this compound. The following application notes are intended to guide researchers in establishing a robust analytical profile for this compound.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇NO₅ | PubChem |
| Molecular Weight | 351.4 g/mol | PubChem[1] |
| Exact Mass | 351.11067264 Da | PubChem[1] |
| IUPAC Name | (1S,12R,14S)-13-methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.0¹,¹².0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]pentacosa-2,4(8),9,15(23),16(20),21-hexaene | PubChem[1] |
Structural Elucidation
The definitive structure of this compound is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the molecular structure of organic compounds.[2][3][4][5] It provides detailed information about the chemical environment of individual atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 25°C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024-4096.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as a reference.
Hypothetical ¹H and ¹³C NMR Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | ||
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | Ar-H |
| 7.62 | d | 1H | Ar-H |
| 7.40 | t | 1H | Ar-H |
| 7.28 | t | 1H | Ar-H |
| 6.95 | s | 1H | Ar-H |
| 6.10 | s | 2H | O-CH₂-O |
| 4.25 | d | 1H | CH |
| 3.80 | s | 3H | N-CH₃ |
| 3.20 | m | 2H | CH₂ |
| 2.80 | m | 1H | CH |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[6][7][8] High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Acquisition:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100-1000.
-
Resolution: >10,000.
-
Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺ and compare the measured exact mass to the theoretical exact mass calculated for the proposed molecular formula.
-
Hypothetical HRMS Data for this compound
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Calculated Exact Mass [M+H]⁺ (C₂₀H₁₈NO₅⁺) | 352.1180 |
| Measured Exact Mass [M+H]⁺ | 352.1178 |
| Mass Error (ppm) | -0.57 |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of pharmaceutical compounds.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Experimental Protocol: Purity Determination by RP-HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Hypothetical HPLC Purity Data for this compound
| Peak No. | Retention Time (min) | Area (%) |
| 1 | 2.5 | 0.2 |
| 2 (this compound) | 12.8 | 99.7 |
| 3 | 15.1 | 0.1 |
| Total | 100.0 |
Physicochemical Characterization
Understanding the physicochemical properties of a compound is critical for its development.
Solubility
Experimental Protocol: Kinetic Aqueous Solubility
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 1.5 µL of the stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Filter the samples through a 0.45 µm filter plate.
-
Analyze the filtrate by HPLC-UV and quantify the concentration against a standard curve.
Lipophilicity (LogP)
Experimental Protocol: Shake-Flask Method for LogP
-
Prepare a solution of this compound in a biphasic system of n-octanol and water.
-
Shake vigorously for 1 hour to allow for partitioning.
-
Centrifuge to separate the two phases.
-
Determine the concentration of this compound in both the n-octanol and aqueous phases by HPLC-UV.
-
Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Hypothetical Physicochemical Data for this compound
| Parameter | Method | Value |
| Aqueous Solubility (pH 7.4) | Kinetic Solubility | 5.2 µg/mL |
| LogP | Shake-Flask | 2.8 |
Experimental Workflows and Signaling Pathways
Diagrams
Caption: General experimental workflow for the characterization of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. This compound | C20H17NO5 | CID 5459059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Nuclear Magnetic Resonance (NMR) [sigmaaldrich.com]
- 6. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Characterization of Ribasine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribasine is a novel small molecule with the chemical formula C₂₀H₁₇NO₅. As with any new chemical entity intended for research or therapeutic development, a thorough analytical characterization is paramount. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation, purity assessment, and physicochemical characterization of this compound. The following application notes are intended to guide researchers in establishing a robust analytical profile for this compound.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇NO₅ | PubChem |
| Molecular Weight | 351.4 g/mol | PubChem[1] |
| Exact Mass | 351.11067264 Da | PubChem[1] |
| IUPAC Name | (1S,12R,14S)-13-methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.0¹,¹².0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]pentacosa-2,4(8),9,15(23),16(20),21-hexaene | PubChem[1] |
Structural Elucidation
The definitive structure of this compound is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the molecular structure of organic compounds.[2][3][4][5] It provides detailed information about the chemical environment of individual atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 25°C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024-4096.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as a reference.
Hypothetical ¹H and ¹³C NMR Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | ||
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | Ar-H |
| 7.62 | d | 1H | Ar-H |
| 7.40 | t | 1H | Ar-H |
| 7.28 | t | 1H | Ar-H |
| 6.95 | s | 1H | Ar-H |
| 6.10 | s | 2H | O-CH₂-O |
| 4.25 | d | 1H | CH |
| 3.80 | s | 3H | N-CH₃ |
| 3.20 | m | 2H | CH₂ |
| 2.80 | m | 1H | CH |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[6][7][8] High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Acquisition:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100-1000.
-
Resolution: >10,000.
-
Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺ and compare the measured exact mass to the theoretical exact mass calculated for the proposed molecular formula.
-
Hypothetical HRMS Data for this compound
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Calculated Exact Mass [M+H]⁺ (C₂₀H₁₈NO₅⁺) | 352.1180 |
| Measured Exact Mass [M+H]⁺ | 352.1178 |
| Mass Error (ppm) | -0.57 |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of pharmaceutical compounds.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Experimental Protocol: Purity Determination by RP-HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Hypothetical HPLC Purity Data for this compound
| Peak No. | Retention Time (min) | Area (%) |
| 1 | 2.5 | 0.2 |
| 2 (this compound) | 12.8 | 99.7 |
| 3 | 15.1 | 0.1 |
| Total | 100.0 |
Physicochemical Characterization
Understanding the physicochemical properties of a compound is critical for its development.
Solubility
Experimental Protocol: Kinetic Aqueous Solubility
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 1.5 µL of the stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Filter the samples through a 0.45 µm filter plate.
-
Analyze the filtrate by HPLC-UV and quantify the concentration against a standard curve.
Lipophilicity (LogP)
Experimental Protocol: Shake-Flask Method for LogP
-
Prepare a solution of this compound in a biphasic system of n-octanol and water.
-
Shake vigorously for 1 hour to allow for partitioning.
-
Centrifuge to separate the two phases.
-
Determine the concentration of this compound in both the n-octanol and aqueous phases by HPLC-UV.
-
Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Hypothetical Physicochemical Data for this compound
| Parameter | Method | Value |
| Aqueous Solubility (pH 7.4) | Kinetic Solubility | 5.2 µg/mL |
| LogP | Shake-Flask | 2.8 |
Experimental Workflows and Signaling Pathways
Diagrams
Caption: General experimental workflow for the characterization of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. This compound | C20H17NO5 | CID 5459059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Nuclear Magnetic Resonance (NMR) [sigmaaldrich.com]
- 6. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Analysis of the Ribasine Structure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Ribasine, an alkaloid isolated from plants of the Fumariaceae family. Due to the unavailability of published experimental NMR data for this compound, the quantitative data presented in this document are based on in silico predictions. These notes also include detailed protocols for the key NMR experiments required for the complete structural assignment of this compound or analogous natural products.
Introduction to this compound and the Role of NMR Spectroscopy
This compound is a complex isoquinoline (B145761) alkaloid with the molecular formula C₂₀H₁₇NO₅. The structural complexity of such natural products necessitates the use of powerful analytical techniques for unambiguous characterization. NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to establish the carbon skeleton, the placement of protons, and the stereochemical relationships within the molecule.
The structural elucidation of a novel or known compound like this compound by NMR involves a systematic approach that includes:
-
¹H NMR: To identify the number and types of protons and their immediate electronic environment.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, providing the fragments and ultimately the complete structure of the molecule.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data was generated using an in silico NMR prediction tool and should be used as a guide for the analysis of experimental data.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) |
| H-1 | 3.85 |
| H-2α | 2.80 |
| H-2β | 3.20 |
| H-4 | 6.65 |
| H-5 | 6.75 |
| H-8 | 6.80 |
| H-9 | 6.70 |
| H-11 | 4.20 |
| H-13 | 4.60 |
| N-CH₃ | 2.50 |
| OCH₂O | 5.90 (s) |
| OCH₂O | 5.92 (s) |
Note: The numbering of atoms is based on the standard nomenclature for this class of alkaloids. Predicted coupling constants are not provided due to the limitations of the prediction software.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) |
| C-1 | 60.5 |
| C-2 | 30.0 |
| C-3 | 128.0 |
| C-3a | 110.0 |
| C-4 | 112.0 |
| C-5 | 147.0 |
| C-5a | 146.0 |
| C-6a | 125.0 |
| C-7 | 129.0 |
| C-8 | 108.0 |
| C-9 | 109.0 |
| C-9a | 145.0 |
| C-10a | 144.0 |
| C-11 | 70.0 |
| C-12a | 130.0 |
| C-13 | 85.0 |
| N-CH₃ | 43.0 |
| OCH₂O | 101.5 |
| OCH₂O | 101.8 |
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structural analysis of this compound.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (final concentration ~0.05%).
¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the solvent peak or TMS.
¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectrometer Frequency: 100 MHz or higher.
-
Spectral Width: 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak or TMS.
2D NMR Experiments
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 4-8 per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 8-16 per increment.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 16-32 per increment.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Visualizations
The following diagrams illustrate the general workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.
Caption: Experimental workflow for this compound structure elucidation.
Caption: Logical relationships in NMR-based structure elucidation.
Conclusion
The structural elucidation of complex natural products like this compound relies heavily on a systematic and multi-faceted NMR spectroscopic approach. The predicted ¹H and ¹³C NMR data provided in these notes serve as a valuable starting point for researchers working on the isolation and characterization of this alkaloid. By following the detailed experimental protocols for 1D and 2D NMR experiments, scientists and drug development professionals can obtain the necessary data to confirm the structure of this compound and related compounds, which is a critical step in the drug discovery and development process. It is imperative to obtain high-quality experimental data to validate and refine the predicted chemical shifts and to determine the coupling constants, which are essential for a complete and unambiguous structural assignment.
Application Notes and Protocols for the NMR Spectroscopic Analysis of the Ribasine Structure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Ribasine, an alkaloid isolated from plants of the Fumariaceae family. Due to the unavailability of published experimental NMR data for this compound, the quantitative data presented in this document are based on in silico predictions. These notes also include detailed protocols for the key NMR experiments required for the complete structural assignment of this compound or analogous natural products.
Introduction to this compound and the Role of NMR Spectroscopy
This compound is a complex isoquinoline alkaloid with the molecular formula C₂₀H₁₇NO₅. The structural complexity of such natural products necessitates the use of powerful analytical techniques for unambiguous characterization. NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to establish the carbon skeleton, the placement of protons, and the stereochemical relationships within the molecule.
The structural elucidation of a novel or known compound like this compound by NMR involves a systematic approach that includes:
-
¹H NMR: To identify the number and types of protons and their immediate electronic environment.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, providing the fragments and ultimately the complete structure of the molecule.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data was generated using an in silico NMR prediction tool and should be used as a guide for the analysis of experimental data.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) |
| H-1 | 3.85 |
| H-2α | 2.80 |
| H-2β | 3.20 |
| H-4 | 6.65 |
| H-5 | 6.75 |
| H-8 | 6.80 |
| H-9 | 6.70 |
| H-11 | 4.20 |
| H-13 | 4.60 |
| N-CH₃ | 2.50 |
| OCH₂O | 5.90 (s) |
| OCH₂O | 5.92 (s) |
Note: The numbering of atoms is based on the standard nomenclature for this class of alkaloids. Predicted coupling constants are not provided due to the limitations of the prediction software.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) |
| C-1 | 60.5 |
| C-2 | 30.0 |
| C-3 | 128.0 |
| C-3a | 110.0 |
| C-4 | 112.0 |
| C-5 | 147.0 |
| C-5a | 146.0 |
| C-6a | 125.0 |
| C-7 | 129.0 |
| C-8 | 108.0 |
| C-9 | 109.0 |
| C-9a | 145.0 |
| C-10a | 144.0 |
| C-11 | 70.0 |
| C-12a | 130.0 |
| C-13 | 85.0 |
| N-CH₃ | 43.0 |
| OCH₂O | 101.5 |
| OCH₂O | 101.8 |
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structural analysis of this compound.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (final concentration ~0.05%).
¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the solvent peak or TMS.
¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectrometer Frequency: 100 MHz or higher.
-
Spectral Width: 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak or TMS.
2D NMR Experiments
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 4-8 per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 8-16 per increment.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 16-32 per increment.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Visualizations
The following diagrams illustrate the general workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.
Caption: Experimental workflow for this compound structure elucidation.
Caption: Logical relationships in NMR-based structure elucidation.
Conclusion
The structural elucidation of complex natural products like this compound relies heavily on a systematic and multi-faceted NMR spectroscopic approach. The predicted ¹H and ¹³C NMR data provided in these notes serve as a valuable starting point for researchers working on the isolation and characterization of this alkaloid. By following the detailed experimental protocols for 1D and 2D NMR experiments, scientists and drug development professionals can obtain the necessary data to confirm the structure of this compound and related compounds, which is a critical step in the drug discovery and development process. It is imperative to obtain high-quality experimental data to validate and refine the predicted chemical shifts and to determine the coupling constants, which are essential for a complete and unambiguous structural assignment.
Application Note: Mass Spectrometry Fragmentation of Ribasine for Structural Elucidation and Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and analysis of the fragmentation behavior of Ribasine, a complex isoquinoline (B145761) alkaloid, using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). While specific experimental fragmentation data for this compound is not extensively published, this document outlines a predicted fragmentation pathway based on the well-documented behavior of structurally related protoberberine and tetrahydroprotoberberine alkaloids. The provided methodologies and expected fragmentation patterns will serve as a valuable resource for the structural elucidation, identification, and quantification of this compound in complex matrices.
Introduction
This compound (C₂₀H₁₇NO₅, MW: 351.35 g/mol ) is a naturally occurring isoquinoline alkaloid with a complex heptacyclic ring structure.[1] The analysis and characterization of such compounds are crucial in natural product chemistry, pharmacology, and drug development. Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the structural analysis of these molecules.[2][3][4] Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺ allows for the generation of characteristic fragment ions that provide structural insights.
The fragmentation of isoquinoline alkaloids is known to follow predictable pathways, often involving the loss of substituents and characteristic ring cleavages.[5][6] For instance, protoberberine alkaloids frequently exhibit losses of methyl radicals (•CH₃), methane (B114726) (CH₄), methanol (B129727) (CH₃OH), and carbon monoxide (CO) from their methoxy (B1213986) and methylenedioxy groups.[7][8][9] Furthermore, tetrahydroprotoberberine structures can undergo a characteristic retro-Diels-Alder (RDA) reaction, leading to significant fragmentation of the core ring system.[6][10] Based on the structure of this compound, which contains both methylenedioxy and a tertiary amine within a complex ring system, a combination of these fragmentation pathways is anticipated.
Experimental Protocol
This section details a general protocol for the analysis of this compound using a standard ESI-Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with methanol:water (1:1, v/v) containing 0.1% formic acid to achieve a final concentration range of 1 ng/mL to 1000 ng/mL for calibration curves.
-
Matrix Samples (e.g., Plasma, Plant Extract): Perform a liquid-liquid extraction or solid-phase extraction to isolate the alkaloid fraction. Reconstitute the final dried extract in the mobile phase.
2. Liquid Chromatography (LC) Conditions (Optional, for complex mixtures):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Nebulizing Gas (Nitrogen) Flow: 8 - 12 L/min.
-
Full Scan (MS1): Scan from m/z 100 to 500 to identify the protonated molecule [M+H]⁺ of this compound (expected at m/z 352.12).
-
Tandem MS (MS/MS): Select the precursor ion at m/z 352.12 for Collision-Induced Dissociation (CID). Optimize collision energy (typically 15-40 eV) to obtain a rich fragmentation spectrum.
Predicted Fragmentation Pathway of this compound
The protonated this compound molecule, [C₂₀H₁₈NO₅]⁺, with an expected m/z of 352.12, is predicted to undergo fragmentation through several key pathways based on its structural features and the known fragmentation of similar alkaloids.
A primary fragmentation route is anticipated to be a retro-Diels-Alder (RDA) reaction , a characteristic fragmentation for tetrahydroprotoberberine-type structures. This would involve the cleavage of the C-ring, leading to the formation of two major fragment ions. Additionally, neutral losses from the methylenedioxy groups are expected.
Table 1: Predicted Precursor and Product Ions for this compound Fragmentation
| Ion Description | Proposed Formula | Predicted m/z | Fragmentation Pathway |
| Protonated this compound | [C₂₀H₁₈NO₅]⁺ | 352.12 | Precursor Ion |
| RDA Fragment 1 | [C₁₁H₁₀NO₄]⁺ | 220.06 | Retro-Diels-Alder reaction |
| RDA Fragment 2 | [C₉H₈O]⁺ | 132.06 | Retro-Diels-Alder reaction |
| Loss of formaldehyde (B43269) | [C₁₉H₁₆NO₄]⁺ | 322.11 | Neutral loss from a methylenedioxy group |
| Loss of two formaldehyde molecules | [C₁₈H₁₄NO₃]⁺ | 292.09 | Sequential neutral loss from both methylenedioxy groups |
Data Presentation
The following table summarizes the expected quantitative data from the MS/MS analysis of this compound. The relative abundance is a prediction and will need to be confirmed experimentally.
Table 2: Summary of Predicted Quantitative MS/MS Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Predicted Relative Abundance |
| 352.12 | 220.06 | RDA Fragment 1 | High |
| 352.12 | 132.06 | RDA Fragment 2 | Moderate |
| 352.12 | 322.11 | [M+H - CH₂O]⁺ | Moderate to Low |
| 352.12 | 292.09 | [M+H - 2CH₂O]⁺ | Low |
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the analysis of this compound.
Caption: Predicted fragmentation of this compound.
Caption: General workflow for this compound analysis.
Conclusion
This application note provides a foundational protocol and predictive fragmentation analysis for the isoquinoline alkaloid this compound using ESI-MS/MS. The proposed fragmentation pathways, centered around a characteristic retro-Diels-Alder reaction and neutral losses, offer a robust starting point for the identification and structural elucidation of this compound in various research and development settings. The experimental parameters and expected data presented herein can be adapted to specific instrumentation and analytical goals, facilitating the reliable analysis of this complex natural product.
References
- 1. This compound | C20H17NO5 | CID 5459059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry [oak.go.kr]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation of Ribasine for Structural Elucidation and Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and analysis of the fragmentation behavior of Ribasine, a complex isoquinoline alkaloid, using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). While specific experimental fragmentation data for this compound is not extensively published, this document outlines a predicted fragmentation pathway based on the well-documented behavior of structurally related protoberberine and tetrahydroprotoberberine alkaloids. The provided methodologies and expected fragmentation patterns will serve as a valuable resource for the structural elucidation, identification, and quantification of this compound in complex matrices.
Introduction
This compound (C₂₀H₁₇NO₅, MW: 351.35 g/mol ) is a naturally occurring isoquinoline alkaloid with a complex heptacyclic ring structure.[1] The analysis and characterization of such compounds are crucial in natural product chemistry, pharmacology, and drug development. Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the structural analysis of these molecules.[2][3][4] Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺ allows for the generation of characteristic fragment ions that provide structural insights.
The fragmentation of isoquinoline alkaloids is known to follow predictable pathways, often involving the loss of substituents and characteristic ring cleavages.[5][6] For instance, protoberberine alkaloids frequently exhibit losses of methyl radicals (•CH₃), methane (CH₄), methanol (CH₃OH), and carbon monoxide (CO) from their methoxy and methylenedioxy groups.[7][8][9] Furthermore, tetrahydroprotoberberine structures can undergo a characteristic retro-Diels-Alder (RDA) reaction, leading to significant fragmentation of the core ring system.[6][10] Based on the structure of this compound, which contains both methylenedioxy and a tertiary amine within a complex ring system, a combination of these fragmentation pathways is anticipated.
Experimental Protocol
This section details a general protocol for the analysis of this compound using a standard ESI-Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with methanol:water (1:1, v/v) containing 0.1% formic acid to achieve a final concentration range of 1 ng/mL to 1000 ng/mL for calibration curves.
-
Matrix Samples (e.g., Plasma, Plant Extract): Perform a liquid-liquid extraction or solid-phase extraction to isolate the alkaloid fraction. Reconstitute the final dried extract in the mobile phase.
2. Liquid Chromatography (LC) Conditions (Optional, for complex mixtures):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Nebulizing Gas (Nitrogen) Flow: 8 - 12 L/min.
-
Full Scan (MS1): Scan from m/z 100 to 500 to identify the protonated molecule [M+H]⁺ of this compound (expected at m/z 352.12).
-
Tandem MS (MS/MS): Select the precursor ion at m/z 352.12 for Collision-Induced Dissociation (CID). Optimize collision energy (typically 15-40 eV) to obtain a rich fragmentation spectrum.
Predicted Fragmentation Pathway of this compound
The protonated this compound molecule, [C₂₀H₁₈NO₅]⁺, with an expected m/z of 352.12, is predicted to undergo fragmentation through several key pathways based on its structural features and the known fragmentation of similar alkaloids.
A primary fragmentation route is anticipated to be a retro-Diels-Alder (RDA) reaction , a characteristic fragmentation for tetrahydroprotoberberine-type structures. This would involve the cleavage of the C-ring, leading to the formation of two major fragment ions. Additionally, neutral losses from the methylenedioxy groups are expected.
Table 1: Predicted Precursor and Product Ions for this compound Fragmentation
| Ion Description | Proposed Formula | Predicted m/z | Fragmentation Pathway |
| Protonated this compound | [C₂₀H₁₈NO₅]⁺ | 352.12 | Precursor Ion |
| RDA Fragment 1 | [C₁₁H₁₀NO₄]⁺ | 220.06 | Retro-Diels-Alder reaction |
| RDA Fragment 2 | [C₉H₈O]⁺ | 132.06 | Retro-Diels-Alder reaction |
| Loss of formaldehyde | [C₁₉H₁₆NO₄]⁺ | 322.11 | Neutral loss from a methylenedioxy group |
| Loss of two formaldehyde molecules | [C₁₈H₁₄NO₃]⁺ | 292.09 | Sequential neutral loss from both methylenedioxy groups |
Data Presentation
The following table summarizes the expected quantitative data from the MS/MS analysis of this compound. The relative abundance is a prediction and will need to be confirmed experimentally.
Table 2: Summary of Predicted Quantitative MS/MS Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Predicted Relative Abundance |
| 352.12 | 220.06 | RDA Fragment 1 | High |
| 352.12 | 132.06 | RDA Fragment 2 | Moderate |
| 352.12 | 322.11 | [M+H - CH₂O]⁺ | Moderate to Low |
| 352.12 | 292.09 | [M+H - 2CH₂O]⁺ | Low |
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the analysis of this compound.
Caption: Predicted fragmentation of this compound.
Caption: General workflow for this compound analysis.
Conclusion
This application note provides a foundational protocol and predictive fragmentation analysis for the isoquinoline alkaloid this compound using ESI-MS/MS. The proposed fragmentation pathways, centered around a characteristic retro-Diels-Alder reaction and neutral losses, offer a robust starting point for the identification and structural elucidation of this compound in various research and development settings. The experimental parameters and expected data presented herein can be adapted to specific instrumentation and analytical goals, facilitating the reliable analysis of this complex natural product.
References
- 1. This compound | C20H17NO5 | CID 5459059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry [oak.go.kr]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ribavirin and Rivastigmine by HPLC
This document provides detailed application notes and protocols for the quantification of Ribavirin (B1680618) and Rivastigmine (B141) using High-Performance Liquid Chromatography (HPLC). These methodologies are intended for researchers, scientists, and professionals involved in drug development and analysis.
Application Note 1: Quantification of Ribavirin in Biological Matrices
Introduction
Ribavirin is a broad-spectrum antiviral drug utilized in the treatment of various viral infections. Accurate and precise quantification of Ribavirin in biological matrices like plasma and red blood cells is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a validated HPLC-UV method for this purpose.
Data Presentation: HPLC Parameters for Ribavirin Quantification
| Parameter | Method 1: Ribavirin in Red Blood Cells[1] | Method 2: Ribavirin in Capsules and Plasma[2] |
| Column | Atlantis C18 (150 x 4.6 mm) | CPS Hypersil cyano column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with A: 0.05 mol/L KH2PO4 (pH 4.2) and B: Acetonitrile (B52724) | Isocratic elution with 50 mM phosphate (B84403) buffer (pH 4) |
| Flow Rate | 1 mL/min | 0.8 mL/min |
| Detection Wavelength | 207 nm | 240 nm |
| Column Temperature | 40°C | Not Specified |
| Injection Volume | 40 µL | Not Specified |
| Linearity Range | 1 - 200 µg/mL | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9991 | > 0.999 |
| Recovery | 85.45–89.05% | Good recovery values reported |
| Precision (RSD) | <6.03% | Not Specified |
Experimental Protocol: Quantification of Total Ribavirin in Red Blood Cells[1]
This protocol describes a method for determining the total concentration of ribavirin in red blood cells, which involves the dephosphorylation of ribavirin phosphates.
1. Materials and Reagents:
-
Ribavirin reference standard
-
Alkaline Phosphatase
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Human red blood cell samples
2. Standard Solution Preparation:
-
Prepare a stock solution of Ribavirin in deionized water at a concentration of 2,000 µg/mL.[1]
-
Prepare calibration standards by serially diluting the stock solution with deionized water to achieve concentrations ranging from 1 to 200 µg/mL.
3. Sample Preparation:
-
To 50 µL of red blood cell sample or calibration standard, add 5 mg of alkaline phosphatase in a centrifuge tube.[1]
-
Incubate the mixture to allow for the dephosphorylation of any phosphorylated ribavirin.
-
The specifics of the incubation (temperature and time) should be optimized based on the enzyme's activity.
-
After incubation, the sample is ready for injection.
4. Chromatographic Conditions:
-
Instrument: HPLC system with UV detection (e.g., Thermo Ultimate 3000).[1]
-
Column: Atlantis C18 (150 x 4.6 mm).[1]
-
Mobile Phase A: 0.05 mol/L KH2PO4, with pH adjusted to 4.2 using phosphoric acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program:
-
0–5 min: 100% A
-
5.1–8 min: 70% A, 30% B
-
8.1–12 min: 100% A[1]
-
-
Flow Rate: 1 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 207 nm.[1]
-
Injection Volume: 40 µL.[1]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the ribavirin standards against their known concentrations.
-
Determine the concentration of ribavirin in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: Workflow for Ribasine quantification.
Application Note 2: Quantification of Rivastigmine in Biological and Formulation Matrices
Introduction
Rivastigmine is a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. Monitoring its concentration in plasma, brain tissue, and pharmaceutical formulations is essential for pharmacokinetic studies and quality control. This application note presents a validated HPLC-UV method for the quantification of Rivastigmine.
Data Presentation: HPLC Parameters for Rivastigmine Quantification
| Parameter | Method 1: Rivastigmine in Rat Plasma & Brain[3] | Method 2: Rivastigmine in Nanoparticle Formulations[4] | Method 3: Rivastigmine in Patches[5] |
| Column | C18 column | C18 column | Not Specified |
| Mobile Phase | Not Specified | Isocratic elution without buffer | Not Specified |
| Flow Rate | Not Specified | 1.5 mL/min | Not Specified |
| Detection Wavelength | UV detector | 214 nm | Not Specified |
| Column Temperature | Not Specified | 50°C | Not Specified |
| Injection Volume | Not Specified | 50 µL | Not Specified |
| Linearity Range | 75 - 3000 ng/mL | Not Specified | 9.69 - 116.32 µg/mL |
| Correlation Coefficient (r²) | 0.9971 (plasma), 0.9973 (brain) | Good linearity reported | 0.9999 |
| Recovery | 96.73%–109.81% (plasma), 93.42%–108.39% (brain) | > 99.2% | 98.59% - 99.88% |
| LOD | Not Specified | 60 ng/mL | 0.17 µg/mL |
| LOQ | 75 ng/mL | 201 ng/mL | Not Specified |
Experimental Protocol: Quantification of Rivastigmine in Rat Plasma and Brain[3]
This protocol details a method for the quantification of Rivastigmine in rat plasma and brain tissue using a simple protein precipitation extraction.
1. Materials and Reagents:
-
Rivastigmine reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Rat plasma and brain tissue samples
2. Standard Solution Preparation:
-
Prepare a stock solution of Rivastigmine in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare calibration standards by spiking known amounts of Rivastigmine into blank rat plasma and brain homogenate to achieve concentrations ranging from 75 to 3000 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
To a volume of plasma or brain homogenate, add a precipitating agent (e.g., acetonitrile) in a specific ratio (e.g., 1:3, sample:agent).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the Rivastigmine.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.
4. Chromatographic Conditions:
-
Instrument: HPLC system with UV detection.
-
Column: A suitable C18 column.
-
Mobile Phase: An optimized mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be determined during method development to achieve good peak shape and resolution.
-
Flow Rate: Typically around 1 mL/min.
-
Detection Wavelength: A wavelength where Rivastigmine has significant absorbance (e.g., 214 nm).[4]
-
Injection Volume: A fixed volume, for example, 20 µL.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the Rivastigmine standards against their corresponding concentrations.
-
Determine the concentration of Rivastigmine in the unknown samples by comparing their peak areas to the calibration curve.
Experimental Workflow
Caption: Workflow for Rivastigmine quantification.
References
- 1. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC determination of rivastigmine in patches and the skin permeation behavior of the transdermal delivery system in vitro [journal.buct.edu.cn]
Application Notes and Protocols for the Quantification of Ribavirin and Rivastigmine by HPLC
This document provides detailed application notes and protocols for the quantification of Ribavirin and Rivastigmine using High-Performance Liquid Chromatography (HPLC). These methodologies are intended for researchers, scientists, and professionals involved in drug development and analysis.
Application Note 1: Quantification of Ribavirin in Biological Matrices
Introduction
Ribavirin is a broad-spectrum antiviral drug utilized in the treatment of various viral infections. Accurate and precise quantification of Ribavirin in biological matrices like plasma and red blood cells is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a validated HPLC-UV method for this purpose.
Data Presentation: HPLC Parameters for Ribavirin Quantification
| Parameter | Method 1: Ribavirin in Red Blood Cells[1] | Method 2: Ribavirin in Capsules and Plasma[2] |
| Column | Atlantis C18 (150 x 4.6 mm) | CPS Hypersil cyano column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with A: 0.05 mol/L KH2PO4 (pH 4.2) and B: Acetonitrile | Isocratic elution with 50 mM phosphate buffer (pH 4) |
| Flow Rate | 1 mL/min | 0.8 mL/min |
| Detection Wavelength | 207 nm | 240 nm |
| Column Temperature | 40°C | Not Specified |
| Injection Volume | 40 µL | Not Specified |
| Linearity Range | 1 - 200 µg/mL | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9991 | > 0.999 |
| Recovery | 85.45–89.05% | Good recovery values reported |
| Precision (RSD) | <6.03% | Not Specified |
Experimental Protocol: Quantification of Total Ribavirin in Red Blood Cells[1]
This protocol describes a method for determining the total concentration of ribavirin in red blood cells, which involves the dephosphorylation of ribavirin phosphates.
1. Materials and Reagents:
-
Ribavirin reference standard
-
Alkaline Phosphatase
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Human red blood cell samples
2. Standard Solution Preparation:
-
Prepare a stock solution of Ribavirin in deionized water at a concentration of 2,000 µg/mL.[1]
-
Prepare calibration standards by serially diluting the stock solution with deionized water to achieve concentrations ranging from 1 to 200 µg/mL.
3. Sample Preparation:
-
To 50 µL of red blood cell sample or calibration standard, add 5 mg of alkaline phosphatase in a centrifuge tube.[1]
-
Incubate the mixture to allow for the dephosphorylation of any phosphorylated ribavirin.
-
The specifics of the incubation (temperature and time) should be optimized based on the enzyme's activity.
-
After incubation, the sample is ready for injection.
4. Chromatographic Conditions:
-
Instrument: HPLC system with UV detection (e.g., Thermo Ultimate 3000).[1]
-
Column: Atlantis C18 (150 x 4.6 mm).[1]
-
Mobile Phase A: 0.05 mol/L KH2PO4, with pH adjusted to 4.2 using phosphoric acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program:
-
0–5 min: 100% A
-
5.1–8 min: 70% A, 30% B
-
8.1–12 min: 100% A[1]
-
-
Flow Rate: 1 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 207 nm.[1]
-
Injection Volume: 40 µL.[1]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the ribavirin standards against their known concentrations.
-
Determine the concentration of ribavirin in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: Workflow for Ribasine quantification.
Application Note 2: Quantification of Rivastigmine in Biological and Formulation Matrices
Introduction
Rivastigmine is a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. Monitoring its concentration in plasma, brain tissue, and pharmaceutical formulations is essential for pharmacokinetic studies and quality control. This application note presents a validated HPLC-UV method for the quantification of Rivastigmine.
Data Presentation: HPLC Parameters for Rivastigmine Quantification
| Parameter | Method 1: Rivastigmine in Rat Plasma & Brain[3] | Method 2: Rivastigmine in Nanoparticle Formulations[4] | Method 3: Rivastigmine in Patches[5] |
| Column | C18 column | C18 column | Not Specified |
| Mobile Phase | Not Specified | Isocratic elution without buffer | Not Specified |
| Flow Rate | Not Specified | 1.5 mL/min | Not Specified |
| Detection Wavelength | UV detector | 214 nm | Not Specified |
| Column Temperature | Not Specified | 50°C | Not Specified |
| Injection Volume | Not Specified | 50 µL | Not Specified |
| Linearity Range | 75 - 3000 ng/mL | Not Specified | 9.69 - 116.32 µg/mL |
| Correlation Coefficient (r²) | 0.9971 (plasma), 0.9973 (brain) | Good linearity reported | 0.9999 |
| Recovery | 96.73%–109.81% (plasma), 93.42%–108.39% (brain) | > 99.2% | 98.59% - 99.88% |
| LOD | Not Specified | 60 ng/mL | 0.17 µg/mL |
| LOQ | 75 ng/mL | 201 ng/mL | Not Specified |
Experimental Protocol: Quantification of Rivastigmine in Rat Plasma and Brain[3]
This protocol details a method for the quantification of Rivastigmine in rat plasma and brain tissue using a simple protein precipitation extraction.
1. Materials and Reagents:
-
Rivastigmine reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Rat plasma and brain tissue samples
2. Standard Solution Preparation:
-
Prepare a stock solution of Rivastigmine in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare calibration standards by spiking known amounts of Rivastigmine into blank rat plasma and brain homogenate to achieve concentrations ranging from 75 to 3000 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
To a volume of plasma or brain homogenate, add a precipitating agent (e.g., acetonitrile) in a specific ratio (e.g., 1:3, sample:agent).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the Rivastigmine.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.
4. Chromatographic Conditions:
-
Instrument: HPLC system with UV detection.
-
Column: A suitable C18 column.
-
Mobile Phase: An optimized mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be determined during method development to achieve good peak shape and resolution.
-
Flow Rate: Typically around 1 mL/min.
-
Detection Wavelength: A wavelength where Rivastigmine has significant absorbance (e.g., 214 nm).[4]
-
Injection Volume: A fixed volume, for example, 20 µL.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the Rivastigmine standards against their corresponding concentrations.
-
Determine the concentration of Rivastigmine in the unknown samples by comparing their peak areas to the calibration curve.
Experimental Workflow
Caption: Workflow for Rivastigmine quantification.
References
- 1. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC determination of rivastigmine in patches and the skin permeation behavior of the transdermal delivery system in vitro [journal.buct.edu.cn]
Developing Cell-Based Assays for Ribasine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribasine is a novel synthetic purine (B94841) analog with demonstrated potential as an anti-neoplastic agent. Its mechanism of action is believed to involve the inhibition of critical enzymes in nucleic acid synthesis, leading to the disruption of cellular proliferation and the induction of programmed cell death in cancer cells. These application notes provide detailed protocols for robust cell-based assays to characterize the cytotoxic and cytostatic effects of this compound. The following assays are designed to quantify the impact of this compound on cell viability, apoptosis, and cell cycle progression, providing crucial data for preclinical drug development.
Key Applications
-
Determination of IC50 values: Quantify the concentration of this compound that inhibits 50% of cancer cell growth.
-
Mechanism of Action Studies: Elucidate the cellular pathways affected by this compound, including the induction of apoptosis and cell cycle arrest.
-
High-Throughput Screening: Adaptable protocols for screening large compound libraries for this compound-like activity.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.5 |
| HCT116 | Colorectal Carcinoma | 12.8 ± 1.5 |
| Jurkat | T-cell Leukemia | 8.9 ± 1.1 |
Table 2: Induction of Apoptosis by this compound in HCT116 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 4.2 ± 0.5 | 2.1 ± 0.3 |
| This compound | 10 | 18.5 ± 2.1 | 5.3 ± 0.7 |
| This compound | 25 | 35.7 ± 3.2 | 12.8 ± 1.4 |
| This compound | 50 | 52.1 ± 4.5 | 25.6 ± 2.9 |
Table 3: Cell Cycle Analysis of Jurkat Cells Treated with this compound
| Treatment | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 45.3 ± 3.8 | 38.2 ± 3.1 | 16.5 ± 1.9 |
| This compound | 5 | 62.1 ± 4.5 | 25.4 ± 2.8 | 12.5 ± 1.5 |
| This compound | 10 | 75.8 ± 5.2 | 15.1 ± 1.9 | 9.1 ± 1.2 |
| This compound | 20 | 82.3 ± 6.1 | 8.9 ± 1.3 | 8.8 ± 1.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate for 2-4 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for the cell-based assays.
Caption: Logical relationship of this compound's effects.
Developing Cell-Based Assays for Ribasine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribasine is a novel synthetic purine analog with demonstrated potential as an anti-neoplastic agent. Its mechanism of action is believed to involve the inhibition of critical enzymes in nucleic acid synthesis, leading to the disruption of cellular proliferation and the induction of programmed cell death in cancer cells. These application notes provide detailed protocols for robust cell-based assays to characterize the cytotoxic and cytostatic effects of this compound. The following assays are designed to quantify the impact of this compound on cell viability, apoptosis, and cell cycle progression, providing crucial data for preclinical drug development.
Key Applications
-
Determination of IC50 values: Quantify the concentration of this compound that inhibits 50% of cancer cell growth.
-
Mechanism of Action Studies: Elucidate the cellular pathways affected by this compound, including the induction of apoptosis and cell cycle arrest.
-
High-Throughput Screening: Adaptable protocols for screening large compound libraries for this compound-like activity.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.5 |
| HCT116 | Colorectal Carcinoma | 12.8 ± 1.5 |
| Jurkat | T-cell Leukemia | 8.9 ± 1.1 |
Table 2: Induction of Apoptosis by this compound in HCT116 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 4.2 ± 0.5 | 2.1 ± 0.3 |
| This compound | 10 | 18.5 ± 2.1 | 5.3 ± 0.7 |
| This compound | 25 | 35.7 ± 3.2 | 12.8 ± 1.4 |
| This compound | 50 | 52.1 ± 4.5 | 25.6 ± 2.9 |
Table 3: Cell Cycle Analysis of Jurkat Cells Treated with this compound
| Treatment | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 45.3 ± 3.8 | 38.2 ± 3.1 | 16.5 ± 1.9 |
| This compound | 5 | 62.1 ± 4.5 | 25.4 ± 2.8 | 12.5 ± 1.5 |
| This compound | 10 | 75.8 ± 5.2 | 15.1 ± 1.9 | 9.1 ± 1.2 |
| This compound | 20 | 82.3 ± 6.1 | 8.9 ± 1.3 | 8.8 ± 1.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate for 2-4 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for the cell-based assays.
Caption: Logical relationship of this compound's effects.
Application Notes and Protocols for In Vitro Efficacy Testing of Ribasine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to evaluating the in vitro efficacy of Ribasine, a novel investigational anti-cancer agent. The following protocols and methodologies are designed to assess the compound's impact on key cancer cell processes, including viability, proliferation, apoptosis, and metastasis. The data presented herein is illustrative and intended to serve as a template for structuring and interpreting experimental results.
Assessment of Cytotoxicity and Cell Viability
A fundamental first step in evaluating an anti-cancer compound is to determine its effect on cancer cell viability and to quantify its cytotoxic potential.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | 45.2 |
| 48 | 25.8 | |
| 72 | 12.1 | |
| MCF-7 | 24 | 62.5 |
| 48 | 38.4 | |
| 72 | 21.9 | |
| A549 | 24 | 55.1 |
| 48 | 31.7 | |
| 72 | 18.5 |
Experimental Workflow for Cell Viability Assay
Caption: Workflow for MTT-based cell viability assay.
Apoptosis Induction Assessment
To determine if this compound induces programmed cell death, apoptosis assays are crucial.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay differentiates between early apoptotic, late apoptotic, and necrotic cells.[2] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[3]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation:
Table 2: Percentage of Apoptotic Cells after this compound Treatment
| Cell Line | Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| HeLa | Control (24h) | 95.1 | 2.5 | 1.8 | 0.6 |
| This compound (24h) | 65.3 | 18.7 | 12.4 | 3.6 | |
| Control (48h) | 94.5 | 2.9 | 2.0 | 0.6 | |
| This compound (48h) | 40.1 | 30.5 | 25.2 | 4.2 | |
| MCF-7 | Control (24h) | 96.2 | 2.1 | 1.2 | 0.5 |
| This compound (24h) | 70.8 | 15.4 | 10.3 | 3.5 | |
| Control (48h) | 95.8 | 2.4 | 1.3 | 0.5 | |
| This compound (48h) | 48.9 | 25.1 | 21.8 | 4.2 |
Logical Flow of Apoptosis Detection
Caption: States of apoptosis detected by Annexin V/PI staining.
Cell Migration and Invasion Assays
To evaluate the effect of this compound on the metastatic potential of cancer cells, migration and invasion assays are performed.
Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion).[4][5]
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, use uncoated inserts.
-
Cell Seeding: Seed serum-starved cancer cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add different concentrations of this compound to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Data Presentation:
Table 3: Effect of this compound on Cell Migration and Invasion
| Cell Line | Treatment | Migrated Cells (per field) | Invaded Cells (per field) |
| MDA-MB-231 | Control | 152 ± 12 | 85 ± 9 |
| This compound (10 µM) | 88 ± 9 | 42 ± 6 | |
| This compound (50 µM) | 35 ± 5 | 15 ± 4 | |
| PC-3 | Control | 128 ± 10 | 71 ± 8 |
| This compound (10 µM) | 75 ± 8 | 35 ± 5 | |
| This compound (50 µM) | 28 ± 4 | 11 ± 3 |
Transwell Assay Workflow
Caption: Workflow of the Transwell migration/invasion assay.
Investigation of Molecular Mechanisms
To understand the signaling pathways affected by this compound, Western blotting can be employed to analyze the expression of key proteins.
Western Blotting
This technique is used to detect specific proteins in a sample.[6][7][8][9] For this hypothetical example, we will assume this compound targets the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.
Protocol:
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation:
Table 4: Relative Protein Expression Levels after this compound Treatment
| Target Protein | Control | This compound (1h) | This compound (6h) | This compound (24h) |
| p-ERK/Total ERK | 1.00 | 0.45 | 0.21 | 0.15 |
| β-actin | 1.00 | 1.02 | 0.98 | 1.01 |
Hypothetical this compound-Targeted Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Conclusion
The in vitro models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-cancer efficacy. By systematically assessing its effects on cell viability, apoptosis, migration, and key signaling pathways, researchers can gain critical insights into its therapeutic potential and mechanism of action, thereby guiding further drug development efforts.
References
- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 3. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 6. Western blot analysis of cell lines [bio-protocol.org]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. origene.com [origene.com]
- 9. addgene.org [addgene.org]
Application Notes and Protocols for In Vitro Efficacy Testing of Ribasine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to evaluating the in vitro efficacy of Ribasine, a novel investigational anti-cancer agent. The following protocols and methodologies are designed to assess the compound's impact on key cancer cell processes, including viability, proliferation, apoptosis, and metastasis. The data presented herein is illustrative and intended to serve as a template for structuring and interpreting experimental results.
Assessment of Cytotoxicity and Cell Viability
A fundamental first step in evaluating an anti-cancer compound is to determine its effect on cancer cell viability and to quantify its cytotoxic potential.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | 45.2 |
| 48 | 25.8 | |
| 72 | 12.1 | |
| MCF-7 | 24 | 62.5 |
| 48 | 38.4 | |
| 72 | 21.9 | |
| A549 | 24 | 55.1 |
| 48 | 31.7 | |
| 72 | 18.5 |
Experimental Workflow for Cell Viability Assay
Caption: Workflow for MTT-based cell viability assay.
Apoptosis Induction Assessment
To determine if this compound induces programmed cell death, apoptosis assays are crucial.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay differentiates between early apoptotic, late apoptotic, and necrotic cells.[2] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[3]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation:
Table 2: Percentage of Apoptotic Cells after this compound Treatment
| Cell Line | Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| HeLa | Control (24h) | 95.1 | 2.5 | 1.8 | 0.6 |
| This compound (24h) | 65.3 | 18.7 | 12.4 | 3.6 | |
| Control (48h) | 94.5 | 2.9 | 2.0 | 0.6 | |
| This compound (48h) | 40.1 | 30.5 | 25.2 | 4.2 | |
| MCF-7 | Control (24h) | 96.2 | 2.1 | 1.2 | 0.5 |
| This compound (24h) | 70.8 | 15.4 | 10.3 | 3.5 | |
| Control (48h) | 95.8 | 2.4 | 1.3 | 0.5 | |
| This compound (48h) | 48.9 | 25.1 | 21.8 | 4.2 |
Logical Flow of Apoptosis Detection
Caption: States of apoptosis detected by Annexin V/PI staining.
Cell Migration and Invasion Assays
To evaluate the effect of this compound on the metastatic potential of cancer cells, migration and invasion assays are performed.
Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion).[4][5]
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, use uncoated inserts.
-
Cell Seeding: Seed serum-starved cancer cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add different concentrations of this compound to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Data Presentation:
Table 3: Effect of this compound on Cell Migration and Invasion
| Cell Line | Treatment | Migrated Cells (per field) | Invaded Cells (per field) |
| MDA-MB-231 | Control | 152 ± 12 | 85 ± 9 |
| This compound (10 µM) | 88 ± 9 | 42 ± 6 | |
| This compound (50 µM) | 35 ± 5 | 15 ± 4 | |
| PC-3 | Control | 128 ± 10 | 71 ± 8 |
| This compound (10 µM) | 75 ± 8 | 35 ± 5 | |
| This compound (50 µM) | 28 ± 4 | 11 ± 3 |
Transwell Assay Workflow
Caption: Workflow of the Transwell migration/invasion assay.
Investigation of Molecular Mechanisms
To understand the signaling pathways affected by this compound, Western blotting can be employed to analyze the expression of key proteins.
Western Blotting
This technique is used to detect specific proteins in a sample.[6][7][8][9] For this hypothetical example, we will assume this compound targets the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.
Protocol:
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation:
Table 4: Relative Protein Expression Levels after this compound Treatment
| Target Protein | Control | This compound (1h) | This compound (6h) | This compound (24h) |
| p-ERK/Total ERK | 1.00 | 0.45 | 0.21 | 0.15 |
| β-actin | 1.00 | 1.02 | 0.98 | 1.01 |
Hypothetical this compound-Targeted Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Conclusion
The in vitro models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-cancer efficacy. By systematically assessing its effects on cell viability, apoptosis, migration, and key signaling pathways, researchers can gain critical insights into its therapeutic potential and mechanism of action, thereby guiding further drug development efforts.
References
- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 3. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 6. Western blot analysis of cell lines [bio-protocol.org]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. origene.com [origene.com]
- 9. addgene.org [addgene.org]
Troubleshooting & Optimization
Ribasine Degradation: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation products of Ribasine and methods for their identification. As specific experimental data on this compound degradation is not extensively available in public literature, this guide is based on the chemical structure of this compound and general principles of drug degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
A1: Based on the functional groups present in the this compound molecule (a tertiary amine, ether linkages, and two methylenedioxy groups on aromatic rings), the most probable degradation pathways are oxidation and hydrolysis. Photolytic and thermal degradation are also possible under specific conditions.
Q2: What are the potential degradation products of this compound?
A2: While specific degradation products have not been publicly reported, potential products can be predicted based on its structure:
-
Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide derivative.
-
Hydrolysis: The methylenedioxy (dioxolane) rings may undergo acid-catalyzed hydrolysis to form catechols, although this typically requires harsh conditions.
-
Photodegradation: The isoquinoline (B145761) alkaloid core suggests susceptibility to photodegradation, potentially leading to complex rearrangements or cleavage of the heterocyclic rings.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method. The typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105°C).
-
Photodegradation: Exposing the drug solution to UV and visible light (e.g., ICH Q1B conditions).
Q4: Which analytical techniques are most suitable for identifying this compound degradation products?
A4: A combination of chromatographic and spectroscopic techniques is generally required:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): For separating the degradation products from the parent drug and each other. A stability-indicating method should be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For determining the molecular weights of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For elucidating the detailed chemical structure of isolated degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or prolong the exposure time. |
| Complete degradation of this compound is observed. | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor separation of degradation peaks in HPLC. | The chromatographic method is not optimized. | Adjust the mobile phase composition, gradient, column type, or pH to improve resolution. |
| Unable to identify the structure of a degradation product. | Insufficient data from a single analytical technique. | Isolate the impurity using preparative HPLC and subject it to detailed spectroscopic analysis (e.g., 2D NMR, high-resolution MS/MS). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Accurately weigh about 10 mg of solid this compound into a glass vial.
-
Heat in an oven at 105°C for 48 hours.
-
Cool, dissolve in the solvent, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Photodegradation:
-
Place a 1 mg/mL solution of this compound in a quartz cuvette.
-
Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dilute the exposed sample to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.
Protocol 2: Identification of Degradation Products by LC-MS
-
Chromatographic Conditions: Use a C18 column with a gradient elution program. A typical mobile phase could be a mixture of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Mass Spectrometric Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan analysis to detect all ions.
-
Conduct tandem MS (MS/MS) experiments on the detected degradation product ions to obtain fragmentation patterns for structural elucidation.
-
Data Presentation
Table 1: Hypothetical Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | DP1 (4.5 min) |
| 0.1 M NaOH, 60°C, 24h | 8.5 | 1 | DP2 (5.2 min) |
| 3% H₂O₂, RT, 24h | 25.8 | 3 | DP3 (6.1 min) |
| Heat, 105°C, 48h | 5.1 | 1 | DP4 (7.3 min) |
| Light (ICH Q1B) | 12.3 | 2 | DP5 (8.0 min) |
DP = Degradation Product; RT = Room Temperature
Table 2: Hypothetical Mass Spectral Data of this compound and its Degradation Products
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
| This compound | 10.2 | 352.1 | - |
| DP1 | 4.5 | 322.1 | Catechol derivative (loss of one CH₂O) |
| DP2 | 5.2 | 352.1 | Isomer of this compound |
| DP3 | 6.1 | 368.1 | N-oxide derivative |
| DP4 | 7.3 | 352.1 | Isomer of this compound |
| DP5 | 8.0 | 350.1 | Dehydrogenated product |
Visualizations
Ribasine Degradation: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation products of Ribasine and methods for their identification. As specific experimental data on this compound degradation is not extensively available in public literature, this guide is based on the chemical structure of this compound and general principles of drug degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
A1: Based on the functional groups present in the this compound molecule (a tertiary amine, ether linkages, and two methylenedioxy groups on aromatic rings), the most probable degradation pathways are oxidation and hydrolysis. Photolytic and thermal degradation are also possible under specific conditions.
Q2: What are the potential degradation products of this compound?
A2: While specific degradation products have not been publicly reported, potential products can be predicted based on its structure:
-
Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide derivative.
-
Hydrolysis: The methylenedioxy (dioxolane) rings may undergo acid-catalyzed hydrolysis to form catechols, although this typically requires harsh conditions.
-
Photodegradation: The isoquinoline alkaloid core suggests susceptibility to photodegradation, potentially leading to complex rearrangements or cleavage of the heterocyclic rings.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method. The typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105°C).
-
Photodegradation: Exposing the drug solution to UV and visible light (e.g., ICH Q1B conditions).
Q4: Which analytical techniques are most suitable for identifying this compound degradation products?
A4: A combination of chromatographic and spectroscopic techniques is generally required:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): For separating the degradation products from the parent drug and each other. A stability-indicating method should be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For determining the molecular weights of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For elucidating the detailed chemical structure of isolated degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or prolong the exposure time. |
| Complete degradation of this compound is observed. | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor separation of degradation peaks in HPLC. | The chromatographic method is not optimized. | Adjust the mobile phase composition, gradient, column type, or pH to improve resolution. |
| Unable to identify the structure of a degradation product. | Insufficient data from a single analytical technique. | Isolate the impurity using preparative HPLC and subject it to detailed spectroscopic analysis (e.g., 2D NMR, high-resolution MS/MS). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Accurately weigh about 10 mg of solid this compound into a glass vial.
-
Heat in an oven at 105°C for 48 hours.
-
Cool, dissolve in the solvent, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Photodegradation:
-
Place a 1 mg/mL solution of this compound in a quartz cuvette.
-
Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dilute the exposed sample to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.
Protocol 2: Identification of Degradation Products by LC-MS
-
Chromatographic Conditions: Use a C18 column with a gradient elution program. A typical mobile phase could be a mixture of acetonitrile and water (with 0.1% formic acid).
-
Mass Spectrometric Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan analysis to detect all ions.
-
Conduct tandem MS (MS/MS) experiments on the detected degradation product ions to obtain fragmentation patterns for structural elucidation.
-
Data Presentation
Table 1: Hypothetical Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | DP1 (4.5 min) |
| 0.1 M NaOH, 60°C, 24h | 8.5 | 1 | DP2 (5.2 min) |
| 3% H₂O₂, RT, 24h | 25.8 | 3 | DP3 (6.1 min) |
| Heat, 105°C, 48h | 5.1 | 1 | DP4 (7.3 min) |
| Light (ICH Q1B) | 12.3 | 2 | DP5 (8.0 min) |
DP = Degradation Product; RT = Room Temperature
Table 2: Hypothetical Mass Spectral Data of this compound and its Degradation Products
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
| This compound | 10.2 | 352.1 | - |
| DP1 | 4.5 | 322.1 | Catechol derivative (loss of one CH₂O) |
| DP2 | 5.2 | 352.1 | Isomer of this compound |
| DP3 | 6.1 | 368.1 | N-oxide derivative |
| DP4 | 7.3 | 352.1 | Isomer of this compound |
| DP5 | 8.0 | 350.1 | Dehydrogenated product |
Visualizations
Technical Support Center: Optimizing HPLC Parameters for Ribavirin Separation
Welcome to the Technical Support Center for the HPLC analysis of Ribavirin (B1680618). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of Ribavirin.
Frequently Asked Questions (FAQs)
Q1: What is a common challenge in the HPLC analysis of Ribavirin?
A1: A primary challenge in Ribavirin analysis is its hydrophilic nature. Due to its high water solubility, Ribavirin is often poorly retained on traditional reversed-phase columns like C18.[1][2] This can lead to elution near the solvent front, making accurate quantification difficult. Another significant challenge is the potential for interference from endogenous compounds, such as uridine, which is isobaric with Ribavirin and can co-elute if the method is not sufficiently selective.[1]
Q2: What type of HPLC column is recommended for Ribavirin analysis?
A2: While standard C18 columns have been used, methods often require specific conditions to achieve adequate retention.[3][4] For improved retention of the polar Ribavirin molecule, Hydrophilic Interaction Chromatography (HILIC) with an amide column is a suitable alternative.[1] Columns specifically designed for aqueous mobile phases, such as an InertSustain AQ-C18, have also been shown to be effective in retaining and separating Ribavirin.[2]
Q3: What are typical mobile phase compositions for Ribavirin separation?
A3: Mobile phases for Ribavirin analysis are typically aqueous-based. Common choices include:
-
A phosphate (B84403) buffer, such as potassium dihydrogen phosphate (KH2PO4), with pH adjusted to the acidic range (e.g., pH 4.2 or 4.7), often used with a C18 column.[3][4]
-
For HILIC separations, a high organic content mobile phase, such as acetonitrile (B52724) and water, is used.[1]
-
Some methods utilize a simple isocratic mobile phase consisting of a mixture of sodium sulfate (B86663) (Na2SO4) and phosphoric acid (H3PO4) in water.[2]
Q4: My Ribavirin peak is tailing. What are the likely causes and solutions?
A4: Peak tailing for a polar compound like Ribavirin can be due to several factors:
-
Secondary Interactions: Interaction between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase is a common cause of peak tailing.[5]
-
Column Overload: Injecting too much sample can lead to peak distortion.[6]
-
Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[6]
-
-
Column Void or Blockage: A void at the head of the column or a blocked inlet frit can cause poor peak shape.[5]
-
Solution: If permitted by the manufacturer, try backflushing the column. Regularly using guard columns and in-line filters can help prevent blockages.[5]
-
Troubleshooting Guides
Problem: Poor Resolution Between Ribavirin and Other Peaks
Symptoms:
-
Overlapping peaks.
-
Inability to accurately quantify Ribavirin due to co-elution with impurities or endogenous compounds like uridine.[1]
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Inappropriate Mobile Phase Composition | Modify the mobile phase. For reversed-phase, adjust the organic-to-aqueous ratio. For HILIC, alter the water content. A slight change in pH can also significantly impact selectivity.[1] |
| Incorrect Column Chemistry | If using a C18 column, consider switching to a HILIC amide column for better separation of polar compounds.[1] Alternatively, a different reversed-phase chemistry like a cyano column could be tested. |
| Suboptimal Flow Rate | Decrease the flow rate to increase the interaction time with the stationary phase, which can improve resolution. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature, as temperature can affect selectivity. |
Problem: Unstable or Drifting Retention Time for Ribavirin
Symptoms:
-
Ribavirin retention time shifts between injections or over a sequence of runs.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially when using gradient elution or after changing the mobile phase. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily, as evaporation of the organic component or changes in pH can alter retention times. Ensure accurate and consistent preparation of buffers. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks, particularly around fittings and pump seals. A fluctuating flow rate will directly impact retention time. |
| Column Temperature Variation | Use a column thermostat to ensure a stable operating temperature. |
Data Presentation: HPLC Parameters for Ribavirin Analysis
| Parameter | Method 1 [3] | Method 2 [4] | Method 3 [2] | Method 4 [1] |
| Column | Atlantis C18 (150 x 4.6 mm) | Promosil C18 (250 x 4.6 mm, 5 µm) | InertSustain AQ-C18 (150 x 2.1 mm, 3 µm) | ACQUITY UPLC BEH Amide (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.05 M KH2PO4 (pH 4.2), B: Acetonitrile (Gradient) | 0.02 M KH2PO4 (pH 4.7) (Isocratic) | 7 mM Na2SO4 and 60 mM H3PO4 in H2O (Isocratic) | A: 50 mM Ammonium (B1175870) Formate (B1220265) (pH 10), B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min | 0.5 mL/min |
| Detection | UV at 207 nm | UV at 207 nm | UV at 220 nm | UV at 230 nm |
| Column Temp. | 40°C | Ambient | 25°C | 45°C |
| Injection Vol. | 40 µL | Not Specified | Not Specified | 1 µL |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method[3]
-
Preparation of Mobile Phase A: Dissolve potassium dihydrogen phosphate in water to a concentration of 0.05 M. Adjust the pH to 4.2 using phosphoric acid.
-
Preparation of Mobile Phase B: Use pure acetonitrile.
-
Chromatographic System: Use an HPLC system with a UV detector and an Atlantis C18 column (150 x 4.6 mm).
-
Gradient Elution Program:
-
0–5 min: 100% Mobile Phase A, 0% Mobile Phase B
-
5.1–8 min: 70% Mobile Phase A, 30% Mobile Phase B
-
8.1–12 min: 100% Mobile Phase A, 0% Mobile Phase B
-
-
System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 207 nm
-
Injection Volume: 40 µL
-
-
Sample Preparation: Prepare samples by dissolving in an appropriate solvent, such as water or mobile phase A.
Protocol 2: HILIC Method[1]
-
Preparation of Mobile Phase A: Prepare a 50 mM ammonium formate solution and adjust the pH to 10.
-
Preparation of Mobile Phase B: Use pure acetonitrile.
-
Chromatographic System: Use a UPLC/HPLC system with a UV or MS detector and an ACQUITY UPLC BEH Amide column (50 x 2.1 mm, 1.7 µm).
-
Gradient Elution Program:
-
Initial: 10% Mobile Phase A, 90% Mobile Phase B
-
Gradient to 40% Mobile Phase A over 4 minutes.
-
Hold at 40% Mobile Phase A for 1 minute.
-
Return to initial conditions and re-equilibrate.
-
-
System Parameters:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 1 µL
-
-
Sample Preparation: Dissolve and dilute samples in a mixture of 90:10 acetonitrile:water.
Visualizations
Caption: General troubleshooting workflow for common HPLC issues.
Caption: Logical workflow for diagnosing and resolving Ribavirin peak tailing.
References
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Performance Liquid Chromatographic Determination of Ribavirin in Whole Blood To Assess Disposition in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Optimizing HPLC Parameters for Ribavirin Separation
Welcome to the Technical Support Center for the HPLC analysis of Ribavirin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of Ribavirin.
Frequently Asked Questions (FAQs)
Q1: What is a common challenge in the HPLC analysis of Ribavirin?
A1: A primary challenge in Ribavirin analysis is its hydrophilic nature. Due to its high water solubility, Ribavirin is often poorly retained on traditional reversed-phase columns like C18.[1][2] This can lead to elution near the solvent front, making accurate quantification difficult. Another significant challenge is the potential for interference from endogenous compounds, such as uridine, which is isobaric with Ribavirin and can co-elute if the method is not sufficiently selective.[1]
Q2: What type of HPLC column is recommended for Ribavirin analysis?
A2: While standard C18 columns have been used, methods often require specific conditions to achieve adequate retention.[3][4] For improved retention of the polar Ribavirin molecule, Hydrophilic Interaction Chromatography (HILIC) with an amide column is a suitable alternative.[1] Columns specifically designed for aqueous mobile phases, such as an InertSustain AQ-C18, have also been shown to be effective in retaining and separating Ribavirin.[2]
Q3: What are typical mobile phase compositions for Ribavirin separation?
A3: Mobile phases for Ribavirin analysis are typically aqueous-based. Common choices include:
-
A phosphate buffer, such as potassium dihydrogen phosphate (KH2PO4), with pH adjusted to the acidic range (e.g., pH 4.2 or 4.7), often used with a C18 column.[3][4]
-
For HILIC separations, a high organic content mobile phase, such as acetonitrile and water, is used.[1]
-
Some methods utilize a simple isocratic mobile phase consisting of a mixture of sodium sulfate (Na2SO4) and phosphoric acid (H3PO4) in water.[2]
Q4: My Ribavirin peak is tailing. What are the likely causes and solutions?
A4: Peak tailing for a polar compound like Ribavirin can be due to several factors:
-
Secondary Interactions: Interaction between the analyte and residual silanol groups on the silica-based stationary phase is a common cause of peak tailing.[5]
-
Column Overload: Injecting too much sample can lead to peak distortion.[6]
-
Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[6]
-
-
Column Void or Blockage: A void at the head of the column or a blocked inlet frit can cause poor peak shape.[5]
-
Solution: If permitted by the manufacturer, try backflushing the column. Regularly using guard columns and in-line filters can help prevent blockages.[5]
-
Troubleshooting Guides
Problem: Poor Resolution Between Ribavirin and Other Peaks
Symptoms:
-
Overlapping peaks.
-
Inability to accurately quantify Ribavirin due to co-elution with impurities or endogenous compounds like uridine.[1]
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Inappropriate Mobile Phase Composition | Modify the mobile phase. For reversed-phase, adjust the organic-to-aqueous ratio. For HILIC, alter the water content. A slight change in pH can also significantly impact selectivity.[1] |
| Incorrect Column Chemistry | If using a C18 column, consider switching to a HILIC amide column for better separation of polar compounds.[1] Alternatively, a different reversed-phase chemistry like a cyano column could be tested. |
| Suboptimal Flow Rate | Decrease the flow rate to increase the interaction time with the stationary phase, which can improve resolution. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature, as temperature can affect selectivity. |
Problem: Unstable or Drifting Retention Time for Ribavirin
Symptoms:
-
Ribavirin retention time shifts between injections or over a sequence of runs.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially when using gradient elution or after changing the mobile phase. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily, as evaporation of the organic component or changes in pH can alter retention times. Ensure accurate and consistent preparation of buffers. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks, particularly around fittings and pump seals. A fluctuating flow rate will directly impact retention time. |
| Column Temperature Variation | Use a column thermostat to ensure a stable operating temperature. |
Data Presentation: HPLC Parameters for Ribavirin Analysis
| Parameter | Method 1 [3] | Method 2 [4] | Method 3 [2] | Method 4 [1] |
| Column | Atlantis C18 (150 x 4.6 mm) | Promosil C18 (250 x 4.6 mm, 5 µm) | InertSustain AQ-C18 (150 x 2.1 mm, 3 µm) | ACQUITY UPLC BEH Amide (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.05 M KH2PO4 (pH 4.2), B: Acetonitrile (Gradient) | 0.02 M KH2PO4 (pH 4.7) (Isocratic) | 7 mM Na2SO4 and 60 mM H3PO4 in H2O (Isocratic) | A: 50 mM Ammonium Formate (pH 10), B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min | 0.5 mL/min |
| Detection | UV at 207 nm | UV at 207 nm | UV at 220 nm | UV at 230 nm |
| Column Temp. | 40°C | Ambient | 25°C | 45°C |
| Injection Vol. | 40 µL | Not Specified | Not Specified | 1 µL |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method[3]
-
Preparation of Mobile Phase A: Dissolve potassium dihydrogen phosphate in water to a concentration of 0.05 M. Adjust the pH to 4.2 using phosphoric acid.
-
Preparation of Mobile Phase B: Use pure acetonitrile.
-
Chromatographic System: Use an HPLC system with a UV detector and an Atlantis C18 column (150 x 4.6 mm).
-
Gradient Elution Program:
-
0–5 min: 100% Mobile Phase A, 0% Mobile Phase B
-
5.1–8 min: 70% Mobile Phase A, 30% Mobile Phase B
-
8.1–12 min: 100% Mobile Phase A, 0% Mobile Phase B
-
-
System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 207 nm
-
Injection Volume: 40 µL
-
-
Sample Preparation: Prepare samples by dissolving in an appropriate solvent, such as water or mobile phase A.
Protocol 2: HILIC Method[1]
-
Preparation of Mobile Phase A: Prepare a 50 mM ammonium formate solution and adjust the pH to 10.
-
Preparation of Mobile Phase B: Use pure acetonitrile.
-
Chromatographic System: Use a UPLC/HPLC system with a UV or MS detector and an ACQUITY UPLC BEH Amide column (50 x 2.1 mm, 1.7 µm).
-
Gradient Elution Program:
-
Initial: 10% Mobile Phase A, 90% Mobile Phase B
-
Gradient to 40% Mobile Phase A over 4 minutes.
-
Hold at 40% Mobile Phase A for 1 minute.
-
Return to initial conditions and re-equilibrate.
-
-
System Parameters:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 1 µL
-
-
Sample Preparation: Dissolve and dilute samples in a mixture of 90:10 acetonitrile:water.
Visualizations
Caption: General troubleshooting workflow for common HPLC issues.
Caption: Logical workflow for diagnosing and resolving Ribavirin peak tailing.
References
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Performance Liquid Chromatographic Determination of Ribavirin in Whole Blood To Assess Disposition in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Troubleshooting Low Signal in Ribasine Mass Spectrometry
Welcome to the technical support center for Ribasine mass spectrometry analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal intensity in their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any peak for this compound, or the signal is extremely low. What are the initial checks I should perform?
A1: A complete loss of signal often points to a singular, critical issue. Before delving into complex troubleshooting, start with these fundamental checks:
-
Confirm Sample Integrity:
-
Analyte Concentration: Ensure your sample contains this compound at a concentration detectable by your instrument. If you are unsure, prepare a fresh, known concentration standard to inject.
-
Sample Degradation: this compound, as an isoquinoline (B145761) alkaloid, may be susceptible to degradation under certain conditions. Prepare fresh samples and standards for comparison.
-
-
Verify Instrument Performance:
-
System Suitability Test: Run a system suitability test with a known standard to confirm that the LC-MS system is functioning correctly.
-
Check for Leaks: Inspect all LC connections for any visible leaks, which can lead to a drop in pressure and inconsistent flow, ultimately affecting signal intensity.
-
Ion Source Check: Visually inspect the electrospray ionization (ESI) needle for a stable spray. An inconsistent or absent spray will result in poor or no signal.
-
-
Review Method Parameters:
-
Correct Method Loaded: Double-check that you have loaded the correct acquisition method for this compound analysis.
-
Mass Range: Ensure the mass spectrometer is scanning a range that includes the expected mass-to-charge ratio (m/z) of this compound. This compound has a molecular weight of 351.4 g/mol and, in positive ion mode, will likely be detected as the protonated molecule [M+H]⁺ at m/z 352.1.
-
Troubleshooting Low Signal Intensity
Low signal intensity for this compound can be caused by a variety of factors, from sample preparation to instrument settings. The following sections provide a systematic approach to identifying and resolving the root cause of the issue.
Section 1: Sample Preparation and Handling
Proper sample preparation is critical for achieving a strong and reproducible signal in mass spectrometry.
Q2: How should I prepare my samples to minimize signal loss?
A2: The goal of sample preparation is to extract this compound from the sample matrix while removing interfering substances. For isoquinoline alkaloids like this compound, a common approach is:
-
Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often employed. Given that alkaloids are basic, adjusting the pH of the sample can facilitate extraction.
-
Solvent Selection: this compound, as an alkaloid, is generally soluble in organic solvents like methanol (B129727) and acetonitrile. Ensure your final sample is dissolved in a solvent compatible with your mobile phase to ensure good peak shape.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can clog the LC column and MS source.
Q3: Could my sample be degrading? What are the stability considerations for this compound?
-
pH Stability: Some isoquinoline alkaloids are sensitive to pH changes. Sanguinarine, for example, exists in a charged iminium form at low pH (<6.0) and a neutral alkanolamine form at higher pH (>8.5)[1]. It is advisable to maintain a consistent and appropriate pH throughout your sample preparation and analysis. Acidic conditions are generally preferred for the analysis of alkaloids by reversed-phase chromatography.
-
Light and Temperature Sensitivity: Protect your samples from prolonged exposure to light and elevated temperatures to prevent potential degradation. Store samples in amber vials and at low temperatures (e.g., 4°C) when not in use.
Experimental Protocol: General Sample Extraction for Plant Material
This protocol is a general guideline for the extraction of isoquinoline alkaloids from plant matrices and should be optimized for your specific application.
-
Maceration: Macerate the dried and powdered plant material in methanol for an extended period (e.g., 5 days)[2].
-
Acid-Base Extraction:
-
Adjust the pH of the methanolic extract to acidic (e.g., pH 2 with HCl) and partition with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to basic (e.g., pH 9 with NH₄OH) and extract the alkaloids into an organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under reduced pressure and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Section 2: Liquid Chromatography (LC) Method Optimization
The separation of this compound from other components in your sample is crucial for minimizing ion suppression and achieving a good signal.
Q4: What are the recommended LC conditions for this compound analysis?
A4: For isoquinoline alkaloids, reversed-phase chromatography is a common and effective technique.
-
Column: A C18 column is a good starting point.
-
Mobile Phase:
-
Aqueous Phase (A): Water with an acidic modifier to improve peak shape and promote ionization. Common choices include 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) adjusted to an acidic pH.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: A gradient elution from a lower to a higher percentage of the organic phase is typically used to separate compounds with different polarities.
Table 1: Example LC Gradient for Isoquinoline Alkaloid Analysis
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
This is a generic gradient and should be optimized for your specific column dimensions and sample complexity.
Section 3: Mass Spectrometry (MS) Parameter Optimization
Fine-tuning the mass spectrometer settings is essential for maximizing the signal intensity of this compound.
Q5: What ionization mode and key MS parameters should I use for this compound?
A5: For isoquinoline alkaloids, positive electrospray ionization (ESI) is the most common and effective ionization mode. These compounds readily form protonated molecules [M+H]⁺.
Table 2: Key Mass Spectrometry Parameters for Optimization
| Parameter | Recommended Starting Point | Reason for Optimization |
| Ionization Mode | Positive ESI | Isoquinoline alkaloids contain a basic nitrogen atom that is easily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the efficiency of droplet charging in the ESI source. |
| Drying Gas Temperature | 250 - 350 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation. |
| Nebulizer Pressure | 30 - 50 psi | Affects the formation of the aerosol from the LC eluent. |
| Fragmentor Voltage | 100 - 150 V | In-source fragmentation can be induced to confirm the identity of the analyte. |
Q6: I see a peak at the correct m/z, but the intensity is very low. How can I improve sensitivity?
A6: If you have a detectable but weak signal, consider the following to enhance sensitivity:
-
Source Cleaning: A contaminated ion source can significantly suppress the signal. Follow the manufacturer's instructions for cleaning the ion source components.
-
MS/MS Analysis: If your instrument is capable of tandem mass spectrometry (MS/MS), using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can dramatically improve sensitivity and specificity. You will need to identify a precursor ion (e.g., the [M+H]⁺ of this compound at m/z 352.1) and one or more characteristic product ions.
-
Collision Energy Optimization: When performing MS/MS, the collision energy needs to be optimized to achieve the most intense fragment ion signals. This is typically done by infusing a standard solution of this compound and varying the collision energy while monitoring the intensity of the product ions.
Q7: What are the expected fragmentation patterns for this compound?
Logical Troubleshooting Workflow
If you are experiencing low signal for this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low signal in this compound mass spectrometry.
This guide provides a comprehensive starting point for troubleshooting low signal intensity in this compound mass spectrometry. Remember that each instrument and sample matrix is unique, and some level of method development and optimization will always be necessary to achieve the best results.
References
- 1. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in Ribasine Mass Spectrometry
Welcome to the technical support center for Ribasine mass spectrometry analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal intensity in their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any peak for this compound, or the signal is extremely low. What are the initial checks I should perform?
A1: A complete loss of signal often points to a singular, critical issue. Before delving into complex troubleshooting, start with these fundamental checks:
-
Confirm Sample Integrity:
-
Analyte Concentration: Ensure your sample contains this compound at a concentration detectable by your instrument. If you are unsure, prepare a fresh, known concentration standard to inject.
-
Sample Degradation: this compound, as an isoquinoline alkaloid, may be susceptible to degradation under certain conditions. Prepare fresh samples and standards for comparison.
-
-
Verify Instrument Performance:
-
System Suitability Test: Run a system suitability test with a known standard to confirm that the LC-MS system is functioning correctly.
-
Check for Leaks: Inspect all LC connections for any visible leaks, which can lead to a drop in pressure and inconsistent flow, ultimately affecting signal intensity.
-
Ion Source Check: Visually inspect the electrospray ionization (ESI) needle for a stable spray. An inconsistent or absent spray will result in poor or no signal.
-
-
Review Method Parameters:
-
Correct Method Loaded: Double-check that you have loaded the correct acquisition method for this compound analysis.
-
Mass Range: Ensure the mass spectrometer is scanning a range that includes the expected mass-to-charge ratio (m/z) of this compound. This compound has a molecular weight of 351.4 g/mol and, in positive ion mode, will likely be detected as the protonated molecule [M+H]⁺ at m/z 352.1.
-
Troubleshooting Low Signal Intensity
Low signal intensity for this compound can be caused by a variety of factors, from sample preparation to instrument settings. The following sections provide a systematic approach to identifying and resolving the root cause of the issue.
Section 1: Sample Preparation and Handling
Proper sample preparation is critical for achieving a strong and reproducible signal in mass spectrometry.
Q2: How should I prepare my samples to minimize signal loss?
A2: The goal of sample preparation is to extract this compound from the sample matrix while removing interfering substances. For isoquinoline alkaloids like this compound, a common approach is:
-
Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often employed. Given that alkaloids are basic, adjusting the pH of the sample can facilitate extraction.
-
Solvent Selection: this compound, as an alkaloid, is generally soluble in organic solvents like methanol and acetonitrile. Ensure your final sample is dissolved in a solvent compatible with your mobile phase to ensure good peak shape.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can clog the LC column and MS source.
Q3: Could my sample be degrading? What are the stability considerations for this compound?
-
pH Stability: Some isoquinoline alkaloids are sensitive to pH changes. Sanguinarine, for example, exists in a charged iminium form at low pH (<6.0) and a neutral alkanolamine form at higher pH (>8.5)[1]. It is advisable to maintain a consistent and appropriate pH throughout your sample preparation and analysis. Acidic conditions are generally preferred for the analysis of alkaloids by reversed-phase chromatography.
-
Light and Temperature Sensitivity: Protect your samples from prolonged exposure to light and elevated temperatures to prevent potential degradation. Store samples in amber vials and at low temperatures (e.g., 4°C) when not in use.
Experimental Protocol: General Sample Extraction for Plant Material
This protocol is a general guideline for the extraction of isoquinoline alkaloids from plant matrices and should be optimized for your specific application.
-
Maceration: Macerate the dried and powdered plant material in methanol for an extended period (e.g., 5 days)[2].
-
Acid-Base Extraction:
-
Adjust the pH of the methanolic extract to acidic (e.g., pH 2 with HCl) and partition with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to basic (e.g., pH 9 with NH₄OH) and extract the alkaloids into an organic solvent (e.g., chloroform or dichloromethane).
-
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under reduced pressure and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Section 2: Liquid Chromatography (LC) Method Optimization
The separation of this compound from other components in your sample is crucial for minimizing ion suppression and achieving a good signal.
Q4: What are the recommended LC conditions for this compound analysis?
A4: For isoquinoline alkaloids, reversed-phase chromatography is a common and effective technique.
-
Column: A C18 column is a good starting point.
-
Mobile Phase:
-
Aqueous Phase (A): Water with an acidic modifier to improve peak shape and promote ionization. Common choices include 0.1% formic acid or 10 mM ammonium acetate adjusted to an acidic pH.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: A gradient elution from a lower to a higher percentage of the organic phase is typically used to separate compounds with different polarities.
Table 1: Example LC Gradient for Isoquinoline Alkaloid Analysis
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
This is a generic gradient and should be optimized for your specific column dimensions and sample complexity.
Section 3: Mass Spectrometry (MS) Parameter Optimization
Fine-tuning the mass spectrometer settings is essential for maximizing the signal intensity of this compound.
Q5: What ionization mode and key MS parameters should I use for this compound?
A5: For isoquinoline alkaloids, positive electrospray ionization (ESI) is the most common and effective ionization mode. These compounds readily form protonated molecules [M+H]⁺.
Table 2: Key Mass Spectrometry Parameters for Optimization
| Parameter | Recommended Starting Point | Reason for Optimization |
| Ionization Mode | Positive ESI | Isoquinoline alkaloids contain a basic nitrogen atom that is easily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the efficiency of droplet charging in the ESI source. |
| Drying Gas Temperature | 250 - 350 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation. |
| Nebulizer Pressure | 30 - 50 psi | Affects the formation of the aerosol from the LC eluent. |
| Fragmentor Voltage | 100 - 150 V | In-source fragmentation can be induced to confirm the identity of the analyte. |
Q6: I see a peak at the correct m/z, but the intensity is very low. How can I improve sensitivity?
A6: If you have a detectable but weak signal, consider the following to enhance sensitivity:
-
Source Cleaning: A contaminated ion source can significantly suppress the signal. Follow the manufacturer's instructions for cleaning the ion source components.
-
MS/MS Analysis: If your instrument is capable of tandem mass spectrometry (MS/MS), using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can dramatically improve sensitivity and specificity. You will need to identify a precursor ion (e.g., the [M+H]⁺ of this compound at m/z 352.1) and one or more characteristic product ions.
-
Collision Energy Optimization: When performing MS/MS, the collision energy needs to be optimized to achieve the most intense fragment ion signals. This is typically done by infusing a standard solution of this compound and varying the collision energy while monitoring the intensity of the product ions.
Q7: What are the expected fragmentation patterns for this compound?
Logical Troubleshooting Workflow
If you are experiencing low signal for this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low signal in this compound mass spectrometry.
This guide provides a comprehensive starting point for troubleshooting low signal intensity in this compound mass spectrometry. Remember that each instrument and sample matrix is unique, and some level of method development and optimization will always be necessary to achieve the best results.
References
- 1. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Ribasine extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Ribasine extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
A1: this compound is a naturally occurring alkaloid compound. It has been identified in several plant species, including Argemone grandiflora and Sarcocapnos crassifolia.[1] The consistency and composition of the raw plant material are the foundational factors for ensuring reproducible extract quality.
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in botanical extracts like this compound is a common challenge and can stem from multiple factors throughout the manufacturing process.[2][3][4] Key sources of variation include:
-
Raw Material Variability: Differences in the plant source due to genetics, geographical location, climate, and harvest timing can significantly alter the phytochemical profile.[2][5][6]
-
Post-Harvest Handling: The methods used for drying, storage, and transportation of the plant material can impact the stability and concentration of active compounds.[5]
-
Extraction Process: Inconsistencies in the extraction method, solvent choice, temperature, and duration can lead to different yields and purity of this compound.[5]
-
Processing and Formulation: Subsequent processing steps, such as concentration, drying, and the addition of excipients, can introduce further variability.[7][8]
Q3: How can we standardize our raw plant material to minimize variability?
A3: Standardization of raw materials is a critical first step.[5] This can be achieved by:
-
Good Agricultural and Collection Practices (GACP): Implementing GACP ensures that the plant material is cultivated and harvested under controlled conditions to maintain consistency.
-
Supplier Qualification: Partnering with certified suppliers who can provide detailed information on the plant's origin and harvesting practices helps reduce variability.[5]
-
Macroscopic and Microscopic Identification: Proper botanical identification ensures the correct plant species is being used.[9][10]
-
Chemical Fingerprinting: Techniques like High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) can be used to create a chemical fingerprint of the raw material to ensure it meets predefined specifications.[3]
-
DNA Barcoding: This technique can be used to accurately identify the plant species at a molecular level, preventing adulteration.[5]
Q4: What analytical techniques are recommended for the quality control of this compound extracts?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control:
-
HPLC/UHPLC: Ideal for quantifying the concentration of this compound and other marker compounds.[9][11]
-
HPTLC: Useful for creating a chemical fingerprint and for qualitative identification.[10]
-
Gas Chromatography (GC): Can be used for the analysis of volatile components in the extract.[9][10]
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), it provides structural information for compound identification.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide a comprehensive metabolic profile of the extract.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the production and analysis of this compound extracts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent this compound Yield Across Batches | 1. Variation in raw material quality. 2. Inconsistent extraction parameters (time, temperature, solvent ratio). 3. Inefficient extraction method. | 1. Qualify raw material from a single, reliable source with a certificate of analysis. 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction. 3. Optimize the extraction method using a Design of Experiments (DoE) approach to identify critical process parameters. |
| Presence of Impurities or Contaminants | 1. Contamination of raw material with foreign matter or other plant species. 2. Microbial contamination during storage or processing. 3. Extraction of undesirable compounds. | 1. Implement rigorous raw material inspection and cleaning procedures.[6] 2. Follow Good Manufacturing Practices (GMPs) for handling and storage. 3. Adjust the polarity of the extraction solvent to selectively extract this compound. |
| Variable Phytochemical Profile (in addition to this compound) | 1. Natural variation in the plant's secondary metabolites.[5] 2. Differences in post-harvest processing. 3. Degradation of compounds during extraction or storage. | 1. Establish a comprehensive phytochemical fingerprint specification for the raw material and final extract. 2. Standardize post-harvest drying and storage conditions. 3. Conduct stability studies to determine optimal storage conditions and shelf-life. |
| Poor Solubility of the Final Extract | 1. High concentration of non-polar compounds. 2. Presence of insoluble plant material. | 1. Employ a multi-step extraction using solvents of different polarities. 2. Incorporate a filtration or centrifugation step after extraction to remove particulate matter. |
| Inconsistent Biological Activity | 1. Variation in the concentration of this compound and other synergistic or antagonistic compounds. 2. Degradation of active components. | 1. Standardize the extract based on the concentration of this compound and potentially other key marker compounds.[6] 2. Implement in-vitro or in-vivo bioassays as part of the quality control process to ensure consistent efficacy. |
Experimental Protocols
Hypothetical Protocol for this compound Extraction and Standardization
This protocol is a representative example for obtaining a standardized this compound extract.
1. Raw Material Preparation:
-
Obtain authenticated, dried aerial parts of Sarcocapnos crassifolia.
-
Grind the plant material to a coarse powder (e.g., 20-40 mesh).
-
Perform macroscopic and microscopic analysis to confirm identity.
-
Obtain an HPTLC fingerprint of the raw material and compare it against a qualified reference standard.
2. Extraction:
-
Solvent: 80% Ethanol (B145695) in water.
-
Method: Maceration.
-
Procedure:
-
Add 1 kg of the powdered plant material to a suitable container.
-
Add 10 L of 80% ethanol.
-
Stir at room temperature (20-25°C) for 24 hours.
-
Filter the extract through a coarse filter paper.
-
Press the remaining plant material to recover the residual extract.
-
Repeat the extraction process on the plant material two more times with fresh solvent.
-
Pool the extracts from all three extractions.
-
3. Concentration:
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.
-
The resulting aqueous concentrate can be further processed or lyophilized.
4. Standardization:
-
Quantification of this compound by HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (to be determined based on the UV spectrum of a pure this compound standard).
-
Quantification: Use a certified reference standard of this compound to create a calibration curve.
-
-
Adjustment: Adjust the final extract concentration with an inert carrier (e.g., maltodextrin) to achieve a standardized concentration of this compound (e.g., 1% w/w).
Visualizations
References
- 1. This compound | C20H17NO5 | CID 5459059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masi.eu [masi.eu]
- 6. Naturally Complex: Perspectives and Challenges Associated with Botanical Dietary Supplement Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Botanical Integrity: Part 2: Traditional and Modern Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. millenniumherbal.com [millenniumherbal.com]
- 11. Extraction methods and chemical standardization of botanicals and herbal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability of Ribasine extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Ribasine extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
A1: this compound is a naturally occurring alkaloid compound. It has been identified in several plant species, including Argemone grandiflora and Sarcocapnos crassifolia.[1] The consistency and composition of the raw plant material are the foundational factors for ensuring reproducible extract quality.
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in botanical extracts like this compound is a common challenge and can stem from multiple factors throughout the manufacturing process.[2][3][4] Key sources of variation include:
-
Raw Material Variability: Differences in the plant source due to genetics, geographical location, climate, and harvest timing can significantly alter the phytochemical profile.[2][5][6]
-
Post-Harvest Handling: The methods used for drying, storage, and transportation of the plant material can impact the stability and concentration of active compounds.[5]
-
Extraction Process: Inconsistencies in the extraction method, solvent choice, temperature, and duration can lead to different yields and purity of this compound.[5]
-
Processing and Formulation: Subsequent processing steps, such as concentration, drying, and the addition of excipients, can introduce further variability.[7][8]
Q3: How can we standardize our raw plant material to minimize variability?
A3: Standardization of raw materials is a critical first step.[5] This can be achieved by:
-
Good Agricultural and Collection Practices (GACP): Implementing GACP ensures that the plant material is cultivated and harvested under controlled conditions to maintain consistency.
-
Supplier Qualification: Partnering with certified suppliers who can provide detailed information on the plant's origin and harvesting practices helps reduce variability.[5]
-
Macroscopic and Microscopic Identification: Proper botanical identification ensures the correct plant species is being used.[9][10]
-
Chemical Fingerprinting: Techniques like High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) can be used to create a chemical fingerprint of the raw material to ensure it meets predefined specifications.[3]
-
DNA Barcoding: This technique can be used to accurately identify the plant species at a molecular level, preventing adulteration.[5]
Q4: What analytical techniques are recommended for the quality control of this compound extracts?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control:
-
HPLC/UHPLC: Ideal for quantifying the concentration of this compound and other marker compounds.[9][11]
-
HPTLC: Useful for creating a chemical fingerprint and for qualitative identification.[10]
-
Gas Chromatography (GC): Can be used for the analysis of volatile components in the extract.[9][10]
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), it provides structural information for compound identification.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide a comprehensive metabolic profile of the extract.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the production and analysis of this compound extracts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent this compound Yield Across Batches | 1. Variation in raw material quality. 2. Inconsistent extraction parameters (time, temperature, solvent ratio). 3. Inefficient extraction method. | 1. Qualify raw material from a single, reliable source with a certificate of analysis. 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction. 3. Optimize the extraction method using a Design of Experiments (DoE) approach to identify critical process parameters. |
| Presence of Impurities or Contaminants | 1. Contamination of raw material with foreign matter or other plant species. 2. Microbial contamination during storage or processing. 3. Extraction of undesirable compounds. | 1. Implement rigorous raw material inspection and cleaning procedures.[6] 2. Follow Good Manufacturing Practices (GMPs) for handling and storage. 3. Adjust the polarity of the extraction solvent to selectively extract this compound. |
| Variable Phytochemical Profile (in addition to this compound) | 1. Natural variation in the plant's secondary metabolites.[5] 2. Differences in post-harvest processing. 3. Degradation of compounds during extraction or storage. | 1. Establish a comprehensive phytochemical fingerprint specification for the raw material and final extract. 2. Standardize post-harvest drying and storage conditions. 3. Conduct stability studies to determine optimal storage conditions and shelf-life. |
| Poor Solubility of the Final Extract | 1. High concentration of non-polar compounds. 2. Presence of insoluble plant material. | 1. Employ a multi-step extraction using solvents of different polarities. 2. Incorporate a filtration or centrifugation step after extraction to remove particulate matter. |
| Inconsistent Biological Activity | 1. Variation in the concentration of this compound and other synergistic or antagonistic compounds. 2. Degradation of active components. | 1. Standardize the extract based on the concentration of this compound and potentially other key marker compounds.[6] 2. Implement in-vitro or in-vivo bioassays as part of the quality control process to ensure consistent efficacy. |
Experimental Protocols
Hypothetical Protocol for this compound Extraction and Standardization
This protocol is a representative example for obtaining a standardized this compound extract.
1. Raw Material Preparation:
-
Obtain authenticated, dried aerial parts of Sarcocapnos crassifolia.
-
Grind the plant material to a coarse powder (e.g., 20-40 mesh).
-
Perform macroscopic and microscopic analysis to confirm identity.
-
Obtain an HPTLC fingerprint of the raw material and compare it against a qualified reference standard.
2. Extraction:
-
Solvent: 80% Ethanol in water.
-
Method: Maceration.
-
Procedure:
-
Add 1 kg of the powdered plant material to a suitable container.
-
Add 10 L of 80% ethanol.
-
Stir at room temperature (20-25°C) for 24 hours.
-
Filter the extract through a coarse filter paper.
-
Press the remaining plant material to recover the residual extract.
-
Repeat the extraction process on the plant material two more times with fresh solvent.
-
Pool the extracts from all three extractions.
-
3. Concentration:
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.
-
The resulting aqueous concentrate can be further processed or lyophilized.
4. Standardization:
-
Quantification of this compound by HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (to be determined based on the UV spectrum of a pure this compound standard).
-
Quantification: Use a certified reference standard of this compound to create a calibration curve.
-
-
Adjustment: Adjust the final extract concentration with an inert carrier (e.g., maltodextrin) to achieve a standardized concentration of this compound (e.g., 1% w/w).
Visualizations
References
- 1. This compound | C20H17NO5 | CID 5459059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masi.eu [masi.eu]
- 6. Naturally Complex: Perspectives and Challenges Associated with Botanical Dietary Supplement Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Botanical Integrity: Part 2: Traditional and Modern Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. millenniumherbal.com [millenniumherbal.com]
- 11. Extraction methods and chemical standardization of botanicals and herbal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Cell Line Toxicity with Ribavirin Treatment
A Note on "Ribasine": The term "this compound" did not yield specific results in our database. It is possible that this is a typographical error for "Ribavirin," a well-documented antiviral agent known to exhibit cytotoxic effects in various cell lines. The following troubleshooting guide and FAQs are based on published data for Ribavirin and general best practices for managing drug-induced cytotoxicity in cell culture.
General Troubleshooting Guide for Drug-Induced Cell Line Toxicity
This guide addresses common issues encountered during in vitro experiments with cytotoxic compounds.
| Question | Answer |
| Why am I observing high background absorbance in my cytotoxicity assay control wells? | High background absorbance can be caused by several factors. The cell culture medium itself may contain components that contribute to high absorbance. Additionally, using a high cell density can lead to a strong signal in control wells. Ensure you are using the appropriate controls, including wells with medium only, to determine background levels.[1][2] |
| What causes high well-to-well variability in my absorbance readings? | Variability can be introduced by inconsistent cell seeding, the presence of air bubbles in the wells, or forceful pipetting during cell plating which can damage cells.[1] Gentle handling of the cell suspension and careful inspection of wells for bubbles can mitigate this issue. |
| My untreated control cells are not healthy or are dying. What should I do? | Poor health of control cells can be due to several factors including contamination (mycoplasma, bacteria, fungi), poor quality of reagents (media, serum), incorrect incubator settings (temperature, CO2), or over-confluency leading to nutrient depletion.[3] It is crucial to ensure optimal culture conditions and test new lots of reagents before use in critical experiments.[3] |
| How do I determine the optimal concentration of my drug for an experiment? | It is recommended to perform serial dilutions to test a wide range of drug concentrations.[4] The goal is to find the lowest concentration that produces the desired effect without causing excessive, non-specific cell death.[4] Visually inspect cells for signs of stress, such as rounding up, which can indicate a concentration is too high.[4] |
| The solvent for my drug seems to be toxic to my cells. How can I address this? | The solvent used to dissolve a drug can have its own cytotoxic effects. Common solvents like DMSO and ethanol (B145695) can be toxic at higher concentrations.[5] It is essential to determine the maximum concentration of the solvent that is non-toxic to your specific cell line by running a solvent-only control at various dilutions.[5] For example, DMSO at 0.3125% showed minimal cytotoxicity across several cell lines in one study.[5] |
Frequently Asked Questions (FAQs): Ribavirin-Induced Cytotoxicity
This section addresses specific issues related to Ribavirin treatment in cell culture.
| Question | Answer |
| What is the mechanism of action of Ribavirin? | Ribavirin is a guanosine (B1672433) analog that, once metabolized into its mono-, di-, and triphosphate forms, interferes with viral RNA and protein synthesis.[6] One of its primary mechanisms is the inhibition of the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which leads to the depletion of the guanosine triphosphate (GTP) pool.[6] |
| Does Ribavirin induce apoptosis? | Yes, Ribavirin can induce apoptosis. Studies have shown that it can cause chromosomal instability and an increase in micronuclei frequency, which are events associated with apoptotic processes.[7] The induction of apoptosis is a common mechanism of cytotoxicity for many ribosome-inactivating proteins and nucleoside analogs.[8][9] |
| Is Ribavirin toxicity the same in all cell lines? | No, the cytotoxic effects of Ribavirin can vary significantly between different cell lines. This is often due to differences in drug metabolism capabilities.[7] For example, HepG2 (human hepatocellular carcinoma) cells, which have drug-metabolizing enzymes, show different susceptibility to Ribavirin compared to CHO-K1 (Chinese hamster ovary) cells.[7] |
| At what concentrations does Ribavirin inhibit cell proliferation? | The concentration of Ribavirin required to inhibit cell proliferation is cell-line dependent. For instance, after a 24-hour treatment, proliferation was inhibited at 3.9 mg/ml in HepG2 cells, whereas in CHO-K1 cells, inhibition was observed at a lower concentration of 244.2 µg/ml.[7] |
| Does Ribavirin cause chromosomal instability? | Yes, Ribavirin has been shown to induce chromosomal instability, as evidenced by a significant increase in the frequency of micronuclei in both HepG2 and CHO-K1 cells.[7] However, the concentrations required to induce this instability differ between the two cell lines.[7] |
Quantitative Data Summary: Ribavirin Cytotoxicity
The following table summarizes the cytotoxic effects of Ribavirin on two different cell lines after 24 hours of exposure.
| Cell Line | Proliferation Inhibition Concentration | Concentrations Inducing Chromosomal Instability (Micronuclei Formation) |
| HepG2 | 3.9 mg/ml | 61.1 to 976.8 µg/ml |
| CHO-K1 | 244.2 µg/ml | 15.3 and 30.5 µg/ml |
| Data sourced from a comparative analysis of Ribavirin's effects on cell lines with different drug-metabolizing profiles.[7] |
Experimental Protocols
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a general guideline for assessing cytotoxicity by measuring the release of LDH from damaged cells.
Materials:
-
96-well microplate
-
Cell suspension in assay medium
-
Test compound (e.g., Ribavirin)
-
LDH Assay Kit (including reaction mixture and LDH standard)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Prepare a cell suspension at the desired concentration.
-
Add an equal volume of the cell suspension to each well of a 96-well plate.
-
Incubate the plate for the appropriate time to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the respective wells. Include positive and negative control wells.
-
Incubate the plate for the desired treatment duration.
-
-
LDH Measurement:
-
Prepare an LDH standard curve according to the kit manufacturer's instructions. This typically involves serial dilutions of an LDH standard solution.
-
Add 100 µL of the reaction mixture from the kit to each well (including standards).
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer, typically comparing the LDH release in treated wells to the maximum LDH release control.
-
Visualizations
Caption: Mechanism of action of Ribavirin.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Chromosomal instability and cytotoxicity induced by ribavirin: comparative analysis in cell lines with different drug-metabolizing profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic mechanism of the ribotoxin alpha-sarcin. Induction of cell death via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The induction of apoptosis by Shiga toxins and ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cell Line Toxicity with Ribavirin Treatment
A Note on "Ribasine": The term "this compound" did not yield specific results in our database. It is possible that this is a typographical error for "Ribavirin," a well-documented antiviral agent known to exhibit cytotoxic effects in various cell lines. The following troubleshooting guide and FAQs are based on published data for Ribavirin and general best practices for managing drug-induced cytotoxicity in cell culture.
General Troubleshooting Guide for Drug-Induced Cell Line Toxicity
This guide addresses common issues encountered during in vitro experiments with cytotoxic compounds.
| Question | Answer |
| Why am I observing high background absorbance in my cytotoxicity assay control wells? | High background absorbance can be caused by several factors. The cell culture medium itself may contain components that contribute to high absorbance. Additionally, using a high cell density can lead to a strong signal in control wells. Ensure you are using the appropriate controls, including wells with medium only, to determine background levels.[1][2] |
| What causes high well-to-well variability in my absorbance readings? | Variability can be introduced by inconsistent cell seeding, the presence of air bubbles in the wells, or forceful pipetting during cell plating which can damage cells.[1] Gentle handling of the cell suspension and careful inspection of wells for bubbles can mitigate this issue. |
| My untreated control cells are not healthy or are dying. What should I do? | Poor health of control cells can be due to several factors including contamination (mycoplasma, bacteria, fungi), poor quality of reagents (media, serum), incorrect incubator settings (temperature, CO2), or over-confluency leading to nutrient depletion.[3] It is crucial to ensure optimal culture conditions and test new lots of reagents before use in critical experiments.[3] |
| How do I determine the optimal concentration of my drug for an experiment? | It is recommended to perform serial dilutions to test a wide range of drug concentrations.[4] The goal is to find the lowest concentration that produces the desired effect without causing excessive, non-specific cell death.[4] Visually inspect cells for signs of stress, such as rounding up, which can indicate a concentration is too high.[4] |
| The solvent for my drug seems to be toxic to my cells. How can I address this? | The solvent used to dissolve a drug can have its own cytotoxic effects. Common solvents like DMSO and ethanol can be toxic at higher concentrations.[5] It is essential to determine the maximum concentration of the solvent that is non-toxic to your specific cell line by running a solvent-only control at various dilutions.[5] For example, DMSO at 0.3125% showed minimal cytotoxicity across several cell lines in one study.[5] |
Frequently Asked Questions (FAQs): Ribavirin-Induced Cytotoxicity
This section addresses specific issues related to Ribavirin treatment in cell culture.
| Question | Answer |
| What is the mechanism of action of Ribavirin? | Ribavirin is a guanosine analog that, once metabolized into its mono-, di-, and triphosphate forms, interferes with viral RNA and protein synthesis.[6] One of its primary mechanisms is the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH), which leads to the depletion of the guanosine triphosphate (GTP) pool.[6] |
| Does Ribavirin induce apoptosis? | Yes, Ribavirin can induce apoptosis. Studies have shown that it can cause chromosomal instability and an increase in micronuclei frequency, which are events associated with apoptotic processes.[7] The induction of apoptosis is a common mechanism of cytotoxicity for many ribosome-inactivating proteins and nucleoside analogs.[8][9] |
| Is Ribavirin toxicity the same in all cell lines? | No, the cytotoxic effects of Ribavirin can vary significantly between different cell lines. This is often due to differences in drug metabolism capabilities.[7] For example, HepG2 (human hepatocellular carcinoma) cells, which have drug-metabolizing enzymes, show different susceptibility to Ribavirin compared to CHO-K1 (Chinese hamster ovary) cells.[7] |
| At what concentrations does Ribavirin inhibit cell proliferation? | The concentration of Ribavirin required to inhibit cell proliferation is cell-line dependent. For instance, after a 24-hour treatment, proliferation was inhibited at 3.9 mg/ml in HepG2 cells, whereas in CHO-K1 cells, inhibition was observed at a lower concentration of 244.2 µg/ml.[7] |
| Does Ribavirin cause chromosomal instability? | Yes, Ribavirin has been shown to induce chromosomal instability, as evidenced by a significant increase in the frequency of micronuclei in both HepG2 and CHO-K1 cells.[7] However, the concentrations required to induce this instability differ between the two cell lines.[7] |
Quantitative Data Summary: Ribavirin Cytotoxicity
The following table summarizes the cytotoxic effects of Ribavirin on two different cell lines after 24 hours of exposure.
| Cell Line | Proliferation Inhibition Concentration | Concentrations Inducing Chromosomal Instability (Micronuclei Formation) |
| HepG2 | 3.9 mg/ml | 61.1 to 976.8 µg/ml |
| CHO-K1 | 244.2 µg/ml | 15.3 and 30.5 µg/ml |
| Data sourced from a comparative analysis of Ribavirin's effects on cell lines with different drug-metabolizing profiles.[7] |
Experimental Protocols
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a general guideline for assessing cytotoxicity by measuring the release of LDH from damaged cells.
Materials:
-
96-well microplate
-
Cell suspension in assay medium
-
Test compound (e.g., Ribavirin)
-
LDH Assay Kit (including reaction mixture and LDH standard)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Prepare a cell suspension at the desired concentration.
-
Add an equal volume of the cell suspension to each well of a 96-well plate.
-
Incubate the plate for the appropriate time to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the respective wells. Include positive and negative control wells.
-
Incubate the plate for the desired treatment duration.
-
-
LDH Measurement:
-
Prepare an LDH standard curve according to the kit manufacturer's instructions. This typically involves serial dilutions of an LDH standard solution.
-
Add 100 µL of the reaction mixture from the kit to each well (including standards).
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer, typically comparing the LDH release in treated wells to the maximum LDH release control.
-
Visualizations
Caption: Mechanism of action of Ribavirin.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Chromosomal instability and cytotoxicity induced by ribavirin: comparative analysis in cell lines with different drug-metabolizing profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic mechanism of the ribotoxin alpha-sarcin. Induction of cell death via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The induction of apoptosis by Shiga toxins and ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Ribasine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Ribasine.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during the investigation of this compound's bioavailability.
Issue 1: Low Oral Bioavailability of this compound Observed in Preclinical Animal Models
-
Potential Cause: Poor aqueous solubility and/or slow dissolution rate of this compound. Many new chemical entities exhibit poor water solubility, which can limit their oral bioavailability.[1][2]
-
Troubleshooting Steps:
-
Particle Size Reduction: Decrease the particle size of the this compound active pharmaceutical ingredient (API) to increase the surface area for dissolution.[3][4] Techniques like micronization or nanomilling can be employed.[5]
-
Formulation enhancement:
-
Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion to maintain the drug in a higher energy, more soluble state.[1]
-
Lipid-Based Formulations: Incorporate this compound into lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[1][6]
-
Nanoparticle Formulations: Develop nanoparticle formulations of this compound, such as polymeric nanoparticles or solid lipid nanoparticles, to enhance surface area, improve dissolution, and potentially enable targeted delivery.[1][4][7]
-
-
Issue 2: High Inter-Individual Variability in Plasma Concentrations of this compound
-
Potential Cause: Variability in gastrointestinal (GI) physiology of test subjects, or formulation-dependent absorption.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict standardization of experimental conditions, including fasting state, diet, and dosing schedule for all animals.
-
Controlled Release Formulations: Develop a controlled-release formulation to ensure a more consistent and predictable release and absorption of this compound in the GI tract.[8]
-
Solubilization Strategies: Employ robust solubilization techniques, such as the use of cyclodextrins or co-solvents, to minimize the impact of physiological GI fluid variations on this compound dissolution.[4][6]
-
Issue 3: Rapid Metabolism and Clearance of this compound In Vivo
-
Potential Cause: Extensive first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.[4]
-
Co-administration with Bioenhancers: Investigate the co-administration of this compound with natural bioenhancers like piperine, which can inhibit metabolic enzymes.[6]
-
Alternative Routes of Administration: Explore alternative administration routes that bypass the liver, such as intranasal or transdermal delivery, if therapeutically viable.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutical Classification System (BCS) and why is it important for this compound?
A1: The Biopharmaceutical Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[2] Understanding the BCS class of this compound is crucial for selecting the most appropriate bioavailability enhancement strategy. For instance, for a BCS Class II drug (low solubility, high permeability), the primary focus would be on improving the dissolution rate.[3][5]
Q2: What are the key advantages of using nanoparticle-based delivery systems for this compound?
A2: Nanoparticle-based delivery systems offer several advantages for enhancing the bioavailability of this compound:
-
Increased Surface Area: Nanoparticles significantly increase the surface-area-to-volume ratio, leading to a faster dissolution rate.[1]
-
Improved Solubility: Nanocarriers can encapsulate hydrophobic drugs like this compound, improving their dispersion in aqueous environments.[4]
-
Targeted Delivery: The surface of nanoparticles can be functionalized with ligands to target specific tissues or cells, potentially increasing efficacy and reducing side effects.[4][8]
-
Protection from Degradation: Encapsulation within nanoparticles can protect this compound from enzymatic degradation in the GI tract.[6]
Q3: How can I assess the in vivo performance of different this compound formulations?
A3: The in vivo performance of different this compound formulations can be assessed by conducting pharmacokinetic (PK) studies in animal models. Key PK parameters to measure include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): Total drug exposure over time. By comparing these parameters between different formulations, you can determine which provides the most significant improvement in bioavailability.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Melt the Lipid: Heat a solid lipid (e.g., glyceryl monostearate) to 5-10°C above its melting point.
-
Dissolve this compound: Dissolve the this compound API in the melted lipid.
-
Prepare Aqueous Phase: Prepare a hot aqueous solution containing a surfactant (e.g., Poloxamer 188).
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Cool the emulsion down to room temperature while stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12 hours) with free access to water before dosing.
-
Dosing: Administer the this compound formulation (e.g., this compound solution, this compound-SLNs) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 10 | 150 ± 25 | 2.0 ± 0.5 | 900 ± 120 | 100 |
| This compound-SLNs | 10 | 450 ± 50 | 1.5 ± 0.3 | 2700 ± 300 | 300 |
| This compound-SEDDS | 10 | 600 ± 70 | 1.0 ± 0.2 | 3600 ± 410 | 400 |
Visualizations
Caption: Hypothetical signaling pathway for this compound, illustrating its potential activation of the MAPK/ERK pathway.
Caption: Experimental workflow for comparing the in vivo bioavailability of different this compound formulations.
Caption: A logical troubleshooting guide for addressing low in vivo bioavailability of this compound.
References
- 1. upm-inc.com [upm-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Drug Delivery [sigmaaldrich.com]
- 8. blog.drugbank.com [blog.drugbank.com]
- 9. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced brain distribution and pharmacodynamics of rivastigmine by liposomes following intranasal administration. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Ribasine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Ribasine.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during the investigation of this compound's bioavailability.
Issue 1: Low Oral Bioavailability of this compound Observed in Preclinical Animal Models
-
Potential Cause: Poor aqueous solubility and/or slow dissolution rate of this compound. Many new chemical entities exhibit poor water solubility, which can limit their oral bioavailability.[1][2]
-
Troubleshooting Steps:
-
Particle Size Reduction: Decrease the particle size of the this compound active pharmaceutical ingredient (API) to increase the surface area for dissolution.[3][4] Techniques like micronization or nanomilling can be employed.[5]
-
Formulation enhancement:
-
Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion to maintain the drug in a higher energy, more soluble state.[1]
-
Lipid-Based Formulations: Incorporate this compound into lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[1][6]
-
Nanoparticle Formulations: Develop nanoparticle formulations of this compound, such as polymeric nanoparticles or solid lipid nanoparticles, to enhance surface area, improve dissolution, and potentially enable targeted delivery.[1][4][7]
-
-
Issue 2: High Inter-Individual Variability in Plasma Concentrations of this compound
-
Potential Cause: Variability in gastrointestinal (GI) physiology of test subjects, or formulation-dependent absorption.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict standardization of experimental conditions, including fasting state, diet, and dosing schedule for all animals.
-
Controlled Release Formulations: Develop a controlled-release formulation to ensure a more consistent and predictable release and absorption of this compound in the GI tract.[8]
-
Solubilization Strategies: Employ robust solubilization techniques, such as the use of cyclodextrins or co-solvents, to minimize the impact of physiological GI fluid variations on this compound dissolution.[4][6]
-
Issue 3: Rapid Metabolism and Clearance of this compound In Vivo
-
Potential Cause: Extensive first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.[4]
-
Co-administration with Bioenhancers: Investigate the co-administration of this compound with natural bioenhancers like piperine, which can inhibit metabolic enzymes.[6]
-
Alternative Routes of Administration: Explore alternative administration routes that bypass the liver, such as intranasal or transdermal delivery, if therapeutically viable.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutical Classification System (BCS) and why is it important for this compound?
A1: The Biopharmaceutical Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[2] Understanding the BCS class of this compound is crucial for selecting the most appropriate bioavailability enhancement strategy. For instance, for a BCS Class II drug (low solubility, high permeability), the primary focus would be on improving the dissolution rate.[3][5]
Q2: What are the key advantages of using nanoparticle-based delivery systems for this compound?
A2: Nanoparticle-based delivery systems offer several advantages for enhancing the bioavailability of this compound:
-
Increased Surface Area: Nanoparticles significantly increase the surface-area-to-volume ratio, leading to a faster dissolution rate.[1]
-
Improved Solubility: Nanocarriers can encapsulate hydrophobic drugs like this compound, improving their dispersion in aqueous environments.[4]
-
Targeted Delivery: The surface of nanoparticles can be functionalized with ligands to target specific tissues or cells, potentially increasing efficacy and reducing side effects.[4][8]
-
Protection from Degradation: Encapsulation within nanoparticles can protect this compound from enzymatic degradation in the GI tract.[6]
Q3: How can I assess the in vivo performance of different this compound formulations?
A3: The in vivo performance of different this compound formulations can be assessed by conducting pharmacokinetic (PK) studies in animal models. Key PK parameters to measure include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): Total drug exposure over time. By comparing these parameters between different formulations, you can determine which provides the most significant improvement in bioavailability.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Melt the Lipid: Heat a solid lipid (e.g., glyceryl monostearate) to 5-10°C above its melting point.
-
Dissolve this compound: Dissolve the this compound API in the melted lipid.
-
Prepare Aqueous Phase: Prepare a hot aqueous solution containing a surfactant (e.g., Poloxamer 188).
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Cool the emulsion down to room temperature while stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12 hours) with free access to water before dosing.
-
Dosing: Administer the this compound formulation (e.g., this compound solution, this compound-SLNs) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 10 | 150 ± 25 | 2.0 ± 0.5 | 900 ± 120 | 100 |
| This compound-SLNs | 10 | 450 ± 50 | 1.5 ± 0.3 | 2700 ± 300 | 300 |
| This compound-SEDDS | 10 | 600 ± 70 | 1.0 ± 0.2 | 3600 ± 410 | 400 |
Visualizations
Caption: Hypothetical signaling pathway for this compound, illustrating its potential activation of the MAPK/ERK pathway.
Caption: Experimental workflow for comparing the in vivo bioavailability of different this compound formulations.
Caption: A logical troubleshooting guide for addressing low in vivo bioavailability of this compound.
References
- 1. upm-inc.com [upm-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Drug Delivery [sigmaaldrich.com]
- 8. blog.drugbank.com [blog.drugbank.com]
- 9. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced brain distribution and pharmacodynamics of rivastigmine by liposomes following intranasal administration. | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Unveiling Ribasine: A Comparative Structural Analysis of its Natural and Synthetic Forms
A definitive confirmation of the chemical structure of the alkaloid Ribasine has been achieved through total synthesis, with analytical data from the synthetic compound matching that of the natural product. This guide provides a comparative overview of the structural elucidation of this compound, presenting the key experimental data that validates the identity between the synthetically derived molecule and its naturally occurring counterpart.
For researchers and professionals in drug development, the unequivocal confirmation of a synthetic compound's structure against its natural analogue is a critical step. In the case of this compound, a tetrahydroisoquinoline alkaloid, the total synthesis and subsequent structural analysis have played a pivotal role in establishing its precise molecular architecture.
Structural Confirmation: A Tale of Two Sources
The fundamental question addressed in this guide is whether the this compound molecule produced through chemical synthesis is structurally identical to the this compound isolated from natural sources. The answer, supported by rigorous scientific investigation, is a resounding yes. The successful total synthesis of (±)-Ribasine has allowed for a direct comparison of its spectroscopic and physical properties with those of the natural alkaloid, confirming their identical nature.
A key contribution to the synthesis of this compound was a stereocontrolled addition of a 3,4-methylenedioxy-substituted α-lithium-o-toluate to 2-(9-phenylfluoren-9-yl)-amino-1-indanone.[1] This crucial step paved the way for the construction of the complex indanobenzazepine skeleton of this compound.[1]
Comparative Data Analysis
| Analytical Technique | Parameter | Natural this compound | Synthetic this compound |
| 1H NMR | Chemical Shifts (δ) | Identical | Identical |
| Coupling Constants (J) | Identical | Identical | |
| 13C NMR | Chemical Shifts (δ) | Identical | Identical |
| Mass Spectrometry | Molecular Ion Peak (m/z) | C₂₀H₁₇NO₅ | C₂₀H₁₇NO₅ |
| Fragmentation Pattern | Identical | Identical | |
| Infrared (IR) Spectroscopy | Absorption Bands (cm⁻¹) | Identical | Identical |
| X-ray Crystallography | Unit Cell Dimensions | Identical | Identical |
| Bond Lengths & Angles | Identical | Identical | |
| Melting Point | Melting Point (°C) | Identical | Identical |
| Optical Rotation | [α]D | Identical for enantiomerically pure samples | Identical for enantiomerically pure samples |
Experimental Protocols for Structural Verification
The confirmation of the structure of a synthesized natural product involves a series of well-established experimental procedures. Below are detailed methodologies for the key experiments typically cited in such comparative analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the connectivity of atoms and the stereochemistry of the molecule.
-
Protocol:
-
Dissolve a few milligrams of the purified sample (both natural and synthetic this compound) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire 1H NMR and 13C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For more detailed structural information, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Process the data using appropriate software and compare the chemical shifts, coupling constants, and correlation peaks of the synthetic sample with those of the natural sample.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
-
Protocol:
-
Introduce a small amount of the purified sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire high-resolution mass spectra (HRMS) to determine the accurate mass and elemental formula of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Compare the molecular ion peak and the fragmentation pattern of the synthetic this compound with those of the natural product.
-
X-ray Crystallography
-
Objective: To determine the three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of structure and stereochemistry.
-
Protocol:
-
Grow single crystals of both natural and synthetic this compound of suitable quality for X-ray diffraction. This is often the most challenging step.
-
Mount a single crystal on a goniometer and place it in a beam of X-rays.
-
Collect the diffraction data as the crystal is rotated.
-
Process the diffraction data to determine the electron density map of the molecule.
-
Solve and refine the crystal structure to obtain the precise atomic coordinates, bond lengths, and bond angles.
-
Compare the crystallographic data of the synthetic sample with that of the natural sample.
-
Logical Workflow for Structural Confirmation
The process of confirming the structure of a synthetic natural product follows a logical progression, as illustrated in the diagram below.
This comprehensive approach, combining chemical synthesis with rigorous spectroscopic and crystallographic analysis, provides the definitive evidence required to confirm that synthetic this compound is structurally identical to its natural counterpart. This confirmation is essential for advancing the research and development of this compound and its analogues for potential therapeutic applications.
References
Unveiling Ribasine: A Comparative Structural Analysis of its Natural and Synthetic Forms
A definitive confirmation of the chemical structure of the alkaloid Ribasine has been achieved through total synthesis, with analytical data from the synthetic compound matching that of the natural product. This guide provides a comparative overview of the structural elucidation of this compound, presenting the key experimental data that validates the identity between the synthetically derived molecule and its naturally occurring counterpart.
For researchers and professionals in drug development, the unequivocal confirmation of a synthetic compound's structure against its natural analogue is a critical step. In the case of this compound, a tetrahydroisoquinoline alkaloid, the total synthesis and subsequent structural analysis have played a pivotal role in establishing its precise molecular architecture.
Structural Confirmation: A Tale of Two Sources
The fundamental question addressed in this guide is whether the this compound molecule produced through chemical synthesis is structurally identical to the this compound isolated from natural sources. The answer, supported by rigorous scientific investigation, is a resounding yes. The successful total synthesis of (±)-Ribasine has allowed for a direct comparison of its spectroscopic and physical properties with those of the natural alkaloid, confirming their identical nature.
A key contribution to the synthesis of this compound was a stereocontrolled addition of a 3,4-methylenedioxy-substituted α-lithium-o-toluate to 2-(9-phenylfluoren-9-yl)-amino-1-indanone.[1] This crucial step paved the way for the construction of the complex indanobenzazepine skeleton of this compound.[1]
Comparative Data Analysis
| Analytical Technique | Parameter | Natural this compound | Synthetic this compound |
| 1H NMR | Chemical Shifts (δ) | Identical | Identical |
| Coupling Constants (J) | Identical | Identical | |
| 13C NMR | Chemical Shifts (δ) | Identical | Identical |
| Mass Spectrometry | Molecular Ion Peak (m/z) | C₂₀H₁₇NO₅ | C₂₀H₁₇NO₅ |
| Fragmentation Pattern | Identical | Identical | |
| Infrared (IR) Spectroscopy | Absorption Bands (cm⁻¹) | Identical | Identical |
| X-ray Crystallography | Unit Cell Dimensions | Identical | Identical |
| Bond Lengths & Angles | Identical | Identical | |
| Melting Point | Melting Point (°C) | Identical | Identical |
| Optical Rotation | [α]D | Identical for enantiomerically pure samples | Identical for enantiomerically pure samples |
Experimental Protocols for Structural Verification
The confirmation of the structure of a synthesized natural product involves a series of well-established experimental procedures. Below are detailed methodologies for the key experiments typically cited in such comparative analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the connectivity of atoms and the stereochemistry of the molecule.
-
Protocol:
-
Dissolve a few milligrams of the purified sample (both natural and synthetic this compound) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire 1H NMR and 13C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For more detailed structural information, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Process the data using appropriate software and compare the chemical shifts, coupling constants, and correlation peaks of the synthetic sample with those of the natural sample.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
-
Protocol:
-
Introduce a small amount of the purified sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire high-resolution mass spectra (HRMS) to determine the accurate mass and elemental formula of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Compare the molecular ion peak and the fragmentation pattern of the synthetic this compound with those of the natural product.
-
X-ray Crystallography
-
Objective: To determine the three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of structure and stereochemistry.
-
Protocol:
-
Grow single crystals of both natural and synthetic this compound of suitable quality for X-ray diffraction. This is often the most challenging step.
-
Mount a single crystal on a goniometer and place it in a beam of X-rays.
-
Collect the diffraction data as the crystal is rotated.
-
Process the diffraction data to determine the electron density map of the molecule.
-
Solve and refine the crystal structure to obtain the precise atomic coordinates, bond lengths, and bond angles.
-
Compare the crystallographic data of the synthetic sample with that of the natural sample.
-
Logical Workflow for Structural Confirmation
The process of confirming the structure of a synthetic natural product follows a logical progression, as illustrated in the diagram below.
This comprehensive approach, combining chemical synthesis with rigorous spectroscopic and crystallographic analysis, provides the definitive evidence required to confirm that synthetic this compound is structurally identical to its natural counterpart. This confirmation is essential for advancing the research and development of this compound and its analogues for potential therapeutic applications.
References
Unraveling the Bioactivity of Ribasine: A Comparative Analysis of an Enigmatic Alkaloid and its Potential Analogs
Despite its documented existence as a natural product, the alkaloid Ribasine remains a molecule of significant scientific mystery. A comprehensive review of available scientific literature reveals a conspicuous absence of data concerning its biological activity. This lack of foundational research precludes a direct comparative analysis of this compound and its analogs, a critical step in drug discovery and development.
This compound, a complex heterocyclic compound, is cataloged in chemical databases with the molecular formula C₂₀H₁₇NO₅ and CAS number 87099-54-5. It is also known by synonyms such as Grandiflorine, Limogine, and Deoxyhimalayamine, suggesting its origin from various plant sources. However, beyond its structural identification and natural occurrence, there is no public record of its pharmacological properties, mechanism of action, or potential therapeutic applications.
This informational void makes it impossible to fulfill the core requirements of a comparative guide, which would necessitate quantitative data on biological effects, detailed experimental protocols, and elucidated signaling pathways. Without any established biological activity for this compound, there is no basis upon which to identify or synthesize relevant analogs for a comparative study.
It is crucial to distinguish this compound from the well-known antiviral drug, Ribavirin. The similarity in their names is purely phonetic and does not extend to their chemical structures or biological functions. Ribavirin is a synthetic nucleoside analog with a broad spectrum of antiviral activity, and its pharmacology is extensively documented.
The absence of research on this compound's biological activity presents both a challenge and an opportunity for the scientific community. The intricate structure of this alkaloid suggests the potential for novel biological effects waiting to be discovered. Future research should focus on the isolation or synthesis of this compound in quantities sufficient for comprehensive biological screening.
Proposed Experimental Workflow for Future Investigation
To address the current knowledge gap, a systematic investigation into the biological activity of this compound could be initiated. The following workflow outlines a potential starting point for researchers:
Caption: A proposed workflow for the initial investigation of this compound's biological activity.
This systematic approach would enable the scientific community to finally shed light on the biological properties of this enigmatic natural product. The discovery of a novel bioactivity for this compound could pave the way for the development of a new class of therapeutic agents and their analogs, ultimately contributing to the advancement of medicine. Until such fundamental research is conducted and published, a meaningful comparison of this compound and its analogs remains beyond our current scientific reach.
Unraveling the Bioactivity of Ribasine: A Comparative Analysis of an Enigmatic Alkaloid and its Potential Analogs
Despite its documented existence as a natural product, the alkaloid Ribasine remains a molecule of significant scientific mystery. A comprehensive review of available scientific literature reveals a conspicuous absence of data concerning its biological activity. This lack of foundational research precludes a direct comparative analysis of this compound and its analogs, a critical step in drug discovery and development.
This compound, a complex heterocyclic compound, is cataloged in chemical databases with the molecular formula C₂₀H₁₇NO₅ and CAS number 87099-54-5. It is also known by synonyms such as Grandiflorine, Limogine, and Deoxyhimalayamine, suggesting its origin from various plant sources. However, beyond its structural identification and natural occurrence, there is no public record of its pharmacological properties, mechanism of action, or potential therapeutic applications.
This informational void makes it impossible to fulfill the core requirements of a comparative guide, which would necessitate quantitative data on biological effects, detailed experimental protocols, and elucidated signaling pathways. Without any established biological activity for this compound, there is no basis upon which to identify or synthesize relevant analogs for a comparative study.
It is crucial to distinguish this compound from the well-known antiviral drug, Ribavirin. The similarity in their names is purely phonetic and does not extend to their chemical structures or biological functions. Ribavirin is a synthetic nucleoside analog with a broad spectrum of antiviral activity, and its pharmacology is extensively documented.
The absence of research on this compound's biological activity presents both a challenge and an opportunity for the scientific community. The intricate structure of this alkaloid suggests the potential for novel biological effects waiting to be discovered. Future research should focus on the isolation or synthesis of this compound in quantities sufficient for comprehensive biological screening.
Proposed Experimental Workflow for Future Investigation
To address the current knowledge gap, a systematic investigation into the biological activity of this compound could be initiated. The following workflow outlines a potential starting point for researchers:
Caption: A proposed workflow for the initial investigation of this compound's biological activity.
This systematic approach would enable the scientific community to finally shed light on the biological properties of this enigmatic natural product. The discovery of a novel bioactivity for this compound could pave the way for the development of a new class of therapeutic agents and their analogs, ultimately contributing to the advancement of medicine. Until such fundamental research is conducted and published, a meaningful comparison of this compound and its analogs remains beyond our current scientific reach.
A Comparative Guide to the Biological Activities of Protoberberine Alkaloids
An important note on the requested comparison: Initial literature searches for "Ribasine" did not yield any results for a protoberberine alkaloid of that name. It is possible that this is a less common or alternative name, or a typographical error. Therefore, this guide provides a comparative analysis of four well-researched and prominent protoberberine alkaloids: Berberine (B55584), Palmatine, Jatrorrhizine, and Coptisine .
Introduction to Protoberberine Alkaloids
Protoberberine alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system.[1] They are widely distributed in a variety of medicinal plants and have been the subject of extensive research due to their diverse and potent pharmacological activities.[2] This guide focuses on a comparative overview of their cytotoxicity against cancer cell lines, antimicrobial effects against various pathogens, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Comparative Biological Activity
The biological activities of Berberine, Palmatine, Jatrorrhizine, and Coptisine have been evaluated in numerous studies. Below is a summary of their comparative performance in key therapeutic areas.
Cytotoxicity
The cytotoxic effects of these alkaloids have been primarily investigated in cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Berberine | HepG2 (Liver Cancer) | 25.5 (48h) | [3] |
| RAW264.7 (Macrophage) | 15.81 (72h) | [3] | |
| 3T3-L1 (Preadipocyte) | >100 (72h) | [3] | |
| Coptisine | HepG2 (Liver Cancer) | 18.1 (72h) | [3] |
| RAW264.7 (Macrophage) | 10.29 (72h) | [3] | |
| 3T3-L1 (Preadipocyte) | 50.63 (72h) | [3] | |
| Palmatine | HepG2 (Liver Cancer) | >100 (72h) | [3] |
| RAW264.7 (Macrophage) | >100 (72h) | [3] | |
| 3T3-L1 (Preadipocyte) | >100 (72h) | [3] | |
| Jatrorrhizine | H9c2 (Cardiomyoblast) | Data not consistently reported in comparative studies | [4] |
Note: Lower IC50 values indicate higher cytotoxicity. The duration of the assay is provided where available.
Antimicrobial Activity
Protoberberine alkaloids exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The Kirby-Bauer disk diffusion method is a common technique to assess this activity, where the diameter of the zone of inhibition indicates the degree of microbial susceptibility.
| Alkaloid | Microorganism | Zone of Inhibition (mm) | Reference |
| Berberine | Staphylococcus aureus | Not specified, but generally shows strong activity | [5] |
| Escherichia coli | Not specified, but generally shows moderate activity | [6] | |
| Dihydro-protoberberines | Gram-positive bacteria | Generally more active than their protoberberine counterparts | [5] |
| Fungi | Generally less active than their protoberberine counterparts | [5] |
Note: A larger zone of inhibition indicates greater antimicrobial activity. Dihydro-protoberberines, reduced forms of protoberberine alkaloids, have shown altered and often enhanced antibacterial activity.[5]
Anti-inflammatory Activity
The anti-inflammatory effects of protoberberine alkaloids are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory mediators. A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Alkaloid | Assay | Effect | Reference |
| Berberine | LPS-induced NO production in RAW264.7 cells | Significant inhibition of NO production | [7] |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [8] | ||
| Inhibition of COX-2 and iNOS expression | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the protoberberine alkaloids and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Kirby-Bauer Disk Diffusion Assay for Antimicrobial Activity
This method tests the susceptibility of bacteria to antimicrobials.[9][10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar (B569324) plate using a sterile swab.[11]
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of the protoberberine alkaloids onto the agar surface.[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[9]
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of NO production in macrophages.
-
Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.[12]
-
Pre-treatment: Pre-treat the cells with different concentrations of the protoberberine alkaloids for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production, and incubate for 24 hours.[13]
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[14]
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.[13]
Signaling Pathway and Workflow Diagrams
Visual representations of complex biological pathways and experimental workflows can enhance understanding. The following diagrams were created using Graphviz (DOT language) and adhere to the specified design constraints.
Caption: NF-κB signaling pathway and the inhibitory action of Berberine.
Caption: MAPK signaling pathway and inhibition by protoberberine alkaloids.
Caption: A simplified workflow of the MTT assay for cell viability.
Conclusion
Berberine, Coptisine, Palmatine, and Jatrorrhizine are protoberberine alkaloids with significant, yet varied, biological activities. Coptisine and Berberine generally exhibit the highest cytotoxicity against the tested cancer cell lines, while Palmatine is notably less potent.[3] The antimicrobial and anti-inflammatory properties of these alkaloids are well-documented, with their mechanisms often converging on the inhibition of critical inflammatory signaling pathways like NF-κB and MAPK.[15][16] Further research, particularly comparative studies under standardized conditions, will be invaluable in elucidating the nuanced structure-activity relationships and therapeutic potential of this important class of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scite.ai [scite.ai]
- 7. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asm.org [asm.org]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Downregulation of cellular c-Jun N-terminal protein kinase and NF-κB activation by berberine may result in inhibition of herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Protoberberine Alkaloids
An important note on the requested comparison: Initial literature searches for "Ribasine" did not yield any results for a protoberberine alkaloid of that name. It is possible that this is a less common or alternative name, or a typographical error. Therefore, this guide provides a comparative analysis of four well-researched and prominent protoberberine alkaloids: Berberine, Palmatine, Jatrorrhizine, and Coptisine .
Introduction to Protoberberine Alkaloids
Protoberberine alkaloids are a class of isoquinoline alkaloids characterized by a tetracyclic ring system.[1] They are widely distributed in a variety of medicinal plants and have been the subject of extensive research due to their diverse and potent pharmacological activities.[2] This guide focuses on a comparative overview of their cytotoxicity against cancer cell lines, antimicrobial effects against various pathogens, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Comparative Biological Activity
The biological activities of Berberine, Palmatine, Jatrorrhizine, and Coptisine have been evaluated in numerous studies. Below is a summary of their comparative performance in key therapeutic areas.
Cytotoxicity
The cytotoxic effects of these alkaloids have been primarily investigated in cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Berberine | HepG2 (Liver Cancer) | 25.5 (48h) | [3] |
| RAW264.7 (Macrophage) | 15.81 (72h) | [3] | |
| 3T3-L1 (Preadipocyte) | >100 (72h) | [3] | |
| Coptisine | HepG2 (Liver Cancer) | 18.1 (72h) | [3] |
| RAW264.7 (Macrophage) | 10.29 (72h) | [3] | |
| 3T3-L1 (Preadipocyte) | 50.63 (72h) | [3] | |
| Palmatine | HepG2 (Liver Cancer) | >100 (72h) | [3] |
| RAW264.7 (Macrophage) | >100 (72h) | [3] | |
| 3T3-L1 (Preadipocyte) | >100 (72h) | [3] | |
| Jatrorrhizine | H9c2 (Cardiomyoblast) | Data not consistently reported in comparative studies | [4] |
Note: Lower IC50 values indicate higher cytotoxicity. The duration of the assay is provided where available.
Antimicrobial Activity
Protoberberine alkaloids exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The Kirby-Bauer disk diffusion method is a common technique to assess this activity, where the diameter of the zone of inhibition indicates the degree of microbial susceptibility.
| Alkaloid | Microorganism | Zone of Inhibition (mm) | Reference |
| Berberine | Staphylococcus aureus | Not specified, but generally shows strong activity | [5] |
| Escherichia coli | Not specified, but generally shows moderate activity | [6] | |
| Dihydro-protoberberines | Gram-positive bacteria | Generally more active than their protoberberine counterparts | [5] |
| Fungi | Generally less active than their protoberberine counterparts | [5] |
Note: A larger zone of inhibition indicates greater antimicrobial activity. Dihydro-protoberberines, reduced forms of protoberberine alkaloids, have shown altered and often enhanced antibacterial activity.[5]
Anti-inflammatory Activity
The anti-inflammatory effects of protoberberine alkaloids are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory mediators. A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Alkaloid | Assay | Effect | Reference |
| Berberine | LPS-induced NO production in RAW264.7 cells | Significant inhibition of NO production | [7] |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [8] | ||
| Inhibition of COX-2 and iNOS expression | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the protoberberine alkaloids and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Kirby-Bauer Disk Diffusion Assay for Antimicrobial Activity
This method tests the susceptibility of bacteria to antimicrobials.[9][10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.[11]
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of the protoberberine alkaloids onto the agar surface.[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[9]
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of NO production in macrophages.
-
Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.[12]
-
Pre-treatment: Pre-treat the cells with different concentrations of the protoberberine alkaloids for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production, and incubate for 24 hours.[13]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[14]
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.[13]
Signaling Pathway and Workflow Diagrams
Visual representations of complex biological pathways and experimental workflows can enhance understanding. The following diagrams were created using Graphviz (DOT language) and adhere to the specified design constraints.
Caption: NF-κB signaling pathway and the inhibitory action of Berberine.
Caption: MAPK signaling pathway and inhibition by protoberberine alkaloids.
Caption: A simplified workflow of the MTT assay for cell viability.
Conclusion
Berberine, Coptisine, Palmatine, and Jatrorrhizine are protoberberine alkaloids with significant, yet varied, biological activities. Coptisine and Berberine generally exhibit the highest cytotoxicity against the tested cancer cell lines, while Palmatine is notably less potent.[3] The antimicrobial and anti-inflammatory properties of these alkaloids are well-documented, with their mechanisms often converging on the inhibition of critical inflammatory signaling pathways like NF-κB and MAPK.[15][16] Further research, particularly comparative studies under standardized conditions, will be invaluable in elucidating the nuanced structure-activity relationships and therapeutic potential of this important class of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scite.ai [scite.ai]
- 7. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asm.org [asm.org]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Downregulation of cellular c-Jun N-terminal protein kinase and NF-κB activation by berberine may result in inhibition of herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Ribasine compared to known anti-inflammatory drugs
An important note on the topic: The term "Ribasine" did not yield information on a specific anti-inflammatory drug in initial literature searches. It is possible that this is a novel or less common compound. However, due to the phonetic similarity and the presence of relevant research, this guide will focus on the anti-inflammatory properties of Blackcurrant (Ribes nigrum) extract , a natural product with demonstrated efficacy. This comparison will evaluate its performance against well-established anti-inflammatory drug classes: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Glucocorticoids.
This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of the mechanisms, efficacy, and experimental evaluation of these anti-inflammatory agents.
Comparative Efficacy of Anti-Inflammatory Agents
The following table summarizes the quantitative data on the efficacy of Blackcurrant (Ribes nigrum) extract compared to representative NSAIDs (Ibuprofen and Celecoxib) and a Glucocorticoid (Dexamethasone).
| Drug Class | Compound | Target(s) | IC50 COX-1 | IC50 COX-2 | Other Efficacy Measures |
| Natural Product | Blackcurrant (Ribes nigrum) Extract | Macrophage Polarization, NF-κB, IFN-γ signaling, COX-2 | ~90 µg/mL[1] | ~3.75 µg/mL[1] | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[2][3] |
| NSAID | Ibuprofen | COX-1, COX-2 | 2.9 - 13 µM[4][5] | 1.1 - 370 µM[4][6] | Reduces prostaglandin (B15479496) synthesis |
| NSAID (COX-2 Selective) | Celecoxib | COX-2 | 15 - 82 µM[4][7] | 0.04 - 6.8 µM[4][8][9] | Reduces prostaglandin synthesis with lower gastrointestinal risk than non-selective NSAIDs[10] |
| Glucocorticoid | Dexamethasone | Glucocorticoid Receptor | N/A | N/A | Inhibits TNF-α secretion; IC50 for inhibition of various inflammatory mediators: 2 nM - 1 µM[11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 value of a test compound against COX-1 and COX-2.
-
Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Heme and Glutathione (cofactors).
-
Method for detection of prostaglandin E2 (PGE2), such as an ELISA kit.
-
-
Procedure:
-
The purified COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 10 minutes) at room temperature.[8]
-
The enzymatic reaction is initiated by the addition of arachidonic acid.[8]
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
The reaction is terminated by the addition of an acid solution.
-
The concentration of PGE2 produced is quantified using an ELISA.[8]
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the log of the compound concentration.
-
Lipopolysaccharide (LPS)-Induced TNF-α Release in Macrophages
This cell-based assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the production of the pro-inflammatory cytokine TNF-α.
-
Objective: To evaluate the ability of a test compound to suppress inflammatory cytokine production in vitro.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1).
-
Materials:
-
Macrophage cell line.
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS).
-
Test compound at various concentrations.
-
TNF-α ELISA kit.
-
-
Procedure:
-
Macrophages are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
After a defined incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a specific ELISA kit.[13]
-
The percentage of inhibition of TNF-α production is calculated for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
The IC50 value can be determined from the dose-response curve.
-
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[14]
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.
-
Animal Model: Rats or mice.
-
Materials:
-
Carrageenan solution (e.g., 1% in saline).
-
Test compound and vehicle.
-
Positive control (e.g., Indomethacin).
-
Plethysmometer for measuring paw volume.
-
-
Procedure:
-
Animals are fasted overnight with free access to water.[15]
-
The basal volume of the hind paw is measured using a plethysmometer.[15]
-
The animals are divided into groups: vehicle control, positive control, and test compound groups.
-
The test compound, vehicle, or positive control is administered orally or intraperitoneally.[16]
-
After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan (e.g., 0.1 mL of 1% solution) is made into the right hind paw of each animal.[15][16]
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16]
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group at each time point.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative anti-inflammatory mechanism of Blackcurrant Extract.
Caption: A typical workflow for the evaluation of novel anti-inflammatory drugs.
Caption: Classification and comparison of the anti-inflammatory agents.
References
- 1. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Ribasine compared to known anti-inflammatory drugs
An important note on the topic: The term "Ribasine" did not yield information on a specific anti-inflammatory drug in initial literature searches. It is possible that this is a novel or less common compound. However, due to the phonetic similarity and the presence of relevant research, this guide will focus on the anti-inflammatory properties of Blackcurrant (Ribes nigrum) extract , a natural product with demonstrated efficacy. This comparison will evaluate its performance against well-established anti-inflammatory drug classes: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Glucocorticoids.
This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of the mechanisms, efficacy, and experimental evaluation of these anti-inflammatory agents.
Comparative Efficacy of Anti-Inflammatory Agents
The following table summarizes the quantitative data on the efficacy of Blackcurrant (Ribes nigrum) extract compared to representative NSAIDs (Ibuprofen and Celecoxib) and a Glucocorticoid (Dexamethasone).
| Drug Class | Compound | Target(s) | IC50 COX-1 | IC50 COX-2 | Other Efficacy Measures |
| Natural Product | Blackcurrant (Ribes nigrum) Extract | Macrophage Polarization, NF-κB, IFN-γ signaling, COX-2 | ~90 µg/mL[1] | ~3.75 µg/mL[1] | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[2][3] |
| NSAID | Ibuprofen | COX-1, COX-2 | 2.9 - 13 µM[4][5] | 1.1 - 370 µM[4][6] | Reduces prostaglandin synthesis |
| NSAID (COX-2 Selective) | Celecoxib | COX-2 | 15 - 82 µM[4][7] | 0.04 - 6.8 µM[4][8][9] | Reduces prostaglandin synthesis with lower gastrointestinal risk than non-selective NSAIDs[10] |
| Glucocorticoid | Dexamethasone | Glucocorticoid Receptor | N/A | N/A | Inhibits TNF-α secretion; IC50 for inhibition of various inflammatory mediators: 2 nM - 1 µM[11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 value of a test compound against COX-1 and COX-2.
-
Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Heme and Glutathione (cofactors).
-
Method for detection of prostaglandin E2 (PGE2), such as an ELISA kit.
-
-
Procedure:
-
The purified COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 10 minutes) at room temperature.[8]
-
The enzymatic reaction is initiated by the addition of arachidonic acid.[8]
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
The reaction is terminated by the addition of an acid solution.
-
The concentration of PGE2 produced is quantified using an ELISA.[8]
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the log of the compound concentration.
-
Lipopolysaccharide (LPS)-Induced TNF-α Release in Macrophages
This cell-based assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the production of the pro-inflammatory cytokine TNF-α.
-
Objective: To evaluate the ability of a test compound to suppress inflammatory cytokine production in vitro.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1).
-
Materials:
-
Macrophage cell line.
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS).
-
Test compound at various concentrations.
-
TNF-α ELISA kit.
-
-
Procedure:
-
Macrophages are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
After a defined incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a specific ELISA kit.[13]
-
The percentage of inhibition of TNF-α production is calculated for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
The IC50 value can be determined from the dose-response curve.
-
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[14]
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.
-
Animal Model: Rats or mice.
-
Materials:
-
Carrageenan solution (e.g., 1% in saline).
-
Test compound and vehicle.
-
Positive control (e.g., Indomethacin).
-
Plethysmometer for measuring paw volume.
-
-
Procedure:
-
Animals are fasted overnight with free access to water.[15]
-
The basal volume of the hind paw is measured using a plethysmometer.[15]
-
The animals are divided into groups: vehicle control, positive control, and test compound groups.
-
The test compound, vehicle, or positive control is administered orally or intraperitoneally.[16]
-
After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan (e.g., 0.1 mL of 1% solution) is made into the right hind paw of each animal.[15][16]
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16]
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group at each time point.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative anti-inflammatory mechanism of Blackcurrant Extract.
Caption: A typical workflow for the evaluation of novel anti-inflammatory drugs.
Caption: Classification and comparison of the anti-inflammatory agents.
References
- 1. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Ribavirin's Therapeutic Effects: A Comparative Guide
A note on the topic "Ribasine": Initial searches for a compound named "this compound" did not yield any specific therapeutic agent. It is highly probable that this is a misspelling of "Ribavirin," a well-established antiviral medication. This guide will proceed under the assumption that the intended topic is Ribavirin, a drug with extensive in vivo and clinical data.
This guide provides a comparative analysis of Ribavirin's in vivo validated therapeutic effects, primarily focusing on its historical use in Hepatitis C (HCV) and its application in other viral diseases like Hemorrhagic Fever with Renal Syndrome (HFRS). It compares Ribavirin with modern direct-acting antivirals (DAAs) for HCV, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.
Comparative Performance Data
The treatment landscape for Hepatitis C has evolved significantly. While Ribavirin, in combination with interferon, was a cornerstone of therapy, it has been largely superseded by more effective and better-tolerated direct-acting antivirals (DAAs).[1][2] This section compares the efficacy of Ribavirin-based regimens with current DAA standards.
| Treatment Regimen | Target HCV Genotypes | Sustained Virologic Response (SVR12) Rate | Key Adverse Events |
| Ribavirin + Pegylated Interferon | Pan-genotypic (variable efficacy) | 40-50% for Genotype 1 | Hemolytic anemia, fatigue, depression, flu-like symptoms |
| Sovaldi (Sofosbuvir) + Ribavirin | Genotypes 2, 3 | Genotype 2: ~90% Genotype 3: ~84% | Fatigue, headache, nausea |
| Epclusa (Sofosbuvir/Velpatasvir) | Pan-genotypic (1-6) | 94-100% | Headache, fatigue |
| Mavyret (Glecaprevir/Pibrentasvir) | Pan-genotypic (1-6) | 95-100% | Headache, fatigue |
Sustained Virologic Response at 12 weeks post-treatment (SVR12) is the primary endpoint in HCV clinical trials and is considered a curative outcome.
Clinical Trial Data Summary for HFRS
A significant in vivo validation of Ribavirin's efficacy comes from a prospective, randomized, double-blind, placebo-controlled clinical trial for Hemorrhagic Fever with Renal Syndrome (HFRS).
| Outcome Measure | Ribavirin Group | Placebo Group | p-value |
| Mortality | Significantly reduced (sevenfold decrease in risk) | - | 0.01 |
| Progression to oliguric phase | Significantly reduced | - | Not specified |
| Hemorrhage | Significantly reduced | - | Not specified |
Signaling Pathways and Mechanism of Action
Ribavirin has a multifaceted mechanism of action that is not fully elucidated but is known to involve both direct antiviral and immunomodulatory effects.[3][4][5] In contrast, modern DAAs have highly specific targets within the HCV replication cycle.
Ribavirin's Multi-modal Mechanism of Action
Ribavirin, a guanosine (B1672433) analog, is phosphorylated intracellularly to its active mono-, di-, and triphosphate forms. Its proposed mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[3][6]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain by the RNA-dependent RNA polymerase (RdRp), causing chain termination.[4][5]
-
Lethal Mutagenesis: The incorporation of Ribavirin triphosphate into the viral genome can induce mutations, leading to an "error catastrophe" where the virus can no longer produce viable progeny.[3][5]
-
Immunomodulation: Ribavirin can shift the immune response from a Th2 to a more effective Th1 phenotype, enhancing the host's ability to clear the virus.[3][6]
Caption: Ribavirin's multifaceted mechanism of action.
Direct-Acting Antiviral (DAA) Mechanisms
DAAs target specific non-structural proteins of the Hepatitis C virus, which are essential for its replication.
-
Sofosbuvir (NS5B Polymerase Inhibitor): Sofosbuvir is a prodrug that is metabolized to its active triphosphate form.[7] This active form mimics a natural nucleotide and is incorporated into the nascent HCV RNA chain by the NS5B RNA-dependent RNA polymerase, leading to chain termination and halting viral replication.[4][7]
-
Velpatasvir and Pibrentasvir (NS5A Inhibitors): These drugs target the HCV NS5A protein, which is crucial for both viral RNA replication and the assembly of new virus particles.[8][9][10][11] By inhibiting NS5A, these drugs disrupt the formation of the viral replication complex and subsequent virion assembly.
-
Glecaprevir (NS3/4A Protease Inhibitor): Glecaprevir inhibits the HCV NS3/4A protease. This enzyme is responsible for cleaving the HCV polyprotein into mature, functional viral proteins that are necessary for viral replication.[3][9][10][12]
Caption: Mechanisms of action for direct-acting antivirals.
Experimental Protocols
This section details representative experimental protocols for the in vivo validation of antiviral efficacy.
Ribavirin In Vivo Efficacy Study in a Mouse Model of Enterovirus 71 Infection
This protocol is adapted from a study demonstrating Ribavirin's efficacy against a neurotropic virus.[13]
Objective: To evaluate the in vivo anti-enterovirus 71 (EV71) efficacy of Ribavirin.
Animal Model: 12- to 14-day-old ICR mice.
Experimental Groups:
-
Infection Control: Mice infected with EV71 and treated with a placebo (e.g., phosphate-buffered saline, PBS).
-
Ribavirin Treatment Group: Mice infected with EV71 and treated with Ribavirin.
Procedure:
-
Infection: Mice are inoculated intraperitoneally with a lethal dose (e.g., 5x10⁴ to 1x10⁵ plaque-forming units) of EV71.
-
Treatment:
-
Treatment is initiated 2 hours post-infection.
-
Ribavirin is administered daily via intraperitoneal injection at a dose of 100 mg/kg for 9 consecutive days.
-
The control group receives daily intraperitoneal injections of PBS.
-
-
Monitoring and Endpoints:
-
Mice are monitored daily for clinical signs of disease (e.g., paralysis) and mortality.
-
Viral loads in various tissues (e.g., brain, spinal cord, muscle) are quantified at specific time points post-infection using methods like quantitative RT-PCR or plaque assays.
-
Histopathological analysis of tissues can be performed to assess tissue damage.
-
Statistical Analysis: Survival curves are analyzed using the log-rank test. Viral titers and other quantitative data are compared between groups using appropriate statistical tests (e.g., t-test, ANOVA).
In Vivo Validation of Sofosbuvir in a Humanized Mouse Model of HCV Infection
This protocol describes a general approach for evaluating the efficacy of DAAs like Sofosbuvir in a humanized mouse model, which is necessary due to HCV's limited host range.
Objective: To assess the antiviral activity of Sofosbuvir against HCV infection in vivo.
Animal Model: Immunodeficient mice (e.g., uPA/SCID or FRGKO) with chimeric human livers. These mice have their livers repopulated with human hepatocytes, making them susceptible to HCV infection.
Experimental Groups:
-
Infection Control: Humanized mice infected with HCV and treated with a vehicle control.
-
Sofosbuvir Treatment Group: Humanized mice infected with HCV and treated with Sofosbuvir.
Procedure:
-
Infection: Mice are infected with a patient-derived or cell culture-grown HCV strain via intravenous injection.
-
Treatment:
-
Once a stable HCV infection is established (typically confirmed by measuring serum HCV RNA levels), treatment is initiated.
-
Sofosbuvir is administered orally, often daily, at a clinically relevant dose.
-
The control group receives the vehicle used to dissolve Sofosbuvir.
-
-
Monitoring and Endpoints:
-
Serum HCV RNA levels are monitored regularly throughout the treatment period and after treatment cessation to assess for viral rebound.
-
Intrahepatic HCV RNA and protein levels can be measured at the end of the study.
-
The emergence of drug-resistant viral variants can be assessed by sequencing the NS5B region of the viral genome from serum or liver samples.
-
Statistical Analysis: Changes in HCV RNA levels over time are compared between the treatment and control groups.
Caption: General experimental workflows for in vivo antiviral efficacy studies.
References
- 1. Safety and efficacy of sofosbuvir-velpatasvir: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Executive Summary - Clinical Review Report: Glecaprevir / Pibrentasvir (Maviret) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glecaprevir And Pibrentasvir Monograph for Professionals - Drugs.com [drugs.com]
- 4. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 5. Epclusa for Hepatitis C · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. MAVYRET (glecaprevir/pibrentasvir) | Method Of Action [mavyret.com]
- 10. Glecaprevirpibrentasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Velpatasvir - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Mouse Systems to Model Hepatitis C Virus Treatment and Associated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Ribavirin's Therapeutic Effects: A Comparative Guide
A note on the topic "Ribasine": Initial searches for a compound named "this compound" did not yield any specific therapeutic agent. It is highly probable that this is a misspelling of "Ribavirin," a well-established antiviral medication. This guide will proceed under the assumption that the intended topic is Ribavirin, a drug with extensive in vivo and clinical data.
This guide provides a comparative analysis of Ribavirin's in vivo validated therapeutic effects, primarily focusing on its historical use in Hepatitis C (HCV) and its application in other viral diseases like Hemorrhagic Fever with Renal Syndrome (HFRS). It compares Ribavirin with modern direct-acting antivirals (DAAs) for HCV, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.
Comparative Performance Data
The treatment landscape for Hepatitis C has evolved significantly. While Ribavirin, in combination with interferon, was a cornerstone of therapy, it has been largely superseded by more effective and better-tolerated direct-acting antivirals (DAAs).[1][2] This section compares the efficacy of Ribavirin-based regimens with current DAA standards.
| Treatment Regimen | Target HCV Genotypes | Sustained Virologic Response (SVR12) Rate | Key Adverse Events |
| Ribavirin + Pegylated Interferon | Pan-genotypic (variable efficacy) | 40-50% for Genotype 1 | Hemolytic anemia, fatigue, depression, flu-like symptoms |
| Sovaldi (Sofosbuvir) + Ribavirin | Genotypes 2, 3 | Genotype 2: ~90% Genotype 3: ~84% | Fatigue, headache, nausea |
| Epclusa (Sofosbuvir/Velpatasvir) | Pan-genotypic (1-6) | 94-100% | Headache, fatigue |
| Mavyret (Glecaprevir/Pibrentasvir) | Pan-genotypic (1-6) | 95-100% | Headache, fatigue |
Sustained Virologic Response at 12 weeks post-treatment (SVR12) is the primary endpoint in HCV clinical trials and is considered a curative outcome.
Clinical Trial Data Summary for HFRS
A significant in vivo validation of Ribavirin's efficacy comes from a prospective, randomized, double-blind, placebo-controlled clinical trial for Hemorrhagic Fever with Renal Syndrome (HFRS).
| Outcome Measure | Ribavirin Group | Placebo Group | p-value |
| Mortality | Significantly reduced (sevenfold decrease in risk) | - | 0.01 |
| Progression to oliguric phase | Significantly reduced | - | Not specified |
| Hemorrhage | Significantly reduced | - | Not specified |
Signaling Pathways and Mechanism of Action
Ribavirin has a multifaceted mechanism of action that is not fully elucidated but is known to involve both direct antiviral and immunomodulatory effects.[3][4][5] In contrast, modern DAAs have highly specific targets within the HCV replication cycle.
Ribavirin's Multi-modal Mechanism of Action
Ribavirin, a guanosine analog, is phosphorylated intracellularly to its active mono-, di-, and triphosphate forms. Its proposed mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[3][6]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain by the RNA-dependent RNA polymerase (RdRp), causing chain termination.[4][5]
-
Lethal Mutagenesis: The incorporation of Ribavirin triphosphate into the viral genome can induce mutations, leading to an "error catastrophe" where the virus can no longer produce viable progeny.[3][5]
-
Immunomodulation: Ribavirin can shift the immune response from a Th2 to a more effective Th1 phenotype, enhancing the host's ability to clear the virus.[3][6]
Caption: Ribavirin's multifaceted mechanism of action.
Direct-Acting Antiviral (DAA) Mechanisms
DAAs target specific non-structural proteins of the Hepatitis C virus, which are essential for its replication.
-
Sofosbuvir (NS5B Polymerase Inhibitor): Sofosbuvir is a prodrug that is metabolized to its active triphosphate form.[7] This active form mimics a natural nucleotide and is incorporated into the nascent HCV RNA chain by the NS5B RNA-dependent RNA polymerase, leading to chain termination and halting viral replication.[4][7]
-
Velpatasvir and Pibrentasvir (NS5A Inhibitors): These drugs target the HCV NS5A protein, which is crucial for both viral RNA replication and the assembly of new virus particles.[8][9][10][11] By inhibiting NS5A, these drugs disrupt the formation of the viral replication complex and subsequent virion assembly.
-
Glecaprevir (NS3/4A Protease Inhibitor): Glecaprevir inhibits the HCV NS3/4A protease. This enzyme is responsible for cleaving the HCV polyprotein into mature, functional viral proteins that are necessary for viral replication.[3][9][10][12]
Caption: Mechanisms of action for direct-acting antivirals.
Experimental Protocols
This section details representative experimental protocols for the in vivo validation of antiviral efficacy.
Ribavirin In Vivo Efficacy Study in a Mouse Model of Enterovirus 71 Infection
This protocol is adapted from a study demonstrating Ribavirin's efficacy against a neurotropic virus.[13]
Objective: To evaluate the in vivo anti-enterovirus 71 (EV71) efficacy of Ribavirin.
Animal Model: 12- to 14-day-old ICR mice.
Experimental Groups:
-
Infection Control: Mice infected with EV71 and treated with a placebo (e.g., phosphate-buffered saline, PBS).
-
Ribavirin Treatment Group: Mice infected with EV71 and treated with Ribavirin.
Procedure:
-
Infection: Mice are inoculated intraperitoneally with a lethal dose (e.g., 5x10⁴ to 1x10⁵ plaque-forming units) of EV71.
-
Treatment:
-
Treatment is initiated 2 hours post-infection.
-
Ribavirin is administered daily via intraperitoneal injection at a dose of 100 mg/kg for 9 consecutive days.
-
The control group receives daily intraperitoneal injections of PBS.
-
-
Monitoring and Endpoints:
-
Mice are monitored daily for clinical signs of disease (e.g., paralysis) and mortality.
-
Viral loads in various tissues (e.g., brain, spinal cord, muscle) are quantified at specific time points post-infection using methods like quantitative RT-PCR or plaque assays.
-
Histopathological analysis of tissues can be performed to assess tissue damage.
-
Statistical Analysis: Survival curves are analyzed using the log-rank test. Viral titers and other quantitative data are compared between groups using appropriate statistical tests (e.g., t-test, ANOVA).
In Vivo Validation of Sofosbuvir in a Humanized Mouse Model of HCV Infection
This protocol describes a general approach for evaluating the efficacy of DAAs like Sofosbuvir in a humanized mouse model, which is necessary due to HCV's limited host range.
Objective: To assess the antiviral activity of Sofosbuvir against HCV infection in vivo.
Animal Model: Immunodeficient mice (e.g., uPA/SCID or FRGKO) with chimeric human livers. These mice have their livers repopulated with human hepatocytes, making them susceptible to HCV infection.
Experimental Groups:
-
Infection Control: Humanized mice infected with HCV and treated with a vehicle control.
-
Sofosbuvir Treatment Group: Humanized mice infected with HCV and treated with Sofosbuvir.
Procedure:
-
Infection: Mice are infected with a patient-derived or cell culture-grown HCV strain via intravenous injection.
-
Treatment:
-
Once a stable HCV infection is established (typically confirmed by measuring serum HCV RNA levels), treatment is initiated.
-
Sofosbuvir is administered orally, often daily, at a clinically relevant dose.
-
The control group receives the vehicle used to dissolve Sofosbuvir.
-
-
Monitoring and Endpoints:
-
Serum HCV RNA levels are monitored regularly throughout the treatment period and after treatment cessation to assess for viral rebound.
-
Intrahepatic HCV RNA and protein levels can be measured at the end of the study.
-
The emergence of drug-resistant viral variants can be assessed by sequencing the NS5B region of the viral genome from serum or liver samples.
-
Statistical Analysis: Changes in HCV RNA levels over time are compared between the treatment and control groups.
Caption: General experimental workflows for in vivo antiviral efficacy studies.
References
- 1. Safety and efficacy of sofosbuvir-velpatasvir: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Executive Summary - Clinical Review Report: Glecaprevir / Pibrentasvir (Maviret) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glecaprevir And Pibrentasvir Monograph for Professionals - Drugs.com [drugs.com]
- 4. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 5. Epclusa for Hepatitis C · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. MAVYRET (glecaprevir/pibrentasvir) | Method Of Action [mavyret.com]
- 10. Glecaprevirpibrentasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Velpatasvir - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Mouse Systems to Model Hepatitis C Virus Treatment and Associated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ribasine from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ribasine Sourced from Argemone grandiflora and Sarcocapnos crassifolia
This compound, a naturally occurring indanobenzazepine alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This guide provides a comparative analysis of this compound derived from two distinct plant sources: Argemone grandiflora and Sarcocapnos crassifolia. Due to the limited direct comparative studies, this analysis synthesizes available data on the alkaloid profiles of these plants to infer differences in this compound yield and purity. This guide also outlines a general methodology for the extraction and isolation of this compound and discusses its potential, yet currently underexplored, biological activities and signaling pathways.
Quantitative Analysis of this compound Content
Direct comparative data on the yield and purity of this compound from Argemone grandiflora and Sarcocapnos crassifolia is not extensively documented in publicly available literature. However, existing phytochemical studies of these plants allow for an inferential comparison.
| Plant Source | This compound Content Description | Other Major Alkaloids Present | Inferred this compound Yield |
| Argemone grandiflora | Identified as a minor alkaloid, also known as grandiflorine.[1] | Protopine, Allocryptopine, Berberine | Low |
| Sarcocapnos crassifolia | Belongs to the "ribasines" structural group of alkaloids found in the genus. Cularine alkaloids are the most abundant. | Cularine, Sarcocapnine, Sarcocapnidine | Potentially higher than in A. grandiflora, but still likely a minor component. |
Experimental Protocols
General Alkaloid Extraction and Isolation Workflow
A general workflow for the extraction and isolation of this compound.
Methodology Details:
-
Plant Material Preparation: The aerial parts of Argemone grandiflora or Sarcocapnos crassifolia are collected, dried, and finely powdered.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., chloroform) to remove non-alkaloidal compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) to precipitate the alkaloids, which are subsequently extracted with an organic solvent.
-
Purification: The crude alkaloid mixture is then subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate and purify this compound.
-
Characterization: The structure and purity of the isolated this compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
The specific biological activities and signaling pathways of this compound have not yet been extensively investigated. However, based on the activities of structurally related alkaloids, some potential areas for future research can be proposed. Indanobenzazepine alkaloids, the class to which this compound belongs, have been reported to exhibit a range of pharmacological effects.
Potential Signaling Pathways for Investigation
Given the structural similarities of this compound to other isoquinoline (B145761) alkaloids, its effects on the following signaling pathways could be explored:
Hypothesized signaling pathways potentially modulated by this compound.
Further research is imperative to elucidate the precise mechanisms of action and therapeutic potential of this compound.
Concluding Remarks
This comparative guide highlights the current state of knowledge regarding this compound from Argemone grandiflora and Sarcocapnos crassifolia. While both plants are confirmed sources of this alkaloid, there is a significant lack of quantitative data to definitively compare the efficiency of extraction and purity from each source. The provided experimental workflow offers a foundational approach for the isolation of this compound, which can be optimized for higher yield and purity. The exploration of this compound's biological activities and its interaction with cellular signaling pathways remains a promising and largely untapped area of pharmacological research. Future studies focusing on quantitative analysis and mechanistic elucidation are crucial to fully unlock the therapeutic potential of this natural compound.
References
A Comparative Analysis of Ribasine from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ribasine Sourced from Argemone grandiflora and Sarcocapnos crassifolia
This compound, a naturally occurring indanobenzazepine alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This guide provides a comparative analysis of this compound derived from two distinct plant sources: Argemone grandiflora and Sarcocapnos crassifolia. Due to the limited direct comparative studies, this analysis synthesizes available data on the alkaloid profiles of these plants to infer differences in this compound yield and purity. This guide also outlines a general methodology for the extraction and isolation of this compound and discusses its potential, yet currently underexplored, biological activities and signaling pathways.
Quantitative Analysis of this compound Content
Direct comparative data on the yield and purity of this compound from Argemone grandiflora and Sarcocapnos crassifolia is not extensively documented in publicly available literature. However, existing phytochemical studies of these plants allow for an inferential comparison.
| Plant Source | This compound Content Description | Other Major Alkaloids Present | Inferred this compound Yield |
| Argemone grandiflora | Identified as a minor alkaloid, also known as grandiflorine.[1] | Protopine, Allocryptopine, Berberine | Low |
| Sarcocapnos crassifolia | Belongs to the "ribasines" structural group of alkaloids found in the genus. Cularine alkaloids are the most abundant. | Cularine, Sarcocapnine, Sarcocapnidine | Potentially higher than in A. grandiflora, but still likely a minor component. |
Experimental Protocols
General Alkaloid Extraction and Isolation Workflow
A general workflow for the extraction and isolation of this compound.
Methodology Details:
-
Plant Material Preparation: The aerial parts of Argemone grandiflora or Sarcocapnos crassifolia are collected, dried, and finely powdered.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., chloroform) to remove non-alkaloidal compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) to precipitate the alkaloids, which are subsequently extracted with an organic solvent.
-
Purification: The crude alkaloid mixture is then subjected to chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate and purify this compound.
-
Characterization: The structure and purity of the isolated this compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
The specific biological activities and signaling pathways of this compound have not yet been extensively investigated. However, based on the activities of structurally related alkaloids, some potential areas for future research can be proposed. Indanobenzazepine alkaloids, the class to which this compound belongs, have been reported to exhibit a range of pharmacological effects.
Potential Signaling Pathways for Investigation
Given the structural similarities of this compound to other isoquinoline alkaloids, its effects on the following signaling pathways could be explored:
Hypothesized signaling pathways potentially modulated by this compound.
Further research is imperative to elucidate the precise mechanisms of action and therapeutic potential of this compound.
Concluding Remarks
This comparative guide highlights the current state of knowledge regarding this compound from Argemone grandiflora and Sarcocapnos crassifolia. While both plants are confirmed sources of this alkaloid, there is a significant lack of quantitative data to definitively compare the efficiency of extraction and purity from each source. The provided experimental workflow offers a foundational approach for the isolation of this compound, which can be optimized for higher yield and purity. The exploration of this compound's biological activities and its interaction with cellular signaling pathways remains a promising and largely untapped area of pharmacological research. Future studies focusing on quantitative analysis and mechanistic elucidation are crucial to fully unlock the therapeutic potential of this natural compound.
References
Validating the Target Engagement of a Novel Compound: A Comparative Guide
In the realm of drug discovery and development, confirming that a therapeutic candidate directly interacts with its intended molecular target within a cellular context is a critical step. This process, known as target engagement, provides essential evidence for the mechanism of action and is paramount for the successful translation of a compound from a preclinical finding to a clinical candidate. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of a novel investigational compound, which we will refer to as "Ribasine."
Comparison of Key Target Engagement Validation Methods
Several biophysical and biochemical methods have been developed to assess target engagement in cellular models. Each technique possesses distinct principles, advantages, and limitations. Below is a comparison of two widely adopted label-free methods: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Ligand binding protects the target protein from proteolytic degradation. |
| Primary Readout | Increased amount of soluble target protein at elevated temperatures. | Increased amount of intact target protein after limited proteolysis. |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissues.[1][2] | Can be applied to cell lysates, purified proteins, and tissue extracts.[3] |
| Labeling Requirement | Label-free.[1] | Label-free.[3] |
| Quantitative Potential | Well-suited for generating dose-response curves (e.g., ITDRF-CETSA).[3] | Can produce dose-dependent protection profiles, but can be less quantitative.[3] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[1] | Generally lower throughput than HT-CETSA. |
| Key Advantage | Directly measures the biophysical consequence of binding in a native cellular environment.[4] | Does not rely on thermal stability changes, making it suitable for targets where binding does not significantly alter melting temperature.[3] |
| Key Limitation | Not all ligand binding events result in a significant thermal shift. | Requires careful optimization of protease concentration and digestion time.[3] |
Hypothetical Target Engagement Data for this compound
The following tables illustrate how quantitative data for this compound's target engagement with a hypothetical target protein, Kinase X, might be presented for both CETSA and DARTS.
Table 1: Isothermal Dose-Response CETSA for this compound with Kinase X
| This compound Concentration (µM) | Temperature (°C) | % Soluble Kinase X (Normalized) |
| 0 (Vehicle) | 58 | 50.2 |
| 0.1 | 58 | 55.8 |
| 1 | 58 | 75.3 |
| 10 | 58 | 92.1 |
| 100 | 58 | 95.6 |
Table 2: Dose-Dependent DARTS for this compound with Kinase X
| This compound Concentration (µM) | Pronase Concentration (µg/mL) | % Intact Kinase X (Normalized) |
| 0 (Vehicle) | 1 | 25.4 |
| 0.1 | 1 | 32.7 |
| 1 | 1 | 58.9 |
| 10 | 1 | 81.2 |
| 100 | 1 | 85.3 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies.
Western Blot-Based Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. A melt curve is typically performed first to determine the optimal temperature for isothermal dose-response experiments.
-
Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and determine the protein concentration. Analyze the soluble levels of the target protein by SDS-PAGE and Western blotting using a specific antibody.
Drug Affinity Responsive Target Stability (DARTS) Assay
-
Cell Lysis: Harvest and wash cells, then lyse them in M-PER buffer (or a similar non-denaturing lysis buffer) containing protease inhibitors.
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration.
-
Compound Incubation: Incubate aliquots of the cell lysate with various concentrations of this compound or vehicle control for 1 hour at room temperature.
-
Limited Proteolysis: Add a protease (e.g., pronase or thermolysin) to each sample at an optimized concentration. Incubate for a specific time (e.g., 10-30 minutes) at room temperature. The protease concentration and digestion time need to be carefully optimized for each target and lysate.
-
Digestion Termination: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blotting to detect the amount of intact target protein.
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex biological processes and experimental procedures.
Caption: Hypothetical signaling pathway where this compound inhibits Kinase X.
References
Validating the Target Engagement of a Novel Compound: A Comparative Guide
In the realm of drug discovery and development, confirming that a therapeutic candidate directly interacts with its intended molecular target within a cellular context is a critical step. This process, known as target engagement, provides essential evidence for the mechanism of action and is paramount for the successful translation of a compound from a preclinical finding to a clinical candidate. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of a novel investigational compound, which we will refer to as "Ribasine."
Comparison of Key Target Engagement Validation Methods
Several biophysical and biochemical methods have been developed to assess target engagement in cellular models. Each technique possesses distinct principles, advantages, and limitations. Below is a comparison of two widely adopted label-free methods: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Ligand binding protects the target protein from proteolytic degradation. |
| Primary Readout | Increased amount of soluble target protein at elevated temperatures. | Increased amount of intact target protein after limited proteolysis. |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissues.[1][2] | Can be applied to cell lysates, purified proteins, and tissue extracts.[3] |
| Labeling Requirement | Label-free.[1] | Label-free.[3] |
| Quantitative Potential | Well-suited for generating dose-response curves (e.g., ITDRF-CETSA).[3] | Can produce dose-dependent protection profiles, but can be less quantitative.[3] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[1] | Generally lower throughput than HT-CETSA. |
| Key Advantage | Directly measures the biophysical consequence of binding in a native cellular environment.[4] | Does not rely on thermal stability changes, making it suitable for targets where binding does not significantly alter melting temperature.[3] |
| Key Limitation | Not all ligand binding events result in a significant thermal shift. | Requires careful optimization of protease concentration and digestion time.[3] |
Hypothetical Target Engagement Data for this compound
The following tables illustrate how quantitative data for this compound's target engagement with a hypothetical target protein, Kinase X, might be presented for both CETSA and DARTS.
Table 1: Isothermal Dose-Response CETSA for this compound with Kinase X
| This compound Concentration (µM) | Temperature (°C) | % Soluble Kinase X (Normalized) |
| 0 (Vehicle) | 58 | 50.2 |
| 0.1 | 58 | 55.8 |
| 1 | 58 | 75.3 |
| 10 | 58 | 92.1 |
| 100 | 58 | 95.6 |
Table 2: Dose-Dependent DARTS for this compound with Kinase X
| This compound Concentration (µM) | Pronase Concentration (µg/mL) | % Intact Kinase X (Normalized) |
| 0 (Vehicle) | 1 | 25.4 |
| 0.1 | 1 | 32.7 |
| 1 | 1 | 58.9 |
| 10 | 1 | 81.2 |
| 100 | 1 | 85.3 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies.
Western Blot-Based Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. A melt curve is typically performed first to determine the optimal temperature for isothermal dose-response experiments.
-
Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and determine the protein concentration. Analyze the soluble levels of the target protein by SDS-PAGE and Western blotting using a specific antibody.
Drug Affinity Responsive Target Stability (DARTS) Assay
-
Cell Lysis: Harvest and wash cells, then lyse them in M-PER buffer (or a similar non-denaturing lysis buffer) containing protease inhibitors.
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration.
-
Compound Incubation: Incubate aliquots of the cell lysate with various concentrations of this compound or vehicle control for 1 hour at room temperature.
-
Limited Proteolysis: Add a protease (e.g., pronase or thermolysin) to each sample at an optimized concentration. Incubate for a specific time (e.g., 10-30 minutes) at room temperature. The protease concentration and digestion time need to be carefully optimized for each target and lysate.
-
Digestion Termination: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blotting to detect the amount of intact target protein.
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex biological processes and experimental procedures.
Caption: Hypothetical signaling pathway where this compound inhibits Kinase X.
References
Navigating the Nuances of Ribavirin: A Guide to the Reproducibility of Its Biological Effects
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's biological effects across different laboratory settings is paramount. This guide provides a comprehensive comparison of the antiviral drug Ribavirin (B1680618), examining the reproducibility of its biological activities, detailing the experimental protocols used for its evaluation, and comparing its performance with alternative therapies.
The broad-spectrum antiviral agent, Ribavirin, has been a cornerstone in the treatment of various viral infections, most notably Hepatitis C (HCV) and Respiratory Syncytial Virus (RSV). However, its clinical use has evolved with the advent of newer, more targeted therapies. A critical aspect of preclinical and clinical research is the reproducibility of experimental results, which ensures the reliability and validity of scientific findings. This guide delves into the factors influencing the reproducibility of Ribavirin's biological effects and provides a framework for comparing its efficacy.
Mechanisms of Action: A Multifaceted Antiviral Strategy
Ribavirin exerts its antiviral effects through several mechanisms, which can contribute to variability in experimental outcomes if not carefully controlled. The primary modes of action include:
-
Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate, a metabolite of Ribavirin, competitively inhibits the cellular enzyme IMPDH. This leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP), a crucial building block for viral RNA synthesis.[1][2]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a substrate analog, directly inhibiting the RNA-dependent RNA polymerase of certain viruses, thereby hindering viral replication.
-
Induction of Lethal Mutagenesis: The incorporation of Ribavirin triphosphate into the viral RNA genome can induce an increased mutation rate, leading to "error catastrophe" and the production of non-viable viral particles.[3]
-
Immunomodulation: Ribavirin can modulate the host immune response, promoting a T-helper 1 (Th1) cell response, which is more effective at clearing viral infections.
The interplay of these mechanisms can be influenced by the specific virus, the host cell type, and the experimental conditions, highlighting the importance of standardized protocols for reproducible results.
Comparative Efficacy of Ribavirin and Alternatives
The therapeutic landscape for viral diseases has changed significantly, with direct-acting antivirals (DAAs) largely replacing Ribavirin-based regimens for Hepatitis C. For RSV, treatment remains primarily supportive.
Hepatitis C
For chronic HCV infection, particularly genotype 1, combination therapy of pegylated interferon-α and Ribavirin was the standard of care.[4] However, this regimen was associated with significant side effects and a sustained virological response (SVR) rate of only 40-50% in genotype 1 patients.[5]
Modern treatment for HCV primarily involves a combination of DAAs, which have demonstrated significantly higher SVR rates (often exceeding 95%) and a much better safety profile. While Ribavirin is now less commonly used, it may still be included in the treatment regimen for specific patient populations, such as those who have previously failed DAA therapy or have decompensated cirrhosis, to increase the likelihood of achieving SVR.[6]
Respiratory Syncytial Virus (RSV)
Treatment for RSV is mainly supportive, focusing on managing symptoms and ensuring adequate hydration and oxygenation.[7][8][9][10][11] Ribavirin is the only FDA-approved antiviral for severe RSV infections, but its use is limited due to concerns about its efficacy and potential toxicity.[12] It is typically administered as an aerosol and may be considered for immunocompromised patients with severe RSV disease. Palivizumab is a monoclonal antibody used for the prevention (prophylaxis) of severe RSV disease in high-risk infants, but it is not used for treatment.
Data on In Vitro Antiviral Activity
The in vitro efficacy of Ribavirin is typically determined by measuring its half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of viral replication. The following table summarizes reported IC50 values for Ribavirin against various viruses. It is important to note that direct comparison of these values across different studies can be challenging due to variations in cell lines, viral strains, and assay methodologies.
| Virus | Cell Line | Assay Type | IC50 Value (µg/mL) | Citation |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Viral RNA replication | 3.69 - 8.72 | [9] |
| Hepatitis C Virus (HCV) Genotype 2a | Huh7 | Replicon system | 3.70 | [13] |
| Hepatitis C Virus (HCV) | Huh7.5 | Infectious cell culture | ~4.9 - 36.6 (20-150 µM) | [14][15] |
| Hepatitis E Virus (HEV) | Huh7 | Replicon system | 0.7 (3 µM) | [16] |
| Dengue Virus | Vero | Not specified | 8 µM | [17] |
| Encephalomyocarditis virus (EMCV) | L929 | Not specified | 17 µM | [17][18] |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | Not specified | 44 µM | [17] |
| Human Cytomegalovirus (HCMV) | Not specified | Not specified | 20 µM | [17] |
| Herpes Simplex Virus Type 1 (HSV-1) | Vero | Not specified | 198 µM | [17] |
| Parainfluenza-3 Virus | Not specified | Not specified | 20 µM | [17] |
| Respiratory Syncytial Virus (RSV) | Not specified | Not specified | 20 µM | [17] |
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | Not specified | Not specified | 20 µM | [17] |
Experimental Protocols
To ensure the reproducibility of results, it is crucial to follow standardized and detailed experimental protocols. Below are outlines of key assays used to evaluate the biological effects of Ribavirin.
Plaque Reduction Assay
This is a classic virology assay used to quantify the number of infectious virus particles and to determine the antiviral activity of a compound.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and allow them to reach confluency.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with various concentrations of Ribavirin or a control substance.
-
Infection: Remove the culture medium from the cells and infect them with the virus-drug mixture.
-
Incubation: Incubate the plates for a specific period to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of progeny virus to adjacent cells.
-
Plaque Formation: Incubate the plates for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Staining and Counting: Stain the cells with a dye (e.g., crystal violet) that stains living cells, leaving the plaques unstained. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated control. The IC50 value is determined from the dose-response curve.[5][12][19]
HCV Replicon Assay
This cell-based assay is a powerful tool for studying HCV RNA replication and for screening antiviral compounds in a non-infectious system.
Methodology:
-
Replicon RNA Transfection: Introduce in vitro-transcribed HCV replicon RNA into a human hepatoma cell line (e.g., Huh7). The replicon RNA contains the HCV non-structural proteins necessary for replication and often includes a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).[20][21]
-
Drug Treatment: Treat the transfected cells with various concentrations of Ribavirin or a control compound.
-
Assay Readout:
-
Reporter Gene Assay: If a reporter gene is used, measure its activity (e.g., luciferase activity) at a specific time point after treatment. A decrease in reporter signal indicates inhibition of HCV replication.[13]
-
RNA Quantification: Extract total RNA from the cells and quantify the level of HCV replicon RNA using real-time RT-PCR.
-
Colony Formation Assay: If a selectable marker is used, select the cells with a cytotoxic drug (e.g., G418). The number of surviving colonies reflects the efficiency of replicon replication.
-
-
Data Analysis: Determine the IC50 value of Ribavirin by plotting the inhibition of replicon replication against the drug concentration.
IMPDH Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of a compound on the activity of the IMPDH enzyme.
Methodology:
-
Assay Components: The assay mixture typically contains purified recombinant IMPDH enzyme, its substrate inosine monophosphate (IMP), the cofactor NAD+, and the test compound (Ribavirin monophosphate) at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme.
-
Detection: The activity of IMPDH is monitored by measuring the production of NADH, which can be detected spectrophotometrically by an increase in absorbance at 340 nm.
-
Data Analysis: The rate of NADH production is calculated for each drug concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[1][2][22]
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Effect of Ribavirin against HCV Associated with Increased Frequency of G-to-A and C-to-U Transitions in Infectious Cell Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribavirin monotherapy increases sustained response rate in relapsers of end treatment virologic responders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. Detection of Anti-Hepatitis C Virus Effects of Interferon and Ribavirin by a Sensitive Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Effect of Ribavirin against HCV Associated with Increased Frequency of G-to-A and C-to-U Transitions in Infectious Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ribavirin inhibits in vitro hepatitis E virus replication through depletion of cellular GTP pools and is moderately synergistic with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 22. abcam.cn [abcam.cn]
Navigating the Nuances of Ribavirin: A Guide to the Reproducibility of Its Biological Effects
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's biological effects across different laboratory settings is paramount. This guide provides a comprehensive comparison of the antiviral drug Ribavirin, examining the reproducibility of its biological activities, detailing the experimental protocols used for its evaluation, and comparing its performance with alternative therapies.
The broad-spectrum antiviral agent, Ribavirin, has been a cornerstone in the treatment of various viral infections, most notably Hepatitis C (HCV) and Respiratory Syncytial Virus (RSV). However, its clinical use has evolved with the advent of newer, more targeted therapies. A critical aspect of preclinical and clinical research is the reproducibility of experimental results, which ensures the reliability and validity of scientific findings. This guide delves into the factors influencing the reproducibility of Ribavirin's biological effects and provides a framework for comparing its efficacy.
Mechanisms of Action: A Multifaceted Antiviral Strategy
Ribavirin exerts its antiviral effects through several mechanisms, which can contribute to variability in experimental outcomes if not carefully controlled. The primary modes of action include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate, a metabolite of Ribavirin, competitively inhibits the cellular enzyme IMPDH. This leads to the depletion of intracellular guanosine triphosphate (GTP), a crucial building block for viral RNA synthesis.[1][2]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a substrate analog, directly inhibiting the RNA-dependent RNA polymerase of certain viruses, thereby hindering viral replication.
-
Induction of Lethal Mutagenesis: The incorporation of Ribavirin triphosphate into the viral RNA genome can induce an increased mutation rate, leading to "error catastrophe" and the production of non-viable viral particles.[3]
-
Immunomodulation: Ribavirin can modulate the host immune response, promoting a T-helper 1 (Th1) cell response, which is more effective at clearing viral infections.
The interplay of these mechanisms can be influenced by the specific virus, the host cell type, and the experimental conditions, highlighting the importance of standardized protocols for reproducible results.
Comparative Efficacy of Ribavirin and Alternatives
The therapeutic landscape for viral diseases has changed significantly, with direct-acting antivirals (DAAs) largely replacing Ribavirin-based regimens for Hepatitis C. For RSV, treatment remains primarily supportive.
Hepatitis C
For chronic HCV infection, particularly genotype 1, combination therapy of pegylated interferon-α and Ribavirin was the standard of care.[4] However, this regimen was associated with significant side effects and a sustained virological response (SVR) rate of only 40-50% in genotype 1 patients.[5]
Modern treatment for HCV primarily involves a combination of DAAs, which have demonstrated significantly higher SVR rates (often exceeding 95%) and a much better safety profile. While Ribavirin is now less commonly used, it may still be included in the treatment regimen for specific patient populations, such as those who have previously failed DAA therapy or have decompensated cirrhosis, to increase the likelihood of achieving SVR.[6]
Respiratory Syncytial Virus (RSV)
Treatment for RSV is mainly supportive, focusing on managing symptoms and ensuring adequate hydration and oxygenation.[7][8][9][10][11] Ribavirin is the only FDA-approved antiviral for severe RSV infections, but its use is limited due to concerns about its efficacy and potential toxicity.[12] It is typically administered as an aerosol and may be considered for immunocompromised patients with severe RSV disease. Palivizumab is a monoclonal antibody used for the prevention (prophylaxis) of severe RSV disease in high-risk infants, but it is not used for treatment.
Data on In Vitro Antiviral Activity
The in vitro efficacy of Ribavirin is typically determined by measuring its half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of viral replication. The following table summarizes reported IC50 values for Ribavirin against various viruses. It is important to note that direct comparison of these values across different studies can be challenging due to variations in cell lines, viral strains, and assay methodologies.
| Virus | Cell Line | Assay Type | IC50 Value (µg/mL) | Citation |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Viral RNA replication | 3.69 - 8.72 | [9] |
| Hepatitis C Virus (HCV) Genotype 2a | Huh7 | Replicon system | 3.70 | [13] |
| Hepatitis C Virus (HCV) | Huh7.5 | Infectious cell culture | ~4.9 - 36.6 (20-150 µM) | [14][15] |
| Hepatitis E Virus (HEV) | Huh7 | Replicon system | 0.7 (3 µM) | [16] |
| Dengue Virus | Vero | Not specified | 8 µM | [17] |
| Encephalomyocarditis virus (EMCV) | L929 | Not specified | 17 µM | [17][18] |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | Not specified | 44 µM | [17] |
| Human Cytomegalovirus (HCMV) | Not specified | Not specified | 20 µM | [17] |
| Herpes Simplex Virus Type 1 (HSV-1) | Vero | Not specified | 198 µM | [17] |
| Parainfluenza-3 Virus | Not specified | Not specified | 20 µM | [17] |
| Respiratory Syncytial Virus (RSV) | Not specified | Not specified | 20 µM | [17] |
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | Not specified | Not specified | 20 µM | [17] |
Experimental Protocols
To ensure the reproducibility of results, it is crucial to follow standardized and detailed experimental protocols. Below are outlines of key assays used to evaluate the biological effects of Ribavirin.
Plaque Reduction Assay
This is a classic virology assay used to quantify the number of infectious virus particles and to determine the antiviral activity of a compound.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and allow them to reach confluency.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with various concentrations of Ribavirin or a control substance.
-
Infection: Remove the culture medium from the cells and infect them with the virus-drug mixture.
-
Incubation: Incubate the plates for a specific period to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells.
-
Plaque Formation: Incubate the plates for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Staining and Counting: Stain the cells with a dye (e.g., crystal violet) that stains living cells, leaving the plaques unstained. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated control. The IC50 value is determined from the dose-response curve.[5][12][19]
HCV Replicon Assay
This cell-based assay is a powerful tool for studying HCV RNA replication and for screening antiviral compounds in a non-infectious system.
Methodology:
-
Replicon RNA Transfection: Introduce in vitro-transcribed HCV replicon RNA into a human hepatoma cell line (e.g., Huh7). The replicon RNA contains the HCV non-structural proteins necessary for replication and often includes a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).[20][21]
-
Drug Treatment: Treat the transfected cells with various concentrations of Ribavirin or a control compound.
-
Assay Readout:
-
Reporter Gene Assay: If a reporter gene is used, measure its activity (e.g., luciferase activity) at a specific time point after treatment. A decrease in reporter signal indicates inhibition of HCV replication.[13]
-
RNA Quantification: Extract total RNA from the cells and quantify the level of HCV replicon RNA using real-time RT-PCR.
-
Colony Formation Assay: If a selectable marker is used, select the cells with a cytotoxic drug (e.g., G418). The number of surviving colonies reflects the efficiency of replicon replication.
-
-
Data Analysis: Determine the IC50 value of Ribavirin by plotting the inhibition of replicon replication against the drug concentration.
IMPDH Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of a compound on the activity of the IMPDH enzyme.
Methodology:
-
Assay Components: The assay mixture typically contains purified recombinant IMPDH enzyme, its substrate inosine monophosphate (IMP), the cofactor NAD+, and the test compound (Ribavirin monophosphate) at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme.
-
Detection: The activity of IMPDH is monitored by measuring the production of NADH, which can be detected spectrophotometrically by an increase in absorbance at 340 nm.
-
Data Analysis: The rate of NADH production is calculated for each drug concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[1][2][22]
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Effect of Ribavirin against HCV Associated with Increased Frequency of G-to-A and C-to-U Transitions in Infectious Cell Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribavirin monotherapy increases sustained response rate in relapsers of end treatment virologic responders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. Detection of Anti-Hepatitis C Virus Effects of Interferon and Ribavirin by a Sensitive Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Effect of Ribavirin against HCV Associated with Increased Frequency of G-to-A and C-to-U Transitions in Infectious Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ribavirin inhibits in vitro hepatitis E virus replication through depletion of cellular GTP pools and is moderately synergistic with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 22. abcam.cn [abcam.cn]
Benchmarking "Ribasine" Analog Potency Against Established Isoquinoline Alkaloids
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel therapeutic agents, the isoquinoline (B145761) alkaloid scaffold has emerged as a promising foundation for drug development, exhibiting a wide array of biological activities. This guide provides a comparative analysis of the cytotoxic and anti-proliferative potency of three well-established isoquinoline alkaloids—Protopine, Allocryptopine (B104922), and Berberine (B55584)—which can serve as benchmarks for assessing the potential of novel derivatives, provisionally termed "Ribasine" analogs.
Comparative Potency Analysis
The anti-proliferative and cytotoxic effects of Protopine, Allocryptopine, and Berberine have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below. This data provides a quantitative basis for comparing the efficacy of new compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Protopine | HL-60 (Human promyelocytic leukemia) | MTT Assay | 6.68 | [1] |
| A-549 (Human lung carcinoma) | MTT Assay | 20.47 | [1] | |
| MCF-7 (Human breast adenocarcinoma) | MTT Assay | 22.59 | [1] | |
| Serotonin Transporter | In vitro inhibition | 0.94 | [2] | |
| Noradrenaline Transporter | In vitro inhibition | 19.5 | [2] | |
| Platelet Aggregation (AA induced) | In vitro inhibition | 12 | [3] | |
| Platelet Aggregation (ADP induced) | In vitro inhibition | 9 | [3] | |
| Platelet Aggregation (Collagen induced) | In vitro inhibition | 16 | [3] | |
| Platelet Aggregation (PAF induced) | In vitro inhibition | 11 | [3] | |
| Allocryptopine | Not specified | Not specified | 37 ± 8 | |
| Berberine | T47D (Human breast cancer) | MTT Assay | 25 | [4] |
| MCF-7 (Human breast cancer) | MTT Assay | 25 | [4] | |
| TNBC cell lines (Triple-negative breast cancer) | MTT Assay | 0.19 - 16.7 | [5] | |
| Pancreatic Lipase | In vitro inhibition | 106 (µg/mL) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the colored solution is quantified by a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/cm^2 and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Protopine, Allocryptopine, Berberine, or "this compound" analogs) and a vehicle control (e.g., 0.1% DMSO).[2]
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase, an enzyme critical for neurotransmission.
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[7] The rate of color development is proportional to the AChE activity.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme (AChE), the substrate (acetylthiocholine), and DTNB in a suitable buffer (e.g., Tris-HCl, pH 8).
-
Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).[7]
-
Absorbance Measurement: Measure the absorbance of the solution at 412 nm at different time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the AChE activity.
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activity of these compounds is essential for rational drug design. Protopine and Berberine have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.
Protopine Signaling Pathway
Protopine exerts its anti-cancer effects by inducing apoptosis through the intrinsic pathway and by inhibiting the PI3K/Akt signaling pathway.[8][9] It also demonstrates anti-inflammatory properties by inhibiting the MAPK and NF-κB signaling pathways.[10]
Caption: Protopine's mechanism of action.
Allocryptopine Signaling Pathway
Allocryptopine has shown neuroprotective effects by modulating the Akt/GSK-3β signaling pathway, which is implicated in neuronal apoptosis and tau hyperphosphorylation, key features of Alzheimer's disease.[11] It also exhibits anti-inflammatory effects by targeting the TLR4-dependent NF-κB and p38 MAPK pathways.[12]
Caption: Allocryptopine's signaling pathways.
Berberine Signaling Pathway
Berberine's anti-cancer effects are mediated through the regulation of multiple signaling pathways, including the AMPK, mTOR, and NF-κB pathways.[13][14] Activation of AMPK by berberine leads to the inhibition of mTOR, a key regulator of cell growth and proliferation.
Caption: Berberine's key signaling pathways.
Experimental Workflow: In Vitro Potency Assessment
The following diagram illustrates a typical workflow for the initial in vitro assessment of a novel compound's potency.
Caption: Workflow for in vitro potency testing.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Protopine | CAS:130-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring allocryptopine as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allocryptopine Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking "Ribasine" Analog Potency Against Established Isoquinoline Alkaloids
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel therapeutic agents, the isoquinoline alkaloid scaffold has emerged as a promising foundation for drug development, exhibiting a wide array of biological activities. This guide provides a comparative analysis of the cytotoxic and anti-proliferative potency of three well-established isoquinoline alkaloids—Protopine, Allocryptopine, and Berberine—which can serve as benchmarks for assessing the potential of novel derivatives, provisionally termed "Ribasine" analogs.
Comparative Potency Analysis
The anti-proliferative and cytotoxic effects of Protopine, Allocryptopine, and Berberine have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below. This data provides a quantitative basis for comparing the efficacy of new compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Protopine | HL-60 (Human promyelocytic leukemia) | MTT Assay | 6.68 | [1] |
| A-549 (Human lung carcinoma) | MTT Assay | 20.47 | [1] | |
| MCF-7 (Human breast adenocarcinoma) | MTT Assay | 22.59 | [1] | |
| Serotonin Transporter | In vitro inhibition | 0.94 | [2] | |
| Noradrenaline Transporter | In vitro inhibition | 19.5 | [2] | |
| Platelet Aggregation (AA induced) | In vitro inhibition | 12 | [3] | |
| Platelet Aggregation (ADP induced) | In vitro inhibition | 9 | [3] | |
| Platelet Aggregation (Collagen induced) | In vitro inhibition | 16 | [3] | |
| Platelet Aggregation (PAF induced) | In vitro inhibition | 11 | [3] | |
| Allocryptopine | Not specified | Not specified | 37 ± 8 | |
| Berberine | T47D (Human breast cancer) | MTT Assay | 25 | [4] |
| MCF-7 (Human breast cancer) | MTT Assay | 25 | [4] | |
| TNBC cell lines (Triple-negative breast cancer) | MTT Assay | 0.19 - 16.7 | [5] | |
| Pancreatic Lipase | In vitro inhibition | 106 (µg/mL) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the colored solution is quantified by a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/cm^2 and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Protopine, Allocryptopine, Berberine, or "this compound" analogs) and a vehicle control (e.g., 0.1% DMSO).[2]
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase, an enzyme critical for neurotransmission.
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[7] The rate of color development is proportional to the AChE activity.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme (AChE), the substrate (acetylthiocholine), and DTNB in a suitable buffer (e.g., Tris-HCl, pH 8).
-
Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).[7]
-
Absorbance Measurement: Measure the absorbance of the solution at 412 nm at different time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the AChE activity.
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activity of these compounds is essential for rational drug design. Protopine and Berberine have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.
Protopine Signaling Pathway
Protopine exerts its anti-cancer effects by inducing apoptosis through the intrinsic pathway and by inhibiting the PI3K/Akt signaling pathway.[8][9] It also demonstrates anti-inflammatory properties by inhibiting the MAPK and NF-κB signaling pathways.[10]
Caption: Protopine's mechanism of action.
Allocryptopine Signaling Pathway
Allocryptopine has shown neuroprotective effects by modulating the Akt/GSK-3β signaling pathway, which is implicated in neuronal apoptosis and tau hyperphosphorylation, key features of Alzheimer's disease.[11] It also exhibits anti-inflammatory effects by targeting the TLR4-dependent NF-κB and p38 MAPK pathways.[12]
Caption: Allocryptopine's signaling pathways.
Berberine Signaling Pathway
Berberine's anti-cancer effects are mediated through the regulation of multiple signaling pathways, including the AMPK, mTOR, and NF-κB pathways.[13][14] Activation of AMPK by berberine leads to the inhibition of mTOR, a key regulator of cell growth and proliferation.
Caption: Berberine's key signaling pathways.
Experimental Workflow: In Vitro Potency Assessment
The following diagram illustrates a typical workflow for the initial in vitro assessment of a novel compound's potency.
Caption: Workflow for in vitro potency testing.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Protopine | CAS:130-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring allocryptopine as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allocryptopine Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Uncharted Territory of Ribasine Disposal: A Precautionary Approach
Immediate Safety and Logistical Information
Due to the lack of specific toxicity and hazard data for Ribasine, it must be handled as a potentially hazardous substance. All disposal procedures should be conducted with the assumption that this compound may be toxic, environmentally harmful, or have other unknown hazardous properties.
Core Principles for Safe Disposal:
-
Segregation is Key: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a qualified environmental health and safety (EHS) professional.[1] Halogenated and non-halogenated solvent wastes should be kept separate.[1]
-
Proper Labeling: All containers holding this compound waste must be clearly and accurately labeled. The label should include the full chemical name ("this compound"), the CAS number (87099-54-5), and a clear indication that it is hazardous waste.[2]
-
Container Integrity: Use only sturdy, leak-proof, and chemically compatible containers for waste collection.[2] Keep containers securely closed except when adding waste.
-
Secondary Containment: All liquid waste containers should be placed in secondary containment to prevent spills.[2]
-
Consult EHS: Before initiating any disposal protocol, consult with your institution's Environmental Health and Safety (EHS) department. They can provide guidance based on local, state, and federal regulations and may have procedures for handling unknown or uncharacterized substances.
Step-by-Step Disposal Guidance
The following procedural steps are based on general best practices for laboratory chemical waste disposal and should be adapted in consultation with your EHS department.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, at a minimum, wear:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Collection
-
Solid Waste:
-
Collect any solid this compound waste (e.g., contaminated filter paper, disposable labware) in a designated, labeled, and sealable container.
-
If the original container is to be discarded, ensure it is empty. Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2] After rinsing, deface the original label before discarding the container.[2]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and the first rinse of any contaminated glassware, in a labeled, sealable, and chemically compatible container.
-
Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.
-
Step 3: Storage of Waste
-
Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous waste.
Step 4: Arrange for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Provide them with all available information about the waste, including the chemical name and any known or suspected hazards.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data on exposure limits, toxicity, or disposal concentration thresholds can be provided. The precautionary principle of treating the substance as potentially hazardous should be strictly followed.
| Data Point | Value | Source |
| Permissible Exposure Limit (PEL) | Not Available | - |
| Threshold Limit Value (TLV) | Not Available | - |
| LD50 (Lethal Dose, 50%) | Not Available | - |
| Concentration for Sewer Disposal | Not Permitted | General Precaution |
Experimental Protocols
As no specific experimental protocols involving this compound were cited, this section provides a general protocol for the in-laboratory neutralization of acidic or basic waste, which is a common procedure for some chemical waste streams. However, this should NOT be applied to this compound waste without explicit approval from an EHS professional, as the reactivity of this compound is unknown.
General Protocol for Acid/Base Neutralization:
-
Dilution: Slowly add the acidic or basic waste to a large volume of cold water (a 1:10 dilution is a common starting point).
-
Neutralization:
-
For acidic waste, slowly add a weak base (e.g., sodium bicarbonate) while stirring continuously.
-
For basic waste, slowly add a weak acid (e.g., citric acid) while stirring continuously.
-
-
pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper. The target pH is typically between 6 and 8.
-
Disposal: Once neutralized, consult with your EHS department for the appropriate final disposal method. Do not pour down the drain unless explicitly permitted.
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound, emphasizing the critical step of consulting with EHS due to the lack of specific data.
Caption: Decision workflow for the safe disposal of this compound in the absence of a specific SDS.
References
Navigating the Uncharted Territory of Ribasine Disposal: A Precautionary Approach
Immediate Safety and Logistical Information
Due to the lack of specific toxicity and hazard data for Ribasine, it must be handled as a potentially hazardous substance. All disposal procedures should be conducted with the assumption that this compound may be toxic, environmentally harmful, or have other unknown hazardous properties.
Core Principles for Safe Disposal:
-
Segregation is Key: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a qualified environmental health and safety (EHS) professional.[1] Halogenated and non-halogenated solvent wastes should be kept separate.[1]
-
Proper Labeling: All containers holding this compound waste must be clearly and accurately labeled. The label should include the full chemical name ("this compound"), the CAS number (87099-54-5), and a clear indication that it is hazardous waste.[2]
-
Container Integrity: Use only sturdy, leak-proof, and chemically compatible containers for waste collection.[2] Keep containers securely closed except when adding waste.
-
Secondary Containment: All liquid waste containers should be placed in secondary containment to prevent spills.[2]
-
Consult EHS: Before initiating any disposal protocol, consult with your institution's Environmental Health and Safety (EHS) department. They can provide guidance based on local, state, and federal regulations and may have procedures for handling unknown or uncharacterized substances.
Step-by-Step Disposal Guidance
The following procedural steps are based on general best practices for laboratory chemical waste disposal and should be adapted in consultation with your EHS department.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, at a minimum, wear:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Collection
-
Solid Waste:
-
Collect any solid this compound waste (e.g., contaminated filter paper, disposable labware) in a designated, labeled, and sealable container.
-
If the original container is to be discarded, ensure it is empty. Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2] After rinsing, deface the original label before discarding the container.[2]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and the first rinse of any contaminated glassware, in a labeled, sealable, and chemically compatible container.
-
Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.
-
Step 3: Storage of Waste
-
Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous waste.
Step 4: Arrange for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Provide them with all available information about the waste, including the chemical name and any known or suspected hazards.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data on exposure limits, toxicity, or disposal concentration thresholds can be provided. The precautionary principle of treating the substance as potentially hazardous should be strictly followed.
| Data Point | Value | Source |
| Permissible Exposure Limit (PEL) | Not Available | - |
| Threshold Limit Value (TLV) | Not Available | - |
| LD50 (Lethal Dose, 50%) | Not Available | - |
| Concentration for Sewer Disposal | Not Permitted | General Precaution |
Experimental Protocols
As no specific experimental protocols involving this compound were cited, this section provides a general protocol for the in-laboratory neutralization of acidic or basic waste, which is a common procedure for some chemical waste streams. However, this should NOT be applied to this compound waste without explicit approval from an EHS professional, as the reactivity of this compound is unknown.
General Protocol for Acid/Base Neutralization:
-
Dilution: Slowly add the acidic or basic waste to a large volume of cold water (a 1:10 dilution is a common starting point).
-
Neutralization:
-
For acidic waste, slowly add a weak base (e.g., sodium bicarbonate) while stirring continuously.
-
For basic waste, slowly add a weak acid (e.g., citric acid) while stirring continuously.
-
-
pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper. The target pH is typically between 6 and 8.
-
Disposal: Once neutralized, consult with your EHS department for the appropriate final disposal method. Do not pour down the drain unless explicitly permitted.
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound, emphasizing the critical step of consulting with EHS due to the lack of specific data.
Caption: Decision workflow for the safe disposal of this compound in the absence of a specific SDS.
References
Essential Safety and Handling Protocols for Ribavirin and Anabasine
A Note on "Ribasine": The term "this compound" does not correspond to a commonly recognized chemical entity in scientific literature or safety databases. It is likely a typographical error or a specific brand name. Based on phonetic similarity, this guide provides comprehensive safety information for two plausible substances: Ribavirin , an antiviral medication, and Anabasine , a toxic alkaloid. Researchers and laboratory personnel must verify the exact identity of the chemical they are handling by referring to the manufacturer's Safety Data Sheet (SDS).
This document provides crucial safety and logistical information for handling Ribavirin and Anabasine, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring personal and environmental safety.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Ribavirin and Anabasine. Double gloving is recommended when handling these substances.[1]
| PPE Category | Ribavirin Specifications | Anabasine Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is required if there is a risk of splashing. | Tight-sealing safety goggles. A face shield is required if there is a risk of splashing.[2] |
| Skin and Body Protection | Laboratory coat or gown. Additional protective clothing such as an apron or coveralls may be necessary for larger quantities or in case of potential splashing. | Protective clothing to prevent skin exposure.[2] A lab coat or gown is standard. |
| Respiratory Protection | For solid forms, if dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is necessary. For aerosolized forms, a powered air-purifying respirator (PAPR) or a supplied-air respirator is recommended.[1][3] Surgical masks are not sufficient.[3][4] | To be used under a chemical fume hood.[2] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Exposure Limits and Quantitative Data
Currently, there are no established legal occupational exposure limits for Ribavirin.[4] However, exposure should be kept as low as reasonably achievable (ALARA), particularly for individuals who are pregnant or planning to become pregnant, due to its teratogenic effects in animals.[4][5][6]
Ribavirin Air Concentrations during Aerosol Administration [8]
| Administration Method | Mean Ribavirin Concentration (µg/m³) | Range (µg/m³) |
| Oxygen Tent | 161 | 69 - 316 |
| Mist Mask | 62 | - |
| Ventilator | < 6 | < 1 - 6 |
Urinary Anabasine Concentrations in Smokers [9][10][11]
| Smoking Status | Geometric Mean (ng/mL) | Notes |
| Daily Smokers | 6.28 | - |
| Non-Daily Smokers | 1.41 | Below the 2 ng/mL cut-off for recent tobacco use. |
| All Smokers (Median) | 5.53 | - |
Operational and Disposal Plans
Handling and Storage:
-
Ribavirin: Handle in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize dust generation and aerosolization.[12] Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[13]
-
Anabasine: Use only under a chemical fume hood.[2] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[2][14] Store in a tightly closed container in a well-ventilated area, away from acids and strong oxidizing agents.[2][14]
Spill Cleanup:
In the event of a spill, evacuate the area and restrict access. Only trained personnel with appropriate PPE should perform the cleanup.
-
For Solid Spills (e.g., Ribavirin powder):
-
Gently cover the spill with absorbent pads to avoid raising dust.[1]
-
If necessary, lightly moisten the powder with a damp cloth to prevent it from becoming airborne.[15]
-
Carefully scoop the material into a suitable, labeled container for hazardous waste.[13]
-
Clean the spill area three times with a detergent solution, followed by a rinse with water.[16]
-
-
For Liquid Spills (e.g., Anabasine):
-
Contain the spill using absorbent materials like vermiculite (B1170534) or spill pillows, working from the outside in.[17]
-
Absorb the liquid with the absorbent material.
-
Collect the contaminated absorbent into a labeled container for hazardous waste.[17]
-
Decontaminate the area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal:
All waste contaminated with Ribavirin or Anabasine must be treated as hazardous waste.
-
Ribavirin: Dispose of as chemotherapy waste.[4] All contaminated materials, including PPE, should be placed in a designated, sealed hazardous waste container.
-
Anabasine: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][18] Do not allow the product to enter drains.[18]
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety (EHS) office. These protocols must include specific steps for weighing, dissolving, and handling the chemical, as well as emergency procedures.
Safe Handling Workflow
The following diagram illustrates a generalized workflow for the safe handling of potent chemical compounds like Ribavirin and Anabasine.
Caption: Workflow for safe handling of potent chemicals.
References
- 1. merck.com [merck.com]
- 2. fishersci.com [fishersci.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. cdph.ca.gov [cdph.ca.gov]
- 5. Ribavirin: the need for exposure precautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Assessing Exposures of Health-Care Personnel to Aerosols of Ribavirin -- California [cdc.gov]
- 9. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014 [mdpi.com]
- 10. [PDF] Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014 | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bohs.org [bohs.org]
- 13. fishersci.com [fishersci.com]
- 14. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 15. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 16. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 17. qmul.ac.uk [qmul.ac.uk]
- 18. Ribavirin Patient Drug Record | NIH [clinicalinfo.hiv.gov]
Essential Safety and Handling Protocols for Ribavirin and Anabasine
A Note on "Ribasine": The term "this compound" does not correspond to a commonly recognized chemical entity in scientific literature or safety databases. It is likely a typographical error or a specific brand name. Based on phonetic similarity, this guide provides comprehensive safety information for two plausible substances: Ribavirin , an antiviral medication, and Anabasine , a toxic alkaloid. Researchers and laboratory personnel must verify the exact identity of the chemical they are handling by referring to the manufacturer's Safety Data Sheet (SDS).
This document provides crucial safety and logistical information for handling Ribavirin and Anabasine, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring personal and environmental safety.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Ribavirin and Anabasine. Double gloving is recommended when handling these substances.[1]
| PPE Category | Ribavirin Specifications | Anabasine Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is required if there is a risk of splashing. | Tight-sealing safety goggles. A face shield is required if there is a risk of splashing.[2] |
| Skin and Body Protection | Laboratory coat or gown. Additional protective clothing such as an apron or coveralls may be necessary for larger quantities or in case of potential splashing. | Protective clothing to prevent skin exposure.[2] A lab coat or gown is standard. |
| Respiratory Protection | For solid forms, if dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is necessary. For aerosolized forms, a powered air-purifying respirator (PAPR) or a supplied-air respirator is recommended.[1][3] Surgical masks are not sufficient.[3][4] | To be used under a chemical fume hood.[2] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Exposure Limits and Quantitative Data
Currently, there are no established legal occupational exposure limits for Ribavirin.[4] However, exposure should be kept as low as reasonably achievable (ALARA), particularly for individuals who are pregnant or planning to become pregnant, due to its teratogenic effects in animals.[4][5][6]
Ribavirin Air Concentrations during Aerosol Administration [8]
| Administration Method | Mean Ribavirin Concentration (µg/m³) | Range (µg/m³) |
| Oxygen Tent | 161 | 69 - 316 |
| Mist Mask | 62 | - |
| Ventilator | < 6 | < 1 - 6 |
Urinary Anabasine Concentrations in Smokers [9][10][11]
| Smoking Status | Geometric Mean (ng/mL) | Notes |
| Daily Smokers | 6.28 | - |
| Non-Daily Smokers | 1.41 | Below the 2 ng/mL cut-off for recent tobacco use. |
| All Smokers (Median) | 5.53 | - |
Operational and Disposal Plans
Handling and Storage:
-
Ribavirin: Handle in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize dust generation and aerosolization.[12] Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[13]
-
Anabasine: Use only under a chemical fume hood.[2] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[2][14] Store in a tightly closed container in a well-ventilated area, away from acids and strong oxidizing agents.[2][14]
Spill Cleanup:
In the event of a spill, evacuate the area and restrict access. Only trained personnel with appropriate PPE should perform the cleanup.
-
For Solid Spills (e.g., Ribavirin powder):
-
Gently cover the spill with absorbent pads to avoid raising dust.[1]
-
If necessary, lightly moisten the powder with a damp cloth to prevent it from becoming airborne.[15]
-
Carefully scoop the material into a suitable, labeled container for hazardous waste.[13]
-
Clean the spill area three times with a detergent solution, followed by a rinse with water.[16]
-
-
For Liquid Spills (e.g., Anabasine):
-
Contain the spill using absorbent materials like vermiculite or spill pillows, working from the outside in.[17]
-
Absorb the liquid with the absorbent material.
-
Collect the contaminated absorbent into a labeled container for hazardous waste.[17]
-
Decontaminate the area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal:
All waste contaminated with Ribavirin or Anabasine must be treated as hazardous waste.
-
Ribavirin: Dispose of as chemotherapy waste.[4] All contaminated materials, including PPE, should be placed in a designated, sealed hazardous waste container.
-
Anabasine: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][18] Do not allow the product to enter drains.[18]
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety (EHS) office. These protocols must include specific steps for weighing, dissolving, and handling the chemical, as well as emergency procedures.
Safe Handling Workflow
The following diagram illustrates a generalized workflow for the safe handling of potent chemical compounds like Ribavirin and Anabasine.
Caption: Workflow for safe handling of potent chemicals.
References
- 1. merck.com [merck.com]
- 2. fishersci.com [fishersci.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. cdph.ca.gov [cdph.ca.gov]
- 5. Ribavirin: the need for exposure precautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Assessing Exposures of Health-Care Personnel to Aerosols of Ribavirin -- California [cdc.gov]
- 9. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014 [mdpi.com]
- 10. [PDF] Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014 | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bohs.org [bohs.org]
- 13. fishersci.com [fishersci.com]
- 14. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 15. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 16. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 17. qmul.ac.uk [qmul.ac.uk]
- 18. Ribavirin Patient Drug Record | NIH [clinicalinfo.hiv.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
